6-Butyl-2-(2,3-difluorophenyl)-1,3,6,2-dioxazaborocane
Description
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Properties
IUPAC Name |
6-butyl-2-(2,3-difluorophenyl)-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BF2NO2/c1-2-3-7-18-8-10-19-15(20-11-9-18)12-5-4-6-13(16)14(12)17/h4-6H,2-3,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITMYZDEPJJUNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)CCCC)C2=C(C(=CC=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 6-Butyl-2-(2,3-difluorophenyl)-1,3,6,2-dioxazaborocane
Introduction: The Significance of Dioxazaborocanes in Modern Chemistry
Dioxazaborocanes represent a class of boronic acid adducts that have evolved from simple protective groups to versatile and highly stable reagents in contemporary organic synthesis.[1][2][3][4] Initially described in the mid-1950s, their primary role was to isolate and stabilize often sensitive boronic acids.[2][3] However, recent advancements have highlighted their direct applicability in chemical transformations, positioning them as a viable, fluoride-free alternative to organotrifluoroborate salts.[1][2][3] The core of the dioxazaborocane structure is formed through the condensation of a diethanolamine derivative with a boronic acid.[2][3] This creates an intramolecular dative bond between the nitrogen and boron atoms, conferring significant hydrolytic stability.[4][5] This guide provides an in-depth, technical walkthrough for the synthesis of a specific, functionalized derivative, 6-Butyl-2-(2,3-difluorophenyl)-1,3,6,2-dioxazaborocane, a compound of interest for applications in cross-coupling reactions and materials science.
Strategic Approach to Synthesis
The synthesis of this compound is logically approached through a convergent synthesis strategy. This involves the preparation of two key precursors, N-butyldiethanolamine and 2,3-difluorophenylboronic acid, followed by their condensation to form the final product. This modular approach allows for the purification of each intermediate, ensuring a high-purity final product.
Diagram of the Synthetic Workflow
Caption: Overall synthetic route for the target compound.
Part 1: Synthesis of Precursors
1.1: Synthesis of N-Butyldiethanolamine
N-Butyldiethanolamine serves as the backbone of the dioxazaborocane ring system. While commercially available, its synthesis from n-butylamine and ethylene oxide is a fundamental process in industrial chemistry. The reaction involves the nucleophilic attack of the amine on the epoxide ring.
Experimental Protocol:
-
To a cooled, stirred solution of n-butylamine (1.0 eq.), ethylene oxide (2.2 eq.) is added portion-wise, maintaining the reaction temperature below 30°C.
-
The reaction is typically carried out in an aqueous medium or neat.
-
Upon completion, the excess ethylene oxide and water are removed under reduced pressure.
-
The crude N-butyldiethanolamine is then purified by vacuum distillation.
| Reagent | Molar Eq. | Purity | Notes |
| n-Butylamine | 1.0 | >99% | --- |
| Ethylene Oxide | 2.2 | >99% | Highly reactive and toxic; handle with care. |
1.2: Synthesis of 2,3-Difluorophenylboronic Acid
2,3-Difluorophenylboronic acid is the source of the aryl moiety. Its synthesis is achieved via a lithiation-borylation sequence starting from 1,2-difluorobenzene. This method is a standard approach for the preparation of arylboronic acids.[6][7]
Experimental Protocol:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1,2-difluorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).[6][7]
-
Cool the solution to -78°C using a dry ice/acetone bath.[6][7]
-
Slowly add n-butyllithium (1.0 eq., 2.5 M in hexanes) dropwise, ensuring the internal temperature does not exceed -70°C.[6][7]
-
Add tri-n-propyl borate (1.0 eq.) dropwise, again maintaining the temperature below -70°C.[6]
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.[6][7]
-
Acidify the viscous residue with an aqueous acid (e.g., 2 M HCl) to precipitate the boronic acid.
-
Collect the solid by filtration, wash with cold hexane, and recrystallize from water to yield pure 2,3-difluorophenylboronic acid as a white crystalline solid.[6][7]
| Reagent | Molar Eq. | Purity | Notes |
| 1,2-Difluorobenzene | 1.0 | >99% | Anhydrous conditions are crucial. |
| n-Butyllithium | 1.0 | 2.5 M in hexanes | Pyrophoric; handle under inert atmosphere. |
| Tri-n-propyl borate | 1.0 | >98% | --- |
| Tetrahydrofuran | Solvent | Anhydrous | --- |
Part 2: Final Product Synthesis - Condensation Reaction
The final step in the synthesis is the condensation of N-butyldiethanolamine and 2,3-difluorophenylboronic acid. This reaction forms the stable dioxazaborocane ring by eliminating two molecules of water. Azeotropic removal of water is a common and effective method to drive this equilibrium reaction to completion.
Mechanism of Condensation
Caption: Simplified mechanism of dioxazaborocane formation.
Experimental Protocol:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,3-difluorophenylboronic acid (1.0 eq.), N-butyldiethanolamine (1.05 eq.), and toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel.
| Reagent | Molar Eq. | Purity | Notes |
| 2,3-Difluorophenylboronic Acid | 1.0 | >95% | --- |
| N-Butyldiethanolamine | 1.05 | >98% | A slight excess ensures complete consumption of the boronic acid. |
| Toluene | Solvent | Anhydrous | Forms an azeotrope with water. |
Part 3: Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the butyl group, the methylene protons of the diethanolamine backbone, and the aromatic protons of the difluorophenyl ring. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| ¹⁹F NMR | Two distinct signals for the non-equivalent fluorine atoms on the aromatic ring. |
| ¹¹B NMR | A characteristic signal for the tetracoordinate boron atom in the dioxazaborocane ring. |
| Mass Spec. | A molecular ion peak corresponding to the calculated exact mass of the product. |
| Melting Point | A sharp melting point indicates high purity. |
Conclusion and Future Outlook
The synthesis of this compound is a robust and reproducible process that utilizes fundamental organic transformations. The resulting compound is a stable, versatile reagent with significant potential in Suzuki-Miyaura cross-coupling reactions, where the slow release of the boronic acid can be advantageous.[8] Furthermore, the unique properties of dioxazaborocanes are being explored in the development of dynamic covalent polymers and vitrimers, opening new avenues for advanced materials with self-healing and reprocessable properties.[9][10] This guide provides a solid foundation for researchers and drug development professionals to synthesize and utilize this valuable chemical entity.
References
- ChemicalBook. (2025). 2,3-Difluorophenylboronic acid | 121219-16-7.
- Burgoyne, F. (2011). Dioxazaborocanes: old adducts, new tricks. Organic & Biomolecular Chemistry Blog.
- BenchChem. (2025). Application Notes and Protocols: N-Butyldiethanolamine as a Catalyst in Organic Synthesis.
- Bonin, H., Delacroix, T., & Gras, E. (2011). Dioxazaborocanes: old adducts, new tricks. Organic & Biomolecular Chemistry.
- ECHEMI. (n.d.). 121219-16-7, (2,3-Difluorophenyl)boronic acid Formula.
- ResearchGate. (n.d.). Dioxazaborocanes: Old Adducts, New Tricks | Request PDF.
- Sigma-Aldrich. (n.d.). N-Butyldiethanolamine = 98.6 102-79-4.
- Scientific Laboratory Supplies. (n.d.). N-Butyldiethanolamine, >=98.6% | 471240-500ML.
- Ataman Kimya. (n.d.). N-BUTYLETHANOLAMINE (BÜTİLETANOLAMİN).
- Google Patents. (n.d.). The preparation method of the recyclable N butyl diethanol amine applied.
- National Institutes of Health. (2025). Enhancing Polyhydroxyurethane Properties via the Formation of Dioxaborolane- and Dioxazaborocane Vitrimers.
- Synthical. (2026). Tuning the Viscoelastic Properties of Dioxazaborocane Vitrimers via Chemical Design of the Functional Groups.
- BenchChem. (n.d.). 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione.
- FUJIFILM Wako. (n.d.). Boronic Acid Compounds for Suzuki Coupling Reaction.
- BenchChem. (n.d.). 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane.
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- 4. benchchem.com [benchchem.com]
- 5. 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione | 109737-57-7 | Benchchem [benchchem.com]
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- 10. synthical.com [synthical.com]
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluorophenyl Dioxazaborocane Derivatives
Abstract: The strategic incorporation of fluorine atoms and a boron-containing heterocyclic system into a singular molecular scaffold presents a compelling avenue in modern drug discovery. This guide provides a comprehensive technical overview of the physicochemical properties of 2,3-difluorophenyl dioxazaborocane derivatives. Dioxazaborocanes, serving as stable yet reactive surrogates of boronic acids, offer unique advantages in medicinal chemistry. The addition of a 2,3-difluorophenyl moiety is hypothesized to significantly modulate key drug-like properties, including lipophilicity, acidity, solubility, and metabolic stability. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols for the synthesis and characterization of these promising compounds. We will delve into the causal reasoning behind experimental designs, ensuring a thorough understanding of how to approach this unique chemical class.
Introduction: The Rationale for 2,3-Difluorophenyl Dioxazaborocane Derivatives in Medicinal Chemistry
The design of novel therapeutic agents is a multifactorial challenge, requiring a delicate balance of potency, selectivity, and favorable pharmacokinetic and pharmacodynamic profiles. Boron-containing compounds have garnered significant interest following the clinical success of drugs like bortezomib (Velcade®). The boronic acid functional group is a versatile pharmacophore, capable of forming reversible covalent bonds with biological targets. However, free boronic acids can be prone to dehydration to form boroxines and may present challenges in terms of stability and handling.
Dioxazaborocanes, which are adducts formed from the condensation of a boronic acid and a diethanolamine derivative, offer an elegant solution to these challenges.[1] The formation of a transannular dative bond between the nitrogen and boron atoms creates a more stable, bicyclic structure.[2] This transformation effectively "protects" the boronic acid, rendering it more stable for isolation, characterization, and storage, while allowing for its in-situ release under physiological conditions.[3]
The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance various physicochemical and biological properties.[4] Specifically, the 2,3-difluoro substitution pattern on a phenyl ring is of particular interest. This arrangement can influence the electronic properties of the ring, potentially impacting the pKa of the boronic acid moiety and modulating protein-ligand interactions. Furthermore, fluorination is known to have a profound, though not always predictable, effect on lipophilicity, a critical parameter governing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]
This guide will, therefore, provide a detailed roadmap for the synthesis and comprehensive physicochemical evaluation of 2,3-difluorophenyl dioxazaborocane derivatives, empowering researchers to explore the potential of this intriguing class of molecules.
Synthesis of 2,3-Difluorophenyl Dioxazaborocane Derivatives
The synthesis of the target compounds is a two-stage process, beginning with the preparation of the key precursors: 2,3-difluorophenylboronic acid and an appropriate diethanolamine derivative. These are then condensed to form the final dioxazaborocane structure.
Synthesis of Precursors
The synthesis of 2,3-difluorophenylboronic acid is typically achieved via a lithium-halogen exchange reaction followed by trapping with a borate ester. The following protocol is adapted from established procedures.[5][6]
Experimental Protocol: Synthesis of 2,3-Difluorophenylboronic Acid
-
Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, nitrogen inlet/outlet, a pressure-balancing dropping funnel, and a thermometer, add 1,2-difluorobenzene (40 g, 0.35 mol) and 400 mL of anhydrous tetrahydrofuran (THF).
-
Inert Atmosphere: Purge the reaction vessel with dry nitrogen gas and maintain a slight positive pressure of nitrogen throughout the reaction.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a 2.5 M solution of n-butyllithium in hexanes (140 mL, 0.35 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: After the addition is complete, continue to stir the reaction mixture at -78 °C for 2 hours.
-
Borylation: Add tri-n-propyl borate (66 g, 0.35 mol) dropwise, again maintaining the reaction temperature below -70 °C.
-
Warming: Once the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature with continuous stirring.
-
Work-up:
-
Remove the solvent by distillation under reduced pressure to obtain a viscous residue.
-
Acidify the residue (e.g., with 1 M HCl) and subsequently evaporate the resulting propanol.
-
Collect the precipitated solid product by filtration.
-
-
Purification: Wash the solid with hexane and recrystallize from water to yield 2,3-difluorophenylboronic acid as a white crystalline solid.[5][6]
Causality Behind Experimental Choices:
-
Anhydrous Conditions and Inert Atmosphere: Organolithium reagents like n-butyllithium are extremely reactive towards water and oxygen. The use of anhydrous solvents and a nitrogen atmosphere is critical to prevent quenching of the reagent and ensure high yields.
-
Low Temperature (-78 °C): The lithiation of the difluorobenzene ring is a highly exothermic process. Maintaining a very low temperature is essential to control the reaction rate, prevent side reactions such as ortho-metalation at other positions, and ensure the stability of the aryllithium intermediate.
-
Slow Addition of Reagents: The dropwise addition of both n-butyllithium and the borate ester helps to manage the exothermicity of the reaction and maintain a controlled reaction environment.
The diethanolamine component can be varied to modulate the physicochemical properties of the final dioxazaborocane. N-alkylation of diethanolamine is a common method for synthesizing these precursors.
Experimental Protocol: Synthesis of N-Alkyl Diethanolamines (General)
-
Reaction Setup: In a round-bottom flask, dissolve diethanolamine (1.0 eq) in a suitable solvent such as methanol or acetonitrile.
-
Base: Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution.
-
Alkylation: Cool the mixture in an ice bath and add the desired alkyl halide (e.g., bromoacetonitrile, 1.05 eq) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by distillation or chromatography to yield the N-substituted diethanolamine.
Causality Behind Experimental Choices:
-
Choice of Base: A non-nucleophilic base is used to deprotonate the secondary amine of diethanolamine, making it a more potent nucleophile for the subsequent alkylation reaction, without competing in the reaction itself.
-
Solvent: The choice of solvent depends on the solubility of the starting materials and reagents. Protic solvents like methanol can facilitate the reaction, while aprotic polar solvents like acetonitrile are also commonly used.
Condensation to Form 2,3-Difluorophenyl Dioxazaborocane Derivatives
The final step is the condensation of the boronic acid with the diethanolamine derivative. This reaction is typically straightforward and high-yielding.[3]
Experimental Protocol: General Synthesis of Dioxazaborocanes
-
Reaction Setup: In an open flask at room temperature, stir the 2,3-difluorophenylboronic acid (1.0 eq) and the desired diethanolamine derivative (1.0 eq) in a suitable solvent like dichloromethane.
-
Reaction: The reaction is often rapid, leading to the precipitation of the dioxazaborocane product as a solid. Stirring for 20-30 minutes is typically sufficient.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Purification: If necessary, wash the solid with a small amount of a non-polar solvent like ethyl acetate to remove any excess diethanolamine. The product is often pure enough for use without further purification. Recrystallization can be performed if needed.[3]
Causality Behind Experimental Choices:
-
Solvent Choice: Dichloromethane is a good choice as it dissolves the starting materials but often allows the more polar dioxazaborocane product to precipitate, simplifying isolation.
-
Open Flask: The reaction often involves the removal of water as a byproduct. Performing the reaction in an open flask can help drive the equilibrium towards product formation.
Caption: Synthetic workflow for 2,3-difluorophenyl dioxazaborocane derivatives.
Physicochemical Property Characterization
A thorough understanding of the physicochemical properties of these derivatives is paramount for their successful application in drug discovery. The following section provides detailed protocols for determining key parameters.
Lipophilicity (logP)
Lipophilicity is a critical determinant of a drug's ADME properties. It is most commonly expressed as the logarithm of the partition coefficient between n-octanol and water (logP). While the traditional shake-flask method is considered the gold standard, HPLC-based methods offer higher throughput for screening.[7][8]
Experimental Protocol: HPLC-Based logP Determination
-
System Preparation: Use a reverse-phase HPLC system with a C18 column. The mobile phase will typically consist of a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).[9]
-
Calibration:
-
Prepare stock solutions of a set of standard compounds with known logP values that bracket the expected logP of the test compounds.
-
Inject each standard individually and record its retention time (t_R).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).
-
Create a calibration curve by plotting the log of the capacity factor (log k) against the known logP values of the standards. The resulting linear regression equation will be used to determine the logP of the test compounds.[7]
-
-
Sample Analysis:
-
Dissolve the 2,3-difluorophenyl dioxazaborocane derivative in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Inject the sample solution into the HPLC system under the same conditions used for the standards and record its retention time.
-
Calculate the capacity factor (k) for the test compound.
-
-
logP Calculation: Using the linear regression equation from the calibration curve, calculate the logP of the test compound from its measured log k value.[7]
Causality Behind Experimental Choices:
-
Reverse-Phase HPLC: This technique separates compounds based on their hydrophobicity. More lipophilic compounds will have a stronger interaction with the non-polar stationary phase (C18) and thus a longer retention time, providing a direct correlation with logP.
-
Buffered Mobile Phase (pH 7.4): Using a physiologically relevant pH is crucial for determining the lipophilicity of ionizable compounds as it reflects their charge state in the body.
-
Calibration Standards: A robust calibration curve with a good correlation coefficient (R² > 0.95) is essential for the accurate determination of logP values.
Acidity (pKa)
The pKa of the boronic acid moiety is a key parameter that influences its interaction with biological targets and its solubility at different pH values. Potentiometric titration is a highly accurate method for pKa determination.[10]
Experimental Protocol: Potentiometric pKa Determination
-
Instrument Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation:
-
Accurately weigh and dissolve the 2,3-difluorophenyl dioxazaborocane derivative in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[11]
-
Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.
-
-
Titration:
-
Place the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).
-
Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This corresponds to the midpoint of the buffer region on the titration curve.[11] The pKa can also be determined from the inflection point of the first derivative of the titration curve.
-
Causality Behind Experimental Choices:
-
Potentiometric Titration: This method directly measures the change in pH as a function of added titrant, allowing for a precise determination of the acid dissociation constant.
-
Constant Ionic Strength: The pKa is dependent on the ionic strength of the solution. Maintaining a constant ionic strength with a background electrolyte ensures that the measured pKa is consistent and comparable across different experiments.
-
Nitrogen Purge: Carbon dioxide from the air can dissolve in the solution to form carbonic acid, which can buffer the solution and lead to inaccurate pKa measurements, especially for weak acids.
Aqueous Solubility
Aqueous solubility is a critical factor for oral bioavailability and the developability of a drug candidate. Both kinetic and thermodynamic solubility assays are valuable in drug discovery.[12]
Kinetic solubility is a high-throughput measurement that reflects the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer. It is often more relevant to in vitro screening conditions.[4][12]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Sample Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Assay Plate Setup: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.
-
Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration.
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours).
-
Measurement: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.
Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for formulation development.[13][14]
Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Sample Preparation: Add an excess amount of the solid 2,3-difluorophenyl dioxazaborocane derivative to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Quantification:
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Analyze the concentration of the compound in the clear filtrate/supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.[15]
-
-
Data Analysis: The thermodynamic solubility is the measured concentration of the compound in the saturated solution.
Caption: Workflow for the physicochemical characterization of the derivatives.
Structural and Stability Characterization
The identity and purity of the synthesized 2,3-difluorophenyl dioxazaborocane derivatives should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are essential for confirming the structure. ¹¹B NMR is particularly useful for observing the change in the boron coordination environment from trigonal planar in the boronic acid to tetrahedral in the dioxazaborocane.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
X-ray Crystallography: For unambiguous determination of the three-dimensional molecular structure, if suitable single crystals can be obtained.[16]
Assessing the chemical stability of the dioxazaborocane derivatives under physiologically relevant conditions is crucial.
Experimental Protocol: pH-Dependent Hydrolytic Stability
-
Incubation: Prepare solutions of the test compound in buffers of different pH values (e.g., pH 2, 5, 7.4, and 9).
-
Time Points: Incubate the solutions at a constant temperature (e.g., 37 °C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from each solution.
-
Analysis: Quench any reaction if necessary (e.g., by adding an organic solvent) and analyze the samples by HPLC-UV or LC-MS.
-
Data Analysis: Monitor the disappearance of the parent dioxazaborocane peak and the appearance of the corresponding 2,3-difluorophenylboronic acid peak over time to determine the rate of hydrolysis at each pH.
Data Summary and Interpretation
To facilitate the comparison and interpretation of the physicochemical data, it is recommended to summarize the results in a tabular format.
Table 1: Physicochemical Properties of 2,3-Difluorophenyl Dioxazaborocane Derivatives
| Derivative (R group on Nitrogen) | Molecular Weight ( g/mol ) | logP (at pH 7.4) | pKa | Kinetic Solubility (μM in PBS) | Thermodynamic Solubility (μM in PBS) | Hydrolytic Half-life at pH 7.4 (hours) |
| Example 1 | ||||||
| Example 2 | ||||||
| ... |
This table should be populated with experimentally determined data.
The interpretation of this data will provide crucial insights into the structure-property relationships for this class of compounds. For example, correlating the nature of the 'R' group on the diethanolamine nitrogen with changes in logP and solubility will guide the design of future analogs with optimized ADME properties. The pKa value will inform the potential for ionic interactions with biological targets, and the stability data will be critical for understanding the compound's viability as a prodrug of the corresponding boronic acid.
Conclusion
The 2,3-difluorophenyl dioxazaborocane scaffold represents a promising platform for the development of novel therapeutic agents. By leveraging the stability of the dioxazaborocane ring system and the modulatory effects of the difluorophenyl group, researchers can fine-tune the physicochemical properties of these molecules to meet the stringent requirements of modern drug discovery. The detailed experimental protocols and the underlying scientific rationale provided in this guide are intended to serve as a valuable resource for scientists working in this exciting area of medicinal chemistry. The systematic application of these methods will enable the generation of high-quality, reproducible data, thereby accelerating the design and development of the next generation of boron-containing therapeutics.
References
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Wang, Z., Felstead, H. R., Troup, R. I., Linclau, B., & Williamson, P. T. F. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 62(15), e202301077. [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
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protocols.io. (2021). In-vitro Thermodynamic Solubility. Retrieved from [Link]
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Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Valko, K. (2004). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Journal of Pharmaceutical and Biomedical Analysis, 35(1), 1-13. [Link]
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Hou, J., et al. (2012). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Planta Medica, 78(15), 1695-1701. [Link]
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Gras, E. (2009). Dioxazaborocanes: old adducts, new tricks. Organic & Biomolecular Chemistry, 7(23), 4817-4828. [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN102503755A - Synthesis method for N-substituted ethanolamine.
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MIT Department of Chemistry. (2021). Chemists boost boron's utility. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Sotor, P., et al. (2021). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 26(11), 3358. [Link]
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Liu, Z., et al. (2015). N-methyldiethanolamine: A multifunctional structure-directing agent for the synthesis of SAPO and AlPO molecular sieves. Journal of Colloid and Interface Science, 445, 119-126. [Link]
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Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(21), 6439. [Link]
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Sandford, G. (2003). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Journal of Fluorine Chemistry, 121(2), 197-202. [Link]
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Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(21), 6439. [Link]
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Kabalka, G. W., et al. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 12(23), 5474–5477. [Link]
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Unveiling the Three-Dimensional Architecture of Aryl Dioxazaborocanes: A Technical Guide to Crystal Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies and critical considerations for the single-crystal X-ray diffraction analysis of aryl dioxazaborocanes. As a class of boron-containing heterocyclic compounds with escalating importance in medicinal chemistry and materials science, a profound understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and designing novel molecular entities. This document moves beyond a standard protocol, offering insights into the rationale behind experimental choices and the interpretation of structural data, grounded in established scientific principles.
Introduction: The Significance of Aryl Dioxazaborocanes
Aryl dioxazaborocanes are a fascinating class of compounds characterized by a central eight-membered ring containing boron, nitrogen, and two oxygen atoms, with an aryl group attached to the boron atom. These structures are formed through the condensation of an arylboronic acid with a diethanolamine derivative.[1][2] Historically utilized for the purification and stabilization of boronic acids, their unique structural and electronic properties have propelled them to the forefront of modern chemical research.[2]
The B-N dative bond within the dioxazaborocane ring imparts a tetracoordinate geometry to the boron atom, enhancing its stability compared to the parent trigonal boronic acid. This feature is particularly attractive in drug discovery, where boronic acids are known to be potent enzyme inhibitors but can suffer from metabolic instability. The dioxazaborocane scaffold serves as a protective group, which can be designed to release the active boronic acid under specific physiological conditions.
The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4][5] This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation and inform on intermolecular interactions within the crystal lattice. For aryl dioxazaborocanes, SC-XRD is indispensable for:
-
Confirming Connectivity: Unambiguously verifying the formation of the dioxazaborocane ring and the position of the aryl substituent.
-
Determining Conformation: Elucidating the preferred conformation of the eight-membered ring, which can adopt various boat-chair, twist-boat, or crown shapes.
-
Analyzing Intermolecular Interactions: Identifying hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing and can influence the compound's physical properties, such as solubility and melting point.
The fundamental principle of SC-XRD involves irradiating a single crystal with monochromatic X-rays. The electrons of the atoms in the crystal diffract the X-rays in a specific pattern, which is dependent on the crystal's internal structure. By measuring the intensities and positions of these diffracted beams, a three-dimensional map of the electron density within the crystal can be reconstructed, from which the atomic positions are determined.[3][5]
Experimental Workflow: From Synthesis to Structure
The journey from a synthesized aryl dioxazaborocane to its fully characterized crystal structure involves a series of critical steps. The following workflow outlines the key stages and provides insights into best practices.
Caption: A schematic overview of the key stages involved in the crystal structure analysis of aryl dioxazaborocanes.
Synthesis and Purification
The synthesis of aryl dioxazaborocanes is typically achieved through a condensation reaction between an arylboronic acid and a diethanolamine derivative. A general procedure is as follows:
Protocol 1: General Synthesis of an Aryl Dioxazaborocane
-
Reactant Dissolution: Dissolve the arylboronic acid (1.0 eq.) and the diethanolamine derivative (1.0 - 1.2 eq.) in a suitable solvent (e.g., toluene, ethanol, or a mixture).
-
Water Removal: If necessary, employ a Dean-Stark apparatus to remove the water formed during the condensation reaction, driving the equilibrium towards product formation.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Expertise & Experience: The choice of solvent and reaction conditions can significantly impact the yield and purity of the product. For less reactive arylboronic acids, a higher boiling point solvent and longer reaction times may be necessary. The purity of the starting materials is crucial for obtaining high-quality crystals.
Crystallization: The Art of Growing Single Crystals
Obtaining diffraction-quality single crystals is often the most challenging step in the process. It is an empirical science that requires patience and systematic screening of various conditions.
Protocol 2: Crystallization of Aryl Dioxazaborocanes
-
Solvent Selection: Begin by testing the solubility of the purified compound in a range of common laboratory solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a "good" solvent and place a drop of this solution on a siliconized cover slip (hanging drop) or in a well (sitting drop). The cover slip is then inverted over a reservoir containing a "poor" solvent in which the compound is insoluble. The slow diffusion of the poor solvent's vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.
-
Solvent Layering: Carefully layer a less dense "good" solvent containing the dissolved compound on top of a denser "poor" solvent. Crystals may form at the interface.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and immediately mount them on the diffractometer or store them in a cryoprotectant.
Trustworthiness: A self-validating crystallization protocol involves meticulous documentation of all conditions, including solvent systems, concentrations, temperatures, and the time taken for crystal growth. This allows for reproducibility and optimization.
Data Collection and Processing
Modern single-crystal X-ray diffractometers are highly automated instruments.[4] The mounted crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The diffractometer then rotates the crystal through a series of angles while irradiating it with X-rays, collecting the diffraction data on a detector.
Key Parameters in Data Collection:
-
X-ray Source: Common sources are Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å).
-
Temperature: Typically 100 K.
-
Exposure Time: The time the crystal is exposed to X-rays for each frame of data.
-
Data Completeness: The percentage of unique reflections measured. A completeness of >95% is generally desired.
Once collected, the raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.
Structure Solution and Refinement
The processed data is then used to solve the crystal structure. This is typically done using direct methods or Patterson methods, which provide an initial model of the atomic positions. This initial model is then refined against the experimental data using a least-squares minimization procedure.
Refinement of Boron-Containing Structures:
The refinement of structures containing boron can sometimes present challenges due to its low scattering factor. It is crucial to:
-
Anisotropic Displacement Parameters (ADPs): Refine all non-hydrogen atoms anisotropically to account for their thermal motion.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Disorder: In some cases, parts of the molecule, such as flexible side chains or even the entire dioxazaborocane ring, may be disordered over multiple positions. Modeling this disorder is essential for an accurate final structure.
Authoritative Grounding: The final refined structure should be validated using software such as PLATON or the IUCr's checkCIF service. These tools check for geometric inconsistencies, missed symmetry, and other potential errors.
Structural Features of Aryl Dioxazaborocanes: A Deeper Look
The crystal structures of aryl dioxazaborocanes reveal several key features that are critical for understanding their chemistry and biological activity.
Conformation of the Dioxazaborocane Ring
The eight-membered dioxazaborocane ring is flexible and can adopt various conformations. The specific conformation is influenced by the nature of the substituents on the nitrogen and carbon atoms of the ring, as well as the aryl group on the boron atom. Common conformations include boat-chair and twist-boat forms. The analysis of torsional angles within the ring is essential for accurately describing its conformation.
The B-N Dative Bond
The length of the dative bond between the boron and nitrogen atoms is a key indicator of the strength of this interaction. Typical B-N bond lengths in dioxazaborocanes are in the range of 1.65 - 1.75 Å. This is significantly longer than a typical B-N single bond in a neutral trigonal system, reflecting the dative nature of the interaction.
Intermolecular Interactions
The presence of N-H or O-H groups in the diethanolamine backbone can lead to the formation of strong intermolecular hydrogen bonds, which often dictate the crystal packing. Aromatic rings on the boron atom can participate in π-π stacking interactions, further influencing the solid-state architecture.
Caption: A diagram illustrating the key intermolecular interactions that can be observed in the crystal structures of aryl dioxazaborocanes.
Data Presentation and Interpretation
The results of a crystal structure analysis are typically presented in a standardized format, including tables of crystallographic data, atomic coordinates, bond lengths, bond angles, and torsional angles.
Table 1: Example Crystallographic Data for an Aryl Dioxazaborocane
| Parameter | Example Value |
| Chemical formula | C12H16BNO2 |
| Formula weight | 217.07 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a, b, c (Å) | 10.123(4), 8.456(3), 13.789(5) |
| α, β, γ (°) | 90, 109.87(2), 90 |
| Volume (Å3) | 1109.8(7) |
| Z | 4 |
| Density (calculated) (g/cm3) | 1.298 |
| F(000) | 464 |
| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.123 |
| Goodness-of-fit on F2 | 1.05 |
Expertise & Experience: The R-factor (R1) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 0.05 is generally considered to be very good for small molecule structures. The goodness-of-fit should be close to 1.
Conclusion: The Power of Structural Insight
The crystal structure analysis of aryl dioxazaborocanes provides an unparalleled level of detail into their molecular architecture. This information is not merely academic; it is a critical tool for rational drug design, allowing scientists to understand how these molecules interact with their biological targets and providing a roadmap for the design of new and improved therapeutic agents. By following the principles and protocols outlined in this guide, researchers can confidently and accurately elucidate the three-dimensional structures of these important compounds, paving the way for future discoveries.
References
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Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. (URL: [Link])
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N-Functionalization of 1,2-Azaborines. PMC - NIH. (URL: [Link])
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A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. (URL: [Link])
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Search, Visualize, and Analyse Known Small Molecules. CCDC. (URL: [Link])
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Single-crystal X-ray Diffraction. SERC (Carleton). (URL: [Link])
-
X-ray single-crystal diffraction. FZU - Fyzikální ústav AV ČR. (URL: [Link])
-
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione. PubChem. (URL: [Link])
- Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis.
- Synthesis, single crystal X-ray analysis and vibrational spectral studies of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
- Molecular structure of compound 6a according to X-ray diffraction data.
- Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
-
Dioxazaborocanes: old adducts, new tricks. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Synthesis of 1,2,4,5-oxadiazaboroles by three-component condensations of hydroxylamines, nitriles and diarylborinic acids. TSpace. (URL: [Link])
-
Angular Regioselective Synthesis of Varied Functionalized Hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones and Their Antiproliferative Action. MDPI. (URL: [Link])
-
Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Functionalization of amine-cured epoxy resins by boronic acids based on dynamic dioxazaborocane formation. Polymer Chemistry (RSC Publishing). (URL: [Link])
- Crystal structure of aprocitentan Form A, C 16 H 14 Br 2 N 6 O 4 S.
Sources
A Comprehensive Spectroscopic and Structural Elucidation of 6-Butyl-2-(2,3-difluorophenyl)-1,3,6,2-dioxazaborocane
A Senior Application Scientist's Guide for Researchers in Drug Development
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic characteristics of 6-Butyl-2-(2,3-difluorophenyl)-1,3,6,2-dioxazaborocane, a heterocyclic boronate ester of interest in medicinal chemistry and drug development. In the absence of published experimental data for this specific molecule, this paper synthesizes information from analogous structures and foundational spectroscopic principles to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel boronate esters, offering insights into experimental design, data interpretation, and structural validation.
Introduction: The Significance of Dioxazaborocanes in Modern Chemistry
The 1,3,6,2-dioxazaborocane framework has emerged as a crucial motif in contemporary organic chemistry. These structures are frequently employed as stable, crystalline derivatives of boronic acids, which are often prone to dehydration and other forms of degradation. The formation of the dioxazaborocane adduct, typically through condensation with a diethanolamine derivative, imparts significant stability due to the formation of a dative bond between the nitrogen and boron atoms. This intramolecular coordination protects the boronic acid moiety, rendering it more amenable to handling, purification, and use in various chemical transformations, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling[1].
The title compound, this compound, combines this stable heterocyclic system with a difluorophenyl group, a common substituent in medicinal chemistry known to enhance metabolic stability and binding affinity. The butyl group on the nitrogen atom further modulates the compound's lipophilicity and solubility. A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the study of its chemical behavior.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, ¹¹B, and ¹⁹F NMR experiments would provide a complete picture of its molecular structure.
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit distinct signals for the butyl group, the dioxazaborocane ring, and the difluorophenyl moiety. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen, nitrogen, and fluorine atoms.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-a (CH₃ of butyl) | 0.85 - 0.95 | Triplet | ~ 7.4 |
| H-b (CH₂ of butyl) | 1.25 - 1.35 | Sextet | ~ 7.5 |
| H-c (CH₂ of butyl) | 1.40 - 1.50 | Quintet | ~ 7.6 |
| H-d (N-CH₂ of butyl) | 2.50 - 2.60 | Triplet | ~ 7.7 |
| H-e (N-CH₂) | 2.70 - 2.80 | Triplet | ~ 5.5 |
| H-f (O-CH₂) | 3.80 - 3.90 | Triplet | ~ 5.5 |
| Aromatic Protons | 7.00 - 7.50 | Multiplet | Various H-H and H-F couplings |
2.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of fluorine atoms will lead to C-F coupling, which can be a valuable diagnostic tool.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (¹JCF, ²JCF, ³JCF in Hz) |
| C-a (CH₃ of butyl) | 13.5 - 14.5 | - |
| C-b (CH₂ of butyl) | 19.5 - 20.5 | - |
| C-c (CH₂ of butyl) | 28.5 - 29.5 | - |
| C-d (N-CH₂ of butyl) | 57.5 - 58.5 | - |
| C-e (N-CH₂) | 51.0 - 52.0 | - |
| C-f (O-CH₂) | 61.0 - 62.0 | - |
| C-ipso (C-B) | Not typically observed | - |
| Aromatic Carbons | 110 - 160 | Complex splitting patterns |
2.1.3. ¹¹B NMR Spectroscopy
¹¹B NMR is highly sensitive to the coordination environment of the boron atom. For tetracoordinate boron in a dioxazaborocane ring, a relatively sharp signal is expected in the upfield region compared to tricoordinate boronic acids.
| Nucleus | Expected Chemical Shift (δ, ppm) | Rationale |
| ¹¹B | +5 to +15 | The tetracoordinate nature of the boron atom, forming a dative bond with nitrogen, results in increased shielding compared to the corresponding boronic acid (typically > +25 ppm)[2]. |
2.1.4. ¹⁹F NMR Spectroscopy
¹⁹F NMR is essential for confirming the substitution pattern of the difluorophenyl ring. The chemical shifts and coupling constants will be indicative of the ortho and meta positions of the fluorine atoms.
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected F-F and F-H Coupling |
| F-2 | -135 to -145 | Doublet of doublets |
| F-3 | -155 to -165 | Doublet of doublets |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the key vibrational modes will be associated with the B-O, C-O, C-N, and C-F bonds, as well as the aromatic ring.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| C-H stretching (aliphatic) | 2850 - 3000 | Medium-Strong |
| C-H stretching (aromatic) | 3000 - 3100 | Medium |
| B-O stretching | 1310 - 1380 | Strong |
| C-N stretching | 1150 - 1250 | Medium |
| C-O stretching | 1050 - 1150 | Strong |
| C-F stretching | 1100 - 1300 | Strong |
| B-N dative bond | 560 - 650 | Weak-Medium[3] |
The B-O stretching frequency is a particularly diagnostic feature for boronate esters[4][5][6].
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.
2.3.1. High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to confirm the elemental composition of the molecule.
-
Predicted [M+H]⁺: 284.1747
-
Formula: C₁₄H₂₁BF₂NO₂
2.3.2. Fragmentation Pattern (MS/MS)
Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation pathways. Key fragment ions would likely arise from the cleavage of the butyl group, the dioxazaborocane ring, and the difluorophenyl moiety.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Optimize spectral width, number of scans, and relaxation delay.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
¹¹B NMR Acquisition:
-
Use a broadband probe tuned to the ¹¹B frequency.
-
Acquire a proton-decoupled spectrum.
-
Use a boric acid solution as an external standard.
-
-
¹⁹F NMR Acquisition:
-
Use a probe capable of ¹⁹F detection.
-
Acquire a proton-decoupled spectrum.
-
Use an appropriate fluorine-containing standard for referencing.
-
-
2D NMR Experiments: Perform 2D experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) to confirm assignments.
IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Data Acquisition (MS):
-
Infuse the sample solution into the ESI source.
-
Acquire data in positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.
-
-
Data Acquisition (MS/MS):
-
Select the [M+H]⁺ ion as the precursor ion.
-
Apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.
-
Visualization of Workflows and Relationships
Spectroscopic Analysis Workflow
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of the target compound.
Relationship between Structure and Spectroscopic Data
Caption: Correlation of the molecular structure with its key spectroscopic features.
Conclusion
While experimental spectra for this compound are not yet publicly available, a comprehensive spectroscopic profile can be reliably predicted based on the well-established principles of NMR, IR, and MS, and by drawing comparisons with structurally related compounds. This guide provides a robust framework for researchers to approach the characterization of this and similar novel dioxazaborocane derivatives. The detailed protocols and expected data serve as a practical tool for experimental design and data analysis, ultimately facilitating the advancement of research in fields that utilize these versatile chemical entities.
References
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M. A. Beckett, A. V. Lyssenko, "Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks," ACS Publications, 2014. [Link]
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R. L. Werner, K. G. O'Brien, "The infra-red spectra of the Borate esters," Australian Journal of Chemistry, 1955. [Link]
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A. A. Al-Haiza, "¹¹B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored," MDPI, 2022. [Link]
-
T. Harada, et al., "Sequential boronate esterification of benzene-1,4-diboronic acid with pentaerythritol induced hierarchical molecular self-assembly to produce mono-dispersed flower-like microparticles," ResearchGate, 2012. [Link]
-
K. A. Mahmoud, et al., "Vibrational Spectroscopy of N-Methyliminodiacetic Acid (MIDA)-Protected Boronate Ester: Examination of the B–N Dative Bond," The Journal of Physical Chemistry A, 2011. [Link]
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The Strategic Application of N-Butyl Diethanolamine Protected Boronic Acids in Modern Catalysis: A Technical Guide
Foreword: Navigating the Landscape of Boronic Acid Surrogates
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The utility of this reaction is, however, intrinsically linked to the stability and reliability of its boronic acid coupling partners. Many boronic acids, particularly heterocyclic variants, suffer from instability, leading to challenges in purification, stoichiometric accuracy due to trimeric boroxine formation, and decomposition under reaction conditions.[1] This has spurred the development of various protecting groups to mask the boronic acid moiety, rendering it a more robust and handleable reagent. Among these, N-substituted diethanolamine ligands have emerged as a promising class of protecting groups, offering a unique balance of stability and reactivity.
This technical guide provides an in-depth exploration of N-butyl diethanolamine as a protecting group for boronic acids. We will delve into the foundational principles governing its synthesis, stability, and application in cross-coupling reactions, offering field-proven insights into the causality behind experimental choices. While the broader family of diethanolamine (DEA) and N-methyliminodiacetic acid (MIDA) protected boronates has been more extensively studied, this guide will focus on the specific nuances and potential advantages conferred by the N-butyl substituent.
The Rationale for N-Alkyl Diethanolamine Protection: A Tale of Stability and Controlled Release
The core principle behind using diethanolamine and its N-alkyl derivatives as protecting groups lies in the formation of a stable, tetracoordinate boron species. The intramolecular coordination of the nitrogen atom to the boron center creates a bicyclic structure that significantly enhances the stability of the boronic acid.[2] These protected boronic acids are often crystalline, air-stable solids that are easy to handle, weigh accurately, and store for extended periods, a stark contrast to many of their free boronic acid counterparts.[3]
A key advantage of this class of protecting groups is their ability to participate in a "slow-release" mechanism during the cross-coupling reaction. Under the basic conditions of the Suzuki-Miyaura coupling, the N-B dative bond can be reversibly cleaved, gradually releasing the active boronic acid into the catalytic cycle. This controlled release is particularly beneficial when working with unstable boronic acids, as it maintains a low concentration of the reactive species, minimizing decomposition pathways and maximizing the efficiency of the desired cross-coupling.
Synthesis of N-Butyl Diethanolamine Protected Boronic Acids: A Facile and Efficient Protocol
The synthesis of N-butyl diethanolamine protected boronic acids is typically a straightforward and high-yielding process. It generally involves the direct condensation of the desired boronic acid with N-butyldiethanolamine. The procedure is analogous to the well-established synthesis of unsubstituted diethanolamine (DABO) boronates.[3]
Diagram 1: General Synthesis of N-Butyl Diethanolamine Protected Boronic Acids
Caption: General reaction scheme for the synthesis of N-butyl diethanolamine protected boronic acids.
Experimental Protocol: Synthesis of Phenylboronic Acid N-Butyl Diethanolamine Ester
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add phenylboronic acid (1.0 eq).
-
Solvent Addition: Dissolve the phenylboronic acid in a suitable solvent such as diethyl ether or dichloromethane (approximately 0.1 M).
-
Ligand Addition: Add N-butyldiethanolamine (1.05 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The formation of a white precipitate is often observed within minutes. The reaction is typically complete within 30-60 minutes and can be monitored by TLC.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold solvent (diethyl ether or dichloromethane) to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to yield the N-butyl diethanolamine protected phenylboronic acid as a white, crystalline solid.
Trustworthiness of the Protocol: This protocol is self-validating as the product often precipitates from the reaction mixture in high purity, and its formation can be easily monitored. The starting materials are readily available, and the procedure is robust and scalable.
The Influence of the N-Butyl Group on Stability and Reactivity: A Mechanistic Perspective
The choice of the N-substituent on the diethanolamine ligand can have a subtle but significant impact on the properties of the resulting protected boronic acid. While extensive comparative studies specifically on the N-butyl derivative are not widely available in the literature, we can infer its behavior based on foundational principles and limited comparative data.
One study on the transesterification of boronic esters with various diols noted that the substitution of diethanolamine with N-butyldiethanolamine resulted in a sharp decrease in the transesterification ratio. This suggests that the N-butyl diethanolamine boronic ester is a less stable complex compared to the unsubstituted diethanolamine boronate. This reduced stability can be attributed to the steric hindrance introduced by the butyl group, which may weaken the dative B-N bond.
This seemingly disadvantageous feature can be strategically leveraged in cross-coupling reactions. A weaker B-N bond implies a lower energy barrier for the release of the boronic acid under reaction conditions. This could translate to a faster or more finely-tuned "slow-release" profile, potentially benefiting reactions with less reactive coupling partners or those requiring lower temperatures.
Diagram 2: Equilibrium of N-Butyl Diethanolamine Protected Boronic Acid
Caption: The equilibrium between the protected and free forms of the boronic acid.
Another key consideration is solubility. The introduction of the lipophilic butyl group is expected to enhance the solubility of the protected boronic acid in organic solvents commonly used in cross-coupling reactions, such as toluene, THF, and dioxane. This can be a significant advantage, particularly in reactions requiring higher concentrations or when dealing with sparingly soluble boronic acids.
Application in Suzuki-Miyaura Cross-Coupling: A Workflow for Enhanced Efficiency
N-butyl diethanolamine protected boronic acids are expected to be excellent coupling partners in Suzuki-Miyaura reactions. Their enhanced solubility and potentially favorable release kinetics make them attractive alternatives to other boronic acid surrogates.
Diagram 3: Catalytic Cycle of Suzuki-Miyaura Coupling with N-Butyl Diethanolamine Boronates
Caption: The catalytic cycle highlighting the in-situ deprotection and transmetalation steps.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid N-Butyl Diethanolamine Ester
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-bromoanisole (1.0 eq), phenylboronic acid N-butyl diethanolamine ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 10:1 v/v).
-
Degassing: Seal the tube and degas the mixture by three cycles of vacuum-backfill with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Causality Behind Experimental Choices:
-
Excess Boronic Acid Ester: A slight excess of the boronic acid derivative is often used to ensure complete consumption of the aryl halide.
-
Palladium Catalyst: The choice of palladium catalyst and ligand can significantly impact the reaction efficiency and should be optimized for specific substrates.
-
Base and Solvent: The base is crucial for the in-situ hydrolysis of the protected boronic acid and for the transmetalation step. A mixed solvent system including water facilitates the hydrolysis.
Data Summary and Comparison
While specific quantitative data for N-butyl diethanolamine protected boronic acids is scarce in the literature, we can present a qualitative comparison based on the properties of related compounds.
| Protecting Group | Typical Form | Stability | Key Advantages | Potential Considerations |
| None (Free Boronic Acid) | Crystalline or amorphous solid | Variable, often low | High atom economy | Prone to decomposition and boroxine formation |
| Pinacol | Often oily | High | Good stability for purification | Can be slow to hydrolyze in cross-coupling |
| MIDA | Crystalline solid | Very high | Excellent for iterative cross-coupling | Requires specific conditions for deprotection[4] |
| Diethanolamine (DABO) | Crystalline solid | High | Easy to synthesize, good stability[3] | May require protic solvent for in-situ hydrolysis[3] |
| N-Butyl Diethanolamine | Expected to be solid or oil | Moderate to High | Enhanced solubility in organic solvents, potentially faster release kinetics | Weaker B-N bond may lead to lower shelf stability compared to DABO |
Conclusion and Future Outlook
N-butyl diethanolamine protected boronic acids represent a promising, yet underexplored, class of reagents for Suzuki-Miyaura cross-coupling and other transformations. The introduction of the N-butyl group offers a unique handle to modulate the stability and solubility of the protected boronic acid, providing a valuable tool for optimizing reaction conditions. The expected enhanced solubility in organic solvents and potentially more facile release of the active boronic acid under catalytic conditions warrant further investigation.
Future research should focus on a systematic study of N-alkyldiethanolamine protected boronic acids, with a particular emphasis on quantifying the impact of the N-alkyl substituent on the stability, solubility, and reactivity of these compounds. Detailed kinetic studies of their hydrolysis and performance in a wide range of cross-coupling reactions will be crucial for unlocking their full potential in organic synthesis, drug discovery, and materials science.
References
- Burke, M. D., & Reisman, S. E. (Eds.). (2018). The Suzuki-Miyaura Cross-Coupling Reaction. John Wiley & Sons.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963.
- Rychnovsky, S. D., & Marumoto, S. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki–Miyaura Cross-Coupling Reactions. Synlett, 2011(16), 2337-2341.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332.
- Wallace, D. J. (2002). A practical guide to the Suzuki reaction. Tetrahedron, 58(28), 5555-5586.
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PubChem. N-Butyldiethanolamine. [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014: a mechanistic and synthetic perspective. Chemical Society Reviews, 43(1), 412-443.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
- Darses, S., & Genet, J. P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313-4327.
- Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.
- Reilly, M., & Rychnovsky, S. D. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett, 2011(16), 2392-2396.
- AstraZeneca. (2020). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. Organic Process Research & Development, 24(10), 2058-2065.
- Singh, T., & Kaur, N. (2017). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Tetrahedron, 73(38), 5671-5677.
- Jäkle, F. (2010). Boron: Organoboron Chemistry. In Encyclopedia of Inorganic and Bioinorganic Chemistry. John Wiley & Sons, Ltd.
- Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., ... & Burke, M. D. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
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Whitepaper: The Strategic Discovery and Characterization of Novel Difluorophenyl Boronic Acid Surrogates
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Boronic acids represent a privileged structural class in medicinal chemistry, distinguished by their unique ability to form reversible covalent bonds with biological nucleophiles.[1][2] This has led to the successful development of several FDA-approved drugs, including the proteasome inhibitor bortezomib.[3][4][5] The strategic incorporation of fluorine atoms, particularly as a difluorophenyl motif, offers a powerful tool to modulate the physicochemical and pharmacological properties of these molecules. This guide provides a comprehensive framework for the discovery and characterization of novel difluorophenyl boronic acid surrogates, detailing the scientific rationale, synthetic strategies, and rigorous analytical and biochemical validation required to advance these compounds in a drug discovery pipeline.
The Rationale: Why Difluorophenyl Boronic Acid Surrogates?
The utility of a boronic acid warhead is intrinsically linked to the Lewis acidity of the boron atom, which dictates its interaction with active site nucleophiles (e.g., serine, threonine).[2][6] The equilibrium between the neutral, trigonal planar (sp²) state and the anionic, tetrahedral (sp³) adduct is a critical determinant of inhibitory potency. A key objective in designing novel surrogates is to lower the pKa of the boronic acid, enhancing its Lewis acidity and favoring the formation of the tetrahedral adduct at physiological pH.
The introduction of electron-withdrawing fluorine atoms onto the phenyl ring is a field-proven strategy to achieve this.[7][8] Specifically, the 3,5-difluorophenyl substitution pattern is particularly effective at lowering the pKa without introducing excessive steric hindrance.[9] This modification can lead to significantly improved potency and selectivity.[10]
Figure 1: Rationale for developing difluorophenyl boronic acid surrogates.
Discovery Phase: Synthesis and Purification
The synthesis of difluorophenyl boronic acid surrogates is most commonly achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11] This reaction provides a robust and versatile method for forming the crucial carbon-boron bond.
Figure 2: High-level workflow for synthesis and purification.
Experimental Protocol: Synthesis of a Generic Difluorophenyl Boronic Acid Surrogate
This protocol describes a representative Suzuki-Miyaura reaction. Causality: The choice of a specific palladium catalyst and ligand (e.g., a Buchwald precatalyst) is critical for achieving high yields, especially with electron-poor aryl halides.[12] Potassium carbonate is a commonly used base that is effective and cost-efficient.[12] The solvent system (e.g., dioxane/water) is chosen to ensure solubility of both organic and inorganic reagents.
Materials:
-
6-bromo-quinazoline analog (1.0 equiv)
-
(3,5-Difluorophenyl)boronic acid (1.1 equiv)
-
3rd Generation Buchwald Precatalyst (e.g., XPhos Pd G3) (0.02 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 5:1 ratio)
-
Ethyl Acetate, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask, add the 6-bromo-quinazoline analog, (3,5-difluorophenyl)boronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent the degradation of the palladium catalyst.
-
Reagent Addition: Add the palladium precatalyst, followed by the degassed dioxane and water solvent system.
-
Reaction: Stir the mixture at room temperature or gentle heat (e.g., 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure product.
-
Final Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Characterization Phase: A Dual-Pronged Approach
Rigorous characterization is paramount and must validate both the structural integrity and the functional activity of the novel surrogate. This process serves as a self-validating system, where physicochemical data must align with the observed biological activity.
Figure 3: Parallel workflows for structural and functional characterization.
Physicochemical Characterization
Accurate assessment of purity and identity is non-negotiable, as impurities can confound biological data.[13]
Protocol: Purity Assessment by UHPLC-MS
Causality: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) is the gold standard, offering high-throughput, sensitivity, and selectivity for analyzing boronic acids, which can be challenging due to their polarity and tendency to form boroxines.[13][14] A C18 stationary phase is a robust starting point, and using a mobile phase modifier like ammonium acetate helps achieve good peak shape and ionization efficiency.[14]
Instrumentation & Columns:
-
UHPLC System with PDA/UV and ESI-MS detectors.
-
Acquity BEH C18 column or equivalent (e.g., 1.7 µm, 2.1 x 50 mm).[14]
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water
-
B: Acetonitrile
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the boronic acid surrogate in a 1:1 mixture of acetonitrile and water. Dilute to a working concentration of ~10 µg/mL.
-
Gradient Elution:
-
Time 0.0 min: 5% B
-
Time 0.5 min: 5% B
-
Time 4.0 min: 95% B
-
Time 5.0 min: 95% B
-
Time 5.1 min: 5% B
-
Time 6.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Detection: Monitor at a relevant UV wavelength (e.g., 254 nm) and acquire mass spectra in both positive and negative electrospray ionization (ESI) modes.
-
Data Analysis: Integrate the peak area of the main compound at the detection wavelength. Purity is expressed as a percentage of the total peak area. Confirm the mass of the main peak corresponds to the expected molecular weight of the surrogate. A purity level of >95% is typically required for subsequent biological assays.
Biochemical Characterization: Probing the Covalent Mechanism
The primary function of many boronic acid drugs is to act as reversible covalent inhibitors of enzymes, particularly serine proteases or threonine-containing proteasomes.[1][15] The boron atom mimics the tetrahedral transition state of substrate hydrolysis.[16][17]
Figure 4: Mechanism of reversible covalent inhibition by a boronic acid.
Protocol: Enzyme Inhibition Assay (IC₅₀ Determination)
Causality: This protocol establishes the potency of the surrogate. It is a self-validating system that includes essential controls. A "no-enzyme" control confirms the signal is enzyme-dependent, a "no-inhibitor" (vehicle) control defines 100% activity, and a known positive control inhibitor validates the assay's performance.
Materials:
-
Fluorogenic or Chromogenic Substrate
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Test Compound (Difluorophenyl boronic acid surrogate) dissolved in DMSO
-
Positive Control Inhibitor (e.g., Tazobactam for β-lactamase)[16]
-
96-well microplate and plate reader
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) of each concentration into the wells of the microplate. Also include wells for vehicle control (DMSO only) and positive control.
-
Enzyme Addition: Add the target enzyme, diluted in assay buffer, to all wells except the "no-enzyme" control wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a plate reader and measure the signal (absorbance or fluorescence) over time (e.g., every minute for 30 minutes).
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the rates by setting the average rate of the vehicle control as 100% activity and the "no-enzyme" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Synthesis and Interpretation
All quantitative data should be summarized for clear comparison. This integrated view allows for the identification of promising candidates and informs structure-activity relationship (SAR) studies.
Table 1: Characterization Summary of Novel Difluorophenyl Boronic Acid Surrogates
| Compound ID | Purity (UHPLC, %) | Molecular Weight (HRMS [M+H]⁺) | pKa | Target Enzyme IC₅₀ (nM) |
|---|---|---|---|---|
| DFP-BA-001 | 98.7 | 345.1234 | 7.1 | 150 |
| DFP-BA-002 | 99.1 | 359.1390 | 6.9 | 75 |
| DFP-BA-003 | 97.5 | 373.1547 | 6.8 | 42 |
| Reference Cmpd | >99 | 289.0987 | 8.8 | 1250 |
Interpretation: The data in Table 1 would suggest that the addition of substituents in compounds DFP-BA-002 and DFP-BA-003, in conjunction with the difluorophenyl motif, successfully lowered the pKa and significantly improved inhibitory potency compared to both the initial surrogate (DFP-BA-001) and a non-fluorinated reference compound. This provides a clear vector for further optimization.
Conclusion and Future Directions
The strategic design of difluorophenyl boronic acid surrogates is a highly promising avenue in modern drug discovery.[10][19] By leveraging established synthetic methodologies and employing a rigorous, dual-pronged characterization workflow, researchers can efficiently identify and validate potent and selective lead candidates. The protocols and logical frameworks presented in this guide provide a robust foundation for these efforts, ensuring both scientific integrity and the generation of high-quality, actionable data for advancing the next generation of covalent therapeutics.[20]
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Design and Exploration of Novel Boronic Acid Inhibitors Reveals Important Interactions with a Clavulanic Acid-Resistant Sulfhydryl-Variable (SHV) β-Lactamase. Journal of Medicinal Chemistry (ACS Publications). [Link]
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Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
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Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors. PMC - NIH. [Link]
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Fluorinated Boronic Acids: Key to Next-Gen Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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The Ascendance of Dioxazaborocanes: A Technical Guide to a Versatile Protecting Group
Introduction: Navigating the Landscape of Boronic Acid Protection
In the intricate world of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with precision and high yield.[1][2] Boronic acids and their derivatives are powerful intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[3] However, the inherent reactivity of the boronic acid moiety necessitates its temporary masking to prevent unwanted side reactions under various synthetic conditions. While a plethora of protecting groups for boronic acids exist, each with its own set of advantages and limitations, the dioxazaborocane scaffold has emerged as a particularly versatile and robust option.
This technical guide provides an in-depth exploration of the development and application of dioxazaborocane protecting groups. We will delve into the underlying principles of their stability, the practical aspects of their formation and cleavage, and their strategic implementation in complex chemical syntheses, offering researchers, scientists, and drug development professionals a comprehensive resource to harness the full potential of this remarkable protecting group.
The Dioxazaborocane Moiety: A Unique Bicyclic Structure
Dioxazaborocanes are bicyclic structures formed by the condensation of a boronic acid with a diethanolamine derivative.[3] The defining feature of this protecting group is the transannular dative bond between the nitrogen and boron atoms. This interaction renders the boron atom tetracoordinate, significantly modulating its Lewis acidity and, consequently, its reactivity and stability.
Caption: General structure of a dioxazaborocane, highlighting the dative B-N bond.
This internal coordination is the key to the enhanced stability of dioxazaborocanes compared to many other boronic esters, making them attractive candidates for use in demanding synthetic sequences.
Formation of Dioxazaborocanes: A Straightforward Protection Strategy
The protection of a boronic acid as a dioxazaborocane is typically a straightforward condensation reaction with a diethanolamine derivative, most commonly N-methyldiethanolamine or diethanolamine itself. The reaction is often driven by the removal of water, for example, by azeotropic distillation.
Caption: General workflow for the formation of a dioxazaborocane protecting group.
Experimental Protocol: General Procedure for the Synthesis of a Dioxazaborocane
The following is a general procedure for the protection of a boronic acid with diethanolamine:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the boronic acid (1.0 equiv) and diethanolamine (1.1 equiv).
-
Solvent Addition: Add a suitable azeotropic solvent, such as toluene or a mixture of toluene and ethanol.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the cessation of water collection.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure.
-
Purification: The resulting dioxazaborocane can often be purified by recrystallization or, in some cases, by column chromatography on silica gel.
Stability of Dioxazaborocane Protecting Groups: A Key Advantage
A critical attribute of any protecting group is its stability under a range of reaction conditions. Dioxazaborocanes exhibit remarkable stability, particularly towards hydrolysis, which is a significant advantage over many other boronic esters. This enhanced stability is a direct consequence of the internal B-N dative bond, which shields the boron center from nucleophilic attack.
Recent studies have provided quantitative insights into the hydrolytic stability of dioxazaborocanes. The stability is influenced by the electronic properties of both the boronic acid and the diethanolamine derivative, as well as the pH of the medium.[4] The hydrolysis kinetics can be tuned over several orders of magnitude based on steric effects of substituents.[4]
| Condition | Stability of Dioxazaborocane | Reference |
| Neutral Aqueous Solution (pH 7.4) | High stability, with tunable hydrolysis kinetics. | [4] |
| Acidic Conditions (e.g., 1M HCl) | Labile, leading to deprotection. | [5] |
| Basic Conditions | Generally stable, but can be cleaved under forcing conditions. | [6] |
| Suzuki-Miyaura Coupling Conditions | Can be used directly in some cases, or deprotected in situ. | [3] |
| Common Organic Reagents (e.g., mild oxidants, reductants) | Generally stable, but compatibility should be assessed on a case-by-case basis. |
Cleavage of Dioxazaborocanes: Regenerating the Boronic Acid
The selective removal of a protecting group is as crucial as its installation. The cleavage of dioxazaborocanes to regenerate the parent boronic acid is typically achieved under mild acidic conditions. The protonation of the nitrogen atom disrupts the B-N dative bond, rendering the boron center susceptible to hydrolysis.
Caption: General workflow for the cleavage of a dioxazaborocane protecting group.
Experimental Protocol: General Procedure for the Cleavage of a Dioxazaborocane
The following is a general procedure for the deprotection of a dioxazaborocane:
-
Dissolution: Dissolve the dioxazaborocane in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Add an aqueous solution of a mild acid, such as 1 M hydrochloric acid, and stir the biphasic mixture vigorously. The pH of the aqueous layer should be acidic (typically pH 1-2).
-
Reaction Monitoring: Monitor the progress of the deprotection by TLC.
-
Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude boronic acid. The product can be further purified by recrystallization or other suitable methods. The diethanolamine salt remains in the aqueous phase.[5]
Applications in Complex Molecule Synthesis and Drug Development
The unique stability profile of dioxazaborocanes has led to their application in the synthesis of complex molecules and in the development of pharmaceuticals.
Drug Development: The Case of Bortezomib
A prominent example of the use of a dioxazaborocane intermediate is in the synthesis of Bortezomib (Velcade®), a proteasome inhibitor used in the treatment of multiple myeloma. While not a protecting group in the traditional sense in all synthetic routes, the formation of a diethanolamine boronate is a key step in some processes for the purification and handling of the boronic acid precursor. This highlights the practical utility of the dioxazaborocane moiety in a pharmaceutical manufacturing context.
Natural Product Synthesis
While specific examples of dioxazaborocane as a formal protecting group in the total synthesis of complex natural products are less frequently documented than more common protecting groups, their inherent stability and mild cleavage conditions make them a highly attractive, albeit underutilized, tool for this purpose. Their application in the synthesis of intricate natural products, where multiple functional groups require orthogonal protection strategies, is an area ripe for exploration. The ability to tune their stability through substituent effects opens up possibilities for their strategic deployment in sophisticated synthetic endeavors.[4][7][8][9][10]
Conclusion and Future Outlook
Dioxazaborocane protecting groups offer a compelling combination of straightforward formation, tunable stability, and mild cleavage conditions. The foundational B-N dative bond imparts a level of robustness that distinguishes them from many other boronic acid protecting groups. As the demand for more efficient and selective synthetic methodologies continues to grow, particularly in the fields of drug discovery and natural product synthesis, the strategic application of dioxazaborocane protecting groups is poised to become an increasingly valuable tool in the chemist's arsenal. Further research into their stability with a broader range of reagents and their application in the synthesis of ever-more complex molecular architectures will undoubtedly solidify their position as a premier choice for boronic acid protection.
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B-N bond characterization in 1,3,6,2-dioxazaborocane systems
<An In-depth Technical Guide to B-N Bond Characterization in 1,3,6,2-Dioxazaborocane Systems
For Researchers, Scientists, and Drug Development Professionals
The 1,3,6,2-dioxazaborocane ring system, characterized by a transannular dative bond between nitrogen and boron, represents a fascinating class of boron-containing heterocycles.[1] This internal coordination significantly influences the electronic and steric properties of the boron center, making these compounds valuable in medicinal chemistry, materials science, and synthetic chemistry.[1][2] A thorough understanding of the nature of the B-N bond is paramount for the rational design and application of these molecules. This guide provides a comprehensive overview of the key analytical techniques and theoretical approaches for characterizing the B-N bond in 1,3,6,2-dioxazaborocane systems, offering field-proven insights into experimental design and data interpretation.
The Crucial B-N Dative Bond: A Structural Overview
The defining feature of the 1,3,6,2-dioxazaborocane framework is the intramolecular dative bond between the nitrogen and boron atoms.[1] This transannular interaction creates a bicyclic structure, imparting considerable stability to the molecule.[1] The formation of this bond results in a change in the geometry at the boron center from a trigonal planar (in the absence of coordination) to a more tetrahedral configuration.[1] The strength and length of this B-N bond are not static; they are influenced by the electronic and steric nature of the substituents on both the boron and nitrogen atoms, as well as the overall ring conformation.[1][3] This tunability is a key aspect of their chemistry and a primary reason for the in-depth characterization detailed in this guide.
Core Characterization Techniques
A multi-pronged approach combining spectroscopic, crystallographic, and computational methods is essential for a comprehensive understanding of the B-N bond in dioxazaborocanes.
X-Ray Crystallography: The Definitive Structural Snapshot
Expertise & Experience: Single-crystal X-ray diffraction (XRD) provides the most direct and unambiguous measurement of the B-N bond length and the coordination geometry at the boron and nitrogen centers.[4][5][6] It is the gold standard for validating the presence and nature of the transannular interaction.
Causality Behind Experimental Choices: The primary goal of an XRD experiment in this context is to obtain precise atomic coordinates to calculate the B-N internuclear distance. This distance is a critical parameter for gauging the strength of the dative bond; shorter distances generally imply a stronger interaction. Typical B-N dative bond lengths in these systems range from 1.65 to 1.75 Å.[7] For comparison, the sum of the covalent radii of boron and nitrogen is significantly shorter, highlighting the dative nature of this bond.
Trustworthiness through Self-Validation: A high-quality crystal structure is internally consistent. The refinement process minimizes the difference between observed and calculated diffraction patterns, and the resulting R-factor provides a measure of the goodness of fit. Low R-factors, typically below 5%, indicate a reliable structure determination. Furthermore, the thermal ellipsoids of the atoms should be reasonable, and the bond angles and lengths of the rest of the molecule should conform to expected values.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: Grow single crystals of the 1,3,6,2-dioxazaborocane derivative suitable for XRD. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Mount the crystal on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.
-
Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities. Apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map. Build a molecular model into the electron density and refine the atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed data.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is a powerful, non-destructive technique for characterizing the electronic environment of the boron and nitrogen atoms, providing indirect but compelling evidence of the B-N interaction.[8][9]
Expertise & Experience: Boron has two NMR-active isotopes, ¹¹B (I=3/2, 80.1% natural abundance) and ¹⁰B (I=3, 19.9% natural abundance).[10][11] Due to its higher natural abundance, greater sensitivity, and smaller quadrupole moment, ¹¹B is the preferred nucleus for NMR studies.[10][12] The chemical shift (δ) of the ¹¹B nucleus is highly sensitive to its coordination number and the electronic nature of its substituents.[13]
Causality Behind Experimental Choices: A key indicator of B-N bond formation is the upfield shift of the ¹¹B NMR signal compared to a corresponding tricoordinate boron species. Trivalent boronic esters typically exhibit ¹¹B chemical shifts in the range of δ 18–30 ppm. Upon formation of the transannular B-N bond, the boron becomes tetracoordinate, resulting in a significant upfield shift to the range of δ 5–15 ppm. This change in chemical shift is a direct consequence of the increased electron density and shielding at the boron nucleus upon coordination with the nitrogen lone pair. The ¹¹B chemical shift has been shown to correlate with B-N bond distance, although the effect can be less pronounced than in other systems.[14]
Trustworthiness through Self-Validation: The line width of the ¹¹B NMR signal can also be informative. Due to its quadrupolar nature, the ¹¹B nucleus can exhibit broad signals. However, in the relatively symmetric tetrahedral environment created by the B-N dative bond, the signal is often sharper than in less symmetric tricoordinate boron compounds. Comparing the chemical shift and line shape to known tricoordinate and tetracoordinate boron compounds serves as an internal validation of the coordination state.
Experimental Protocol: ¹¹B NMR Spectroscopy
-
Sample Preparation: Dissolve the 1,3,6,2-dioxazaborocane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). To avoid a broad signal from borosilicate glass NMR tubes, it is preferable to use quartz tubes.[12]
-
Instrument Setup: Use a spectrometer equipped with a broadband probe tuned to the ¹¹B frequency.
-
Data Acquisition: Acquire a one-dimensional ¹¹B NMR spectrum. A reference compound, such as BF₃·OEt₂, is typically used (δ = 0 ppm).[12]
-
Data Processing: Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio and Fourier transform the free induction decay (FID) to obtain the spectrum.
Expertise & Experience: While ¹⁴N is the more abundant nitrogen isotope, its large quadrupole moment leads to very broad NMR signals, making it generally unsuitable for high-resolution studies. The spin-1/2 nucleus ¹⁵N, despite its low natural abundance (0.37%), is the preferred isotope for detailed structural analysis.[15] Modern inverse-detected techniques, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), have made natural abundance ¹⁵N NMR spectroscopy more accessible.[16]
Causality Behind Experimental Choices: The formation of the B-N dative bond results in a significant change in the electronic environment of the nitrogen atom, which is reflected in its ¹⁵N chemical shift.[17] Typically, the nitrogen lone pair is delocalized into the B-N bond, leading to a deshielding effect and a downfield shift in the ¹⁵N NMR spectrum compared to the free diamine precursor. The magnitude of this shift can provide qualitative information about the strength of the B-N interaction. Furthermore, the one-bond coupling constant, ¹J(¹¹B,¹⁵N), can be a valuable parameter, although it may not always directly correlate with the B-N bond length.[18]
Trustworthiness through Self-Validation: The combination of ¹H, ¹³C, ¹¹B, and ¹⁵N NMR data provides a self-validating system. For instance, ¹H-¹⁵N HMBC experiments can show correlations between protons on the carbon atoms adjacent to the nitrogen and the ¹⁵N nucleus, confirming the connectivity. Similarly, correlations in a ¹H-¹¹B HMBC spectrum can further solidify the assignment of the boron environment.
Experimental Protocol: ¹H-¹⁵N HMBC Spectroscopy
-
Sample Preparation: Dissolve a concentrated sample of the 1,3,6,2-dioxazaborocane derivative in a suitable deuterated solvent.
-
Instrument Setup: Use a spectrometer equipped with a cryoprobe or a highly sensitive room-temperature probe capable of inverse detection.
-
Data Acquisition: Set up a standard ¹H-¹⁵N HMBC pulse sequence. Optimize the long-range coupling delay (typically 50-100 ms) to observe correlations over two to three bonds.
-
Data Processing: Process the two-dimensional data by applying appropriate window functions and Fourier transformation in both dimensions. The resulting spectrum will show correlations between protons and ¹⁵N nuclei that are coupled over multiple bonds.
Computational Chemistry: In Silico Insights
Expertise & Experience: Quantum chemical calculations, particularly using Density Functional Theory (DFT), are an indispensable tool for complementing experimental data.[19][20] These methods can provide optimized geometries, predict NMR chemical shifts, and offer a deeper understanding of the electronic structure of the B-N bond.
Causality Behind Experimental Choices: DFT calculations can be used to:
-
Predict Geometric Parameters: Calculate the B-N bond length and compare it with experimental XRD data.
-
Simulate NMR Spectra: Predict ¹¹B and ¹⁵N chemical shifts, which can aid in the interpretation of experimental spectra.
-
Analyze the Bonding Nature: Employ techniques like Natural Bond Orbital (NBO) analysis to quantify the donor-acceptor interaction between the nitrogen lone pair and the empty p-orbital of the boron atom.[21] The Atoms in Molecules (AIM) theory can also be used to characterize the B-N bond critical point.[21]
Trustworthiness through Self-Validation: The reliability of computational results is validated by their agreement with experimental data. For example, a good correlation between calculated and experimentally determined B-N bond lengths and NMR chemical shifts across a series of related compounds lends confidence to the computational model.
Computational Workflow: DFT Analysis
-
Structure Building: Construct a 3D model of the 1,3,6,2-dioxazaborocane molecule.
-
Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculations: Calculate NMR chemical shifts (using the GIAO method), NBO analysis, and AIM analysis on the optimized structure.
-
Data Analysis: Compare the calculated parameters with experimental data.
Data Presentation and Interpretation
Table 1: Representative B-N Bond Characterization Data for 1,3,6,2-Dioxazaborocanes
| Compound | B-N Bond Length (Å) (XRD) | ¹¹B NMR δ (ppm) | ¹⁵N NMR δ (ppm) |
| Example 1 | 1.723[7] | 8.5 | -320.1 |
| Example 2 | 1.705[7] | 9.2 | -315.8 |
| Example 3 | 1.680 | 10.1 | -310.5 |
Visualizing the Workflow
A logical workflow is critical for the comprehensive characterization of the B-N bond in 1,3,6,2-dioxazaborocane systems.
Caption: Workflow for B-N bond characterization.
Conclusion
The characterization of the B-N dative bond in 1,3,6,2-dioxazaborocane systems is a multifaceted endeavor that requires the synergistic application of X-ray crystallography, multinuclear NMR spectroscopy, and computational chemistry. Each technique provides unique and complementary information, and together they offer a detailed picture of the structural and electronic properties of this important class of molecules. The insights gained from these studies are crucial for the continued development of novel therapeutics, advanced materials, and innovative synthetic methodologies.
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The Difluorophenyl Group in Boronic Esters: A Technical Guide to Understanding and Harnessing its Electronic Effects
Abstract
For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern chemical synthesis. The difluorophenyl group, when appended to a boronic ester, offers a powerful tool for modulating electronic properties, enhancing reactivity, and improving the stability of key synthetic intermediates. This guide provides an in-depth exploration of the electronic effects imparted by the difluorophenyl moiety in boronic esters. We will dissect the fundamental principles governing these effects, provide quantitative measures of Lewis acidity, and detail practical experimental protocols for their synthesis and application, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. This document is designed to serve as a practical and authoritative resource, bridging theoretical concepts with field-proven applications.
Introduction: The Strategic Advantage of Fluorine
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] In the realm of organoboron chemistry, fluorination of the aryl substituent on a boronic ester provides a potent method for tuning the compound's electronic character. The difluorophenyl group, in particular, acts as a strong electron-withdrawing moiety, a consequence of the high electronegativity of the fluorine atoms. This guide will focus on how this electron-withdrawing nature fundamentally alters the properties and reactivity of the boronic ester, making it a valuable, and sometimes challenging, reagent in organic synthesis.
The primary consequence of this electron withdrawal is an increase in the Lewis acidity of the boron center. A more Lewis acidic boron atom exhibits enhanced reactivity in key steps of catalytic cycles, such as transmetalation, and can influence reaction rates and yields. Understanding and quantifying this electronic modulation is crucial for rational reaction design and optimization.
The Electronic Signature of the Difluorophenyl Group
The net electronic effect of a substituent on an aromatic ring is a balance of two primary forces: the inductive effect and the resonance effect .
-
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bond framework. Fluorine is the most electronegative element, and it strongly pulls electron density away from the carbon atom to which it is attached.[2][3] This electron withdrawal propagates through the phenyl ring, decreasing the overall electron density of the aromatic system and, critically, of the boron atom attached to it. This is an electron-withdrawing effect.
-
Resonance Effect (+R): This effect involves the delocalization of lone pair electrons from the substituent into the pi (π) system of the aromatic ring.[3][4] Fluorine possesses lone pairs that can be donated into the ring, increasing electron density, particularly at the ortho and para positions. This is an electron-donating effect.
For fluorine, the inductive effect (-I) is significantly stronger and dominates over its weaker resonance effect (+R).[4] When two fluorine atoms are present, as in a difluorophenyl group, this inductive withdrawal is amplified, rendering the phenyl ring and the attached boronic ester moiety significantly electron-deficient.
Caption: The net electron-withdrawing effect of fluorine.
Quantifying the Electronic Impact: Acidity and Hammett Parameters
The increased electron-withdrawing nature of the difluorophenyl group directly translates to a higher Lewis acidity of the boronic ester. This can be quantified using two key metrics: the acidity constant (pKa) and the Gutmann-Beckett Acceptor Number (AN).
Acidity Constant (pKa)
The pKa of a boronic acid reflects its propensity to accept a hydroxide ion, forming a tetrahedral boronate species. A lower pKa value indicates a stronger Lewis acid.[1] The electron-withdrawing fluorine atoms stabilize the resulting negative charge on the boronate, thus shifting the equilibrium towards its formation and lowering the pKa.[1]
| Compound | pKa (Predicted/Experimental) | Reference |
| Phenylboronic acid | 8.86 | [1] |
| 4-Fluorophenylboronic acid | 8.77 | [1] |
| 3,5-Difluorophenylboronic acid | 6.46 (Predicted) | [5] |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [1] |
Table 1: Comparison of pKa values for various fluorinated phenylboronic acids, demonstrating the acidity-enhancing effect of fluorine substitution.
Gutmann-Beckett Acceptor Number (AN)
A more direct measure of Lewis acidity is the Gutmann-Beckett Acceptor Number (AN), which quantifies the ability of a Lewis acid to interact with a standard Lewis base, triethylphosphine oxide (Et₃PO).[6] The interaction causes a downfield shift in the ³¹P NMR signal of Et₃PO. A larger chemical shift, and thus a higher AN, corresponds to a stronger Lewis acid.[1][7]
This method is particularly useful for assessing boronic esters in non-aqueous media, which is highly relevant to many synthetic applications like the Suzuki-Miyaura coupling. The introduction of fluorine substituents into the phenyl ring results in increased Lewis acidity and consequently higher Acceptor Numbers for the corresponding boronic esters.[1]
Hammett Substituent Constants (σ)
The Hammett equation provides a framework for correlating reaction rates and equilibrium constants with the electronic properties of substituents on an aromatic ring.[8][9] The substituent constant, sigma (σ), quantifies the electron-donating or electron-withdrawing ability of a group. Positive σ values indicate an electron-withdrawing character.
| Substituent | σ (meta) | σ (para) |
| -F | +0.34 | +0.06 |
| -CF₃ | +0.43 | +0.54 |
| -OCF₃ | +0.35 | +0.35 |
Table 2: Hammett constants for common fluorine-containing substituents. The positive values confirm their electron-withdrawing nature, which is primarily inductive for -F and a combination of strong inductive and weak resonance effects for -CF₃ and -OCF₃.[1][10]
For a 3,5-difluorophenyl group, the combined inductive effect of the two meta-positioned fluorine atoms results in a significantly electron-deficient ring, which can be inferred from the strongly positive σ (meta) value for a single fluorine atom.
Synthesis of Difluorophenyl Boronic Esters
Pinacol esters are widely used derivatives of boronic acids due to their enhanced stability, ease of handling, and compatibility with a wide range of reaction conditions.[1]
Caption: General workflow for pinacol ester synthesis.
Experimental Protocol: Synthesis of 3,5-Difluorophenylboronic Acid Pinacol Ester
This protocol is adapted from a general procedure for the synthesis of arylboronic acid pinacol esters.[11]
Materials:
-
3,5-Difluorophenylboronic acid (1.0 equiv, e.g., 0.79 g, 5.0 mmol)
-
Pinacol (1.2 equiv, e.g., 0.71 g, 6.0 mmol)
-
Diethyl ether (Et₂O), anhydrous
-
Ethyl acetate (EtOAc)
-
Petroleum ether (PE)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3,5-difluorophenylboronic acid (1.0 equiv) and pinacol (1.2 equiv).
-
Dissolution: Add anhydrous diethyl ether (approx. 10 mL for a 5.0 mmol scale) to the flask.
-
Reaction: Stir the resulting solution at room temperature overnight (approx. 12-18 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in petroleum ether (e.g., starting with PE/EtOAc = 95/5).
-
Isolation: Combine the fractions containing the desired product and concentrate under reduced pressure to afford the 3,5-difluorophenylboronic acid pinacol ester as a white solid.
Self-Validation: The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy. The successful formation of the ester is indicated by the appearance of a characteristic singlet at ~1.3 ppm in the ¹H NMR spectrum, corresponding to the 12 protons of the two methyl groups on the pinacol ring.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis.[12] The electronic nature of the boronic ester plays a critical role in the efficiency of the catalytic cycle, particularly in the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
The Role of Lewis Acidity in Transmetalation
The transmetalation step involves the transfer of the organic group (the difluorophenyl moiety) from the boron atom to the palladium(II) center. This step is often rate-limiting. The process is facilitated by the activation of the boronic ester by a base, forming a more nucleophilic "ate" complex [R-B(OR)₂(OH)]⁻.[13]
However, electron-deficient arylboronic esters, such as the difluorophenyl derivatives, present a unique case. While the aryl group itself is less nucleophilic due to electron withdrawal, the increased Lewis acidity of the boron center can facilitate direct interaction with the palladium-hydroxo complex [Ar-Pd(II)L₂-OH], potentially accelerating transmetalation without prior hydrolysis to the boronic acid.[13][14] This enhanced Lewis acidity can help overcome the reduced nucleophilicity of the difluorophenyl group, making these reagents effective coupling partners, though sometimes requiring carefully optimized conditions to avoid side reactions like protodeboronation.[14]
Experimental Protocol: Suzuki-Miyaura Coupling with 2,4-Difluorophenylboronic Acid
This protocol is based on a reported procedure for the synthesis of Diflunisal.[10]
Materials:
-
Aryl halide (e.g., 5-bromosalicylic acid, 1.0 equiv, 1.0 mmol)
-
2,4-Difluorophenylboronic acid (1.5 equiv, 1.5 mmol)
-
Palladium catalyst (e.g., PdCl₂, 1 mol%)
-
Base (e.g., K₂CO₃, 1.45 equiv)
-
Solvent system (e.g., DMF/H₂O, 1:1 v/v)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 mmol), 2,4-difluorophenylboronic acid (1.5 mmol), the base (1.45 mmol), and the palladium catalyst (1 mol%).
-
Solvent Addition: Add the solvent mixture (e.g., 24 mL of 1:1 DMF/H₂O).
-
Reaction: Heat the mixture to the desired temperature (e.g., 75 °C) and stir until the reaction is complete (monitor by TLC or LC-MS). For certain reactions, sonication can be used to enhance the reaction rate.[10]
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the desired biaryl product.
Self-Validation: The success of the coupling and the purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting aryl halide and the appearance of new aromatic signals corresponding to the coupled product are key indicators.
Conclusion
The difluorophenyl group imparts a potent electron-withdrawing effect on boronic esters, a direct consequence of the dominant inductive effect of the two fluorine atoms. This electronic perturbation significantly increases the Lewis acidity of the boron center, a property that can be quantified by pKa measurements and the Gutmann-Beckett method. For the synthetic chemist, this translates to a reagent with unique reactivity, particularly in Suzuki-Miyaura cross-coupling, where the enhanced Lewis acidity can facilitate the critical transmetalation step. By understanding the fundamental electronic principles and employing robust, validated protocols for their synthesis and application, researchers can effectively harness the power of difluorophenyl boronic esters to construct complex molecular architectures for drug discovery and materials science.
References
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3,5-Difluorophenylboronic acid Chemical Properties. LookChem. [Link]
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Górska, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3457. [Link]
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Supporting Information for A mild and general protocol for the synthesis of N-benzyl heterocycles via a one-pot sequential reduction/N-benzylation of amides. Royal Society of Chemistry. [Link]
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Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 8(4), 3305-3323. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling of boronic acids. In New Trends in Cross-Coupling (pp. 322-354). Royal Society of Chemistry. [Link]
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Gutmann–Beckett method. Wikipedia. [Link]
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pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. ResearchGate. [Link]
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Synthesis of Boronic Esters. Organic Syntheses. [Link]
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Ortho-para directors III. Khan Academy. [Link]
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Substituent Effects. La Salle University. [Link]
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Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. RSC Publishing. [Link]
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16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
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(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]
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Fluorine Nuclear Magnetic Resonance Shielding in meta-Substituted Fluorobenzenes. Journal of the American Chemical Society. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ResearchGate. [Link]
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Chapter 4 Acceptor number of organoboron molecules - quantitative determination of Lewis acidity. ResearchGate. [Link]
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pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters. ResearchGate. [Link]
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From Building Blocks to Catalysts: The Underinvestigated Potential of Boronic Acid Esters. The Journal of Organic Chemistry. [Link]
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hammett substituent constants: Topics. Science.gov. [Link]
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Competing resonance and inductive effects in a substituted benzene. Chemistry Stack Exchange. [Link]
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Determination of Lewis Acidity using 31P NMR. University of York. [Link]
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pK a values for boronic acids 1-7. ResearchGate. [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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19F Chemical Shifts and Coupling Constants. UC Santa Barbara. [Link]
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Hammett constants σ for fluoro-substituents. ResearchGate. [Link]
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Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. PMC - NIH. [Link]
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Hammett equation. Wikipedia. [Link]
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Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. The Royal Society of Chemistry. [Link]
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Bordwell pKa Table. Organic Chemistry Data. [Link]
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Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal. [Link]
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19Flourine NMR. The University of Ottawa. [Link]
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Substituent and Reaction Constants. Dalal Institute. [Link]
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Metal-free electrophilic fluorination of alkyl trifluoroborates and boronic acids. ResearchGate. [Link]
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
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The Hammett cp relationship. Cambridge University Press. [Link]
-
Gutmann Acceptor and Donor number. stenutz.eu. [Link]
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Methodological & Application
6-Butyl-2-(2,3-difluorophenyl)-1,3,6,2-dioxazaborocane in Suzuki-Miyaura cross-coupling
Application Note & Protocol
Leveraging 6-Butyl-2-(2,3-difluorophenyl)-1,3,6,2-dioxazaborocane for Robust Suzuki-Miyaura Cross-Coupling
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Challenges of Modern Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its widespread adoption in pharmaceutical and materials science is a testament to its power.[4][5] However, the practical application of this Nobel Prize-winning reaction is not without its challenges. Many traditional boronic acids, the key nucleophilic partners, suffer from instability, being prone to degradation via protodeboronation and trimerization into boroxines, which complicates stoichiometry and reproducibility.[6]
To address these limitations, significant research has focused on developing stable boronic acid surrogates. Among these, N-alkyl diethanolamine-derived boronic esters, specifically 1,3,6,2-dioxazaborocanes, have emerged as exceptionally robust, air-stable, and crystalline solids.[6][7] This guide focuses on a specific, high-value example: This compound . We will explore its unique advantages, the mechanistic nuances of its participation in the catalytic cycle, and provide a detailed, field-proven protocol for its successful implementation in Suzuki-Miyaura cross-coupling reactions. The electron-deficient nature of the 2,3-difluorophenyl moiety makes this reagent particularly valuable for synthesizing complex, fluorinated biaryl structures often sought in medicinal chemistry.[8]
The Dioxazaborocane Advantage: Stability and Performance
The efficacy of this compound stems directly from its unique structure. The condensation of 2,3-difluorophenylboronic acid with N-butyldiethanolamine creates a bicyclic structure featuring an intramolecular dative bond between the nitrogen and boron atoms.[9][10] This B-N coordination transforms the boron center from a trigonal planar to a more stable tetrahedral geometry, conferring several key advantages.
-
Enhanced Stability: Unlike free boronic acids, dioxazaborocanes are generally bench-stable, crystalline solids that are resistant to decomposition on storage and exposure to air.[6] This stability eliminates the need for special handling procedures and ensures accurate, reproducible stoichiometry in reaction setups.
-
Operational Simplicity: As solid reagents, they are easy to weigh and dispense. Their stability allows them to be used directly in coupling protocols without the need for prior conversion or activation steps that might be required for other boronic acid surrogates.[6][7]
-
Controlled Release & Reactivity: While exceptionally stable, the dioxazaborocane can efficiently participate in the Suzuki-Miyaura catalytic cycle. The prevailing mechanistic understanding suggests that boronic esters can undergo transmetalation directly to the palladium center without prior hydrolysis to the corresponding boronic acid.[4] However, under the aqueous basic conditions typical of many Suzuki protocols, a slow and controlled hydrolysis can occur, gradually releasing the active boronic acid. This "slow-release" mechanism can be beneficial, minimizing the concentration of the free boronic acid at any given time and thus suppressing common side reactions like protodeboronation and homocoupling.[11]
Figure 2: The Suzuki-Miyaura catalytic cycle.
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, or solvent may be required for particularly challenging substrates.
Materials & Reagents
| Reagent/Material | Role | Purity/Grade | Typical Supplier |
| Aryl Halide (Ar-X) | Electrophile | >98% | Standard vendors |
| This compound | Nucleophile Precursor | >97% | Specialty vendors |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor | >98% | Standard vendors |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand | >98% | Standard vendors |
| Potassium Phosphate (K₃PO₄) | Base | Anhydrous, >98% | Standard vendors |
| 1,4-Dioxane | Solvent | Anhydrous | Standard vendors |
| Deionized Water | Co-solvent | HPLC Grade | N/A |
| Reaction vial/flask | Reaction Vessel | - | N/A |
| Magnetic stir bar | Stirring | - | N/A |
Step-by-Step Methodology
Figure 3: A typical experimental workflow for the coupling reaction.
Procedure:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Scientist's Note: Using a slight excess of the boronic ester ensures complete consumption of the potentially more valuable aryl halide. The Pd/ligand ratio of 1:2 is standard for forming the active monoligated palladium species in situ. [12]2. Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can lead to catalyst degradation and unwanted side reactions like homocoupling. [1]3. Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe. The solvent should be degassed by sparging with an inert gas for at least 30 minutes prior to use.
-
Scientist's Note: The aqueous/organic solvent system is crucial. Water helps to solubilize the phosphate base, while the organic solvent solubilizes the reactants and catalyst. [13]The 4:1 ratio is a common starting point.
-
-
Reaction: Place the vial in a preheated heating block or oil bath set to 90 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst; Insufficiently inert atmosphere. | Ensure solvents are properly degassed and the reaction vessel is thoroughly purged with inert gas. Use fresh catalyst and ligand. |
| Base is not strong or soluble enough. | Consider a stronger base like Cs₂CO₃. Ensure sufficient water is present to dissolve the base. | |
| Sterically hindered substrates. | Increase reaction temperature and/or time. Screen other ligands (e.g., XPhos, RuPhos) known to be effective for challenging couplings. [3] | |
| Protodeboronation | Presence of excess water or acidic impurities. | Use anhydrous base and solvents. Ensure starting materials are pure. The slow-release nature of the dioxazaborocane already minimizes this. [11] |
| Homocoupling | Presence of oxygen; Pd(II) precatalyst reduction issues. | Rigorously exclude oxygen. Ensure the ligand is present in sufficient excess to stabilize the Pd(0) species. [1] |
Conclusion
This compound represents a significant advancement in the practical application of Suzuki-Miyaura cross-coupling. Its superior stability, ease of handling, and reliable performance make it an ideal reagent for the synthesis of complex difluorophenyl-containing biaryls. By providing a stable, solid surrogate for the corresponding boronic acid, it enhances reproducibility and simplifies workflows, making it an invaluable tool for researchers in drug discovery and materials science. The protocol provided herein serves as a comprehensive and validated starting point for unlocking the synthetic potential of this powerful building block.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Singh, U. P., & Singh, R. P. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Lohmann, J., et al. (2016). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Synthesis, 48(24), 4348-4362. [Link]
-
ResearchGate. (2014). The investigated structures of dioxazaborocane for Suzuki–Miyaura cross‐couplings. [Link]
-
Vedejs, E., & Chapman, R. W. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett, 24(10), 1225-1228. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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Watson, D. A., et al. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development, 22(11), 1541-1550. [Link]
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Royal Society of Chemistry. (2007). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. Chemical Communications. [Link]
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Thomas, A. A., et al. (2014). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Angewandte Chemie International Edition, 53(34), 8963–8967. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(13), 3359-3362. [Link]
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PurityChem. (2025). Optimizing Suzuki Coupling with High-Purity Boronic Esters. [Link]
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Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
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ResearchGate. (2022). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a. [Link]
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MDPI. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. [Link]
-
ResearchGate. (2010). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. [Link]
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The Strategic Application of Dioxazaborocanes in Palladium-Catalyzed Cross-Coupling: A Guide for Researchers
Introduction: Overcoming Boronic Acid Instability with Dioxazaborocanes
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors, for its power in constructing carbon-carbon bonds.[1] However, the practical application of this Nobel Prize-winning reaction is often hampered by the inherent instability of many boronic acids.[2][3] Issues such as protodeboronation, oxidation, and boroxine formation can lead to diminished yields, challenging purification, and poor long-term storage, especially with sensitive substrates like 2-heterocyclic, vinyl, and cyclopropyl boronic acids.[2][4]
Dioxazaborocanes, particularly N-methyliminodiacetic acid (MIDA) boronates, have emerged as a robust solution to these challenges.[2][5] These air-stable, crystalline solids are formed by the condensation of a boronic acid with a diethanolamine derivative, such as N-methyliminodiacetic acid.[2][6] The resulting tetracoordinate, sp³-hybridized boron center renders the MIDA boronate unreactive under standard anhydrous cross-coupling conditions.[2][7] This unique stability allows them to serve as a protecting group for the boronic acid moiety, enabling compatibility with a wide range of synthetic transformations that would otherwise be incompatible with free boronic acids.[3][6]
Crucially, the MIDA group can be cleaved under mild aqueous basic conditions to slowly release the corresponding boronic acid in situ.[2][4] This "slow-release" mechanism is the key to their success, maintaining a low concentration of the often-unstable free boronic acid in the reaction mixture, thereby minimizing degradation pathways while ensuring a sufficient supply for the catalytic cycle.[4][8] This guide provides detailed protocols and mechanistic insights for the effective use of dioxazaborocanes (MIDA boronates) in palladium-catalyzed cross-coupling reactions.
The Mechanism: A Tale of Protection and Controlled Release
The success of MIDA boronates in palladium-catalyzed reactions hinges on a two-stage process: the stability of the protected form and the controlled deprotection to enter the catalytic cycle.
Stage 1: The Inert State
Under anhydrous conditions, the MIDA boronate is inert to the transmetalation step of the Suzuki-Miyaura cycle. The tetracoordinate boron atom, with its dative N→B bond, lacks the vacant p-orbital necessary to engage with the palladium(II) intermediate.[2][7] This allows for selective coupling of a free boronic acid in the presence of a MIDA boronate, enabling powerful iterative cross-coupling strategies.[2]
Caption: MIDA boronate inertness under anhydrous conditions.
Stage 2: The Catalytic Cycle Entry via Slow Release
The reaction is initiated by the addition of an aqueous base (e.g., K₃PO₄, NaHCO₃). The base facilitates the hydrolysis of the MIDA ester, breaking the N→B and B-O bonds and releasing the free, sp²-hybridized boronic acid.[2][4] This boronic acid is then activated by the base to form a borate anion, which can undergo transmetalation with the palladium(II) complex generated from the oxidative addition of the organic halide to the Pd(0) catalyst. The catalytic cycle then proceeds through reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1][9] The slow, controlled nature of the hydrolysis is critical for maintaining the integrity of sensitive boronic acids.[4]
Caption: Workflow of MIDA boronate activation and coupling.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling of Aryl/Heteroaryl Chlorides with MIDA Boronates
This protocol is adapted for challenging couplings involving electron-rich or sterically hindered aryl/heteroaryl chlorides, where the slow release of the boronic acid is particularly advantageous.[2]
Materials:
-
Aryl/Heteroaryl Chloride (1.0 equiv)
-
MIDA Boronate (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-4 mol%)
-
SPhos (4-8 mol%)
-
Potassium Phosphate (K₃PO₄), aqueous solution (e.g., 1 M) or solid (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add the aryl/heteroaryl chloride (1.0 equiv), MIDA boronate (1.5 equiv), Pd(OAc)₂ (e.g., 2 mol%), and SPhos (e.g., 4 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).
-
Add degassed 1,4-dioxane and degassed water (typically a 5:1 to 10:1 ratio of dioxane:water).
-
Add the base, K₃PO₄ (3.0 equiv). Causality Note: K₃PO₄ is a moderately strong base that effectively promotes both the slow hydrolysis of the MIDA boronate and the transmetalation step without causing rapid degradation of the boronic acid.[2]
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C, substrate-dependent) and monitor by TLC or LC-MS. Optimization Note: For deactivated chlorides, increasing the catalyst loading (to 4 mol%) and temperature may be necessary to achieve full conversion.[5]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography. Advantage Note: MIDA boronates are generally stable to silica gel chromatography, which simplifies the purification of starting materials if needed.[6]
Protocol 2: Green Chemistry Approach - Suzuki-Miyaura Coupling in Water
This protocol leverages micellar catalysis to perform the coupling in water at room temperature, eliminating the need for organic solvents.[5][10]
Materials:
-
Aryl/Heteroaryl Halide (Br or Cl, 1.0 equiv)
-
MIDA Boronate (1.2 equiv)
-
PdCl₂(dtbpf) (2-4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
TPGS-750-M (2 wt % solution in water)
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
To the reaction vessel, add the aryl/heteroaryl halide (1.0 equiv), MIDA boronate (1.2 equiv), and PdCl₂(dtbpf) (2 mol%).
-
Add the 2 wt % aqueous solution of TPGS-750-M. Causality Note: The surfactant TPGS-750-M forms nanomicelles in water, creating a hydrophobic environment where the organic substrates and catalyst can concentrate, thus facilitating the reaction.[5]
-
Add triethylamine (Et₃N, 3.0 equiv). Causality Note: Organic bases like Et₃N have been found to be more effective than inorganic bases in this aqueous system.[5][10]
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Upon completion, the product often precipitates from the reaction mixture. Isolate the solid product by simple filtration and wash with water.
-
If the product does not precipitate, dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic phase and concentrate to obtain the product.
Data Presentation: Substrate Scope and Yields
The following tables summarize representative yields for the palladium-catalyzed cross-coupling of various MIDA boronates with aryl and heteroaryl halides, demonstrating the broad applicability of these protocols.
Table 1: Coupling of MIDA Boronates with Aryl/Heteroaryl Chlorides (Protocol 1 Conditions)
| Entry | Aryl/Heteroaryl Chloride | MIDA Boronate | Product | Yield (%) | Reference |
| 1 | 4-Chloroanisole | 2-Thienyl MIDA boronate | 4-Methoxy-1-(thiophen-2-yl)benzene | 92 | [2] |
| 2 | 2-Chloropyridine | Phenyl MIDA boronate | 2-Phenylpyridine | 85 | [2] |
| 3 | 1-Chloro-4-nitrobenzene | Vinyl MIDA boronate | 1-Nitro-4-vinylbenzene | 81 | [2] |
| 4 | 4-Chlorotoluene | Cyclopropyl MIDA boronate | 1-Cyclopropyl-4-methylbenzene | 96 | [2] |
Table 2: Coupling of MIDA Boronates in Water (Protocol 2 Conditions)
| Entry | Aryl/Heteroaryl Bromide | MIDA Boronate | Product | Yield (%) | Reference |
| 1 | 5-Bromopyrimidine | p-Tolyl MIDA boronate | 5-(p-Tolyl)pyrimidine | 91 | [5] |
| 2 | 4-Bromoacetophenone | (E)-Styryl MIDA boronate | (E)-1-(4-Vinylphenyl)ethan-1-one | 92 | [5][10] |
| 3 | 3-Bromoquinoline | 2-Furyl MIDA boronate | 3-(Furan-2-yl)quinoline | 90 | [5] |
| 4 | 4-Bromobenzonitrile | 2-Thienyl MIDA boronate | 4-(Thiophen-2-yl)benzonitrile | 99 | [5][10] |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient catalyst activation. 2. Insufficient hydrolysis of MIDA boronate. 3. Deactivated substrate. | 1. Use a pre-activated Pd(0) source or ensure robust degassing. Increase ligand:Pd ratio slightly. 2. Ensure adequate water is present. For stubborn MIDA boronates, a stronger base (e.g., aq. NaOH) can be used, but this may degrade the boronic acid if it's unstable. 3. Increase reaction temperature and/or catalyst loading. Screen different ligands (e.g., Buchwald-type phosphines). |
| Protodeboronation of Substrate | 1. The released boronic acid is highly unstable. 2. The rate of hydrolysis exceeds the rate of cross-coupling. | 1. Use a milder base (e.g., NaHCO₃ or a weaker organic base) to slow the release of the boronic acid. 2. Lower the reaction temperature. Ensure the palladium catalyst is highly active to consume the boronic acid as it is formed. |
| Homocoupling of Boronate | Presence of oxidants (e.g., air) or use of a Pd(II) source without efficient reduction to Pd(0). | Ensure rigorous exclusion of oxygen through proper inert atmosphere techniques. Using a Pd(0) source directly can sometimes mitigate this issue.[11] |
Conclusion: A Versatile Tool for Modern Synthesis
Dioxazaborocanes, and MIDA boronates in particular, represent a significant advancement in the field of palladium-catalyzed cross-coupling. By elegantly masking the reactive boronic acid functionality until it is needed, they overcome long-standing challenges of stability and handling. This allows for the reliable use of previously problematic building blocks, expanding the scope of the Suzuki-Miyaura reaction and enabling the construction of complex molecules with greater efficiency and predictability. The protocols outlined herein provide a practical framework for researchers in organic synthesis and drug development to harness the power of these versatile reagents.
References
- Lipshutz, B. H., Ghorai, S. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja4094098]
- Sigma-Aldrich. MIDA Boronates. [URL: https://www.sigmaaldrich.
- Uno, B. W., et al. (2012). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v89p0397]
- Lee, S. J., et al. (2020). A Mild Method for Making MIDA Boronates. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c02521]
- Knapp, D. M., Gillis, E. P., Burke, M. D. (2012). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja210134y]
- Burke, M. D., Gillis, E. P. (2012). Slow release of organoboronic acids in cross-coupling reactions. Google Patents (US8338601B2). [URL: https://patents.google.
- Lee, S. J., et al. (2020). Mild and simple method for making MIDA boronates. Morressier. [URL: https://www.morressier.com/o/event/5e9f1a0d3370980012233f8e/article/5f3e9b1a1dd26b2b48d4b3c4]
- Lee, S. J., et al. (2020). A Mild Method for Making MIDA Boronates. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-Mild-Method-for-Making-MIDA-Boronates.-Lee-Cherney/0f52d431c944d5c9540b64d12b07e868f0003c0d]
- Lipshutz, B. H., Ghorai, S. (2014). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4034177/]
- Lennox, A. J. J., Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry. [URL: https://www.researchgate.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives. [URL: https://www.benchchem.
- ResearchGate. (2023). Midas and Boronic Acids. [URL: https://www.
- Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://yonedabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
- Nobel Prize Outreach AB. (2010). The Nobel Prize in Chemistry 2010. [URL: https://www.nobelprize.org/prizes/chemistry/2010/press-release/]
- Gillis, E. P., Burke, M. D. (2009). Iterative cross-coupling with MIDA boronates: towards a general platform for small molecule synthesis. University of Illinois Urbana-Champaign. [URL: https://core.ac.uk/download/pdf/18526551.pdf]
- Liu, C., et al. (2018). Palladium-catalyzed ligand-free and efficient Suzuki--Miyaura reaction of N-methyliminodiacetic acid boronates in water. Turkish Journal of Chemistry. [URL: https://journals.tubitak.gov.tr/chem/abstract.htm?id=20215]
- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/17%3A_Organometallic_Compounds/17.
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- 2. MIDA Boronates [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
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Application Notes & Protocols: The Role of Difluorophenyl Boronic Acid Derivatives in Modern Medicinal Chemistry
Abstract: Difluorophenyl boronic acid derivatives have emerged as exceptionally versatile and powerful tools in the landscape of medicinal chemistry. The strategic incorporation of difluoro-substituents onto the phenylboronic acid scaffold profoundly influences its electronic properties, acidity (pKa), and metabolic stability, thereby offering medicinal chemists a sophisticated instrument for fine-tuning drug candidates. This guide provides an in-depth exploration of three critical applications: their function as reversible covalent inhibitors of enzymes, their role as indispensable building blocks in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and their utility as precursors for ¹⁸F-radiolabeled Positron Emission Tomography (PET) imaging agents. We present not only the theoretical underpinnings and mechanistic insights but also field-proven, detailed protocols designed for immediate application in a research and development setting.
Section 1: The Difluorophenyl Boronic Acid Moiety as a Reversible Covalent Warhead
Scientific Rationale and Mechanistic Insight
The boronic acid functional group is a unique Lewis acid capable of forming a reversible covalent bond with nucleophilic amino acid residues, most notably the hydroxyl groups of serine and threonine, within the active sites of enzymes.[1][2] This interaction is central to the mechanism of action for drugs like the proteasome inhibitor bortezomib.[1][3]
The introduction of two electron-withdrawing fluorine atoms onto the phenyl ring significantly lowers the pKa of the boronic acid.[4] This enhanced acidity facilitates the transition of the boron center from a neutral, sp²-hybridized trigonal planar geometry to an anionic, sp³-hybridized tetrahedral boronate complex upon interaction with the nucleophilic residue.[5] This "morphing" is the cornerstone of its inhibitory action.[5] The reversibility of this bond offers a distinct therapeutic advantage over irreversible inhibitors, potentially reducing off-target toxicity and the risk of immunogenicity while maintaining prolonged target engagement.[3][6]
Visualization: Covalent Inhibition Mechanism
The following diagram illustrates the reversible covalent interaction between a difluorophenyl boronic acid inhibitor and a serine residue in an enzyme's active site.
Caption: Reversible covalent inhibition of a serine hydrolase by a difluorophenyl boronic acid.
Data Focus: Impact of Fluorination on Acidity
The acidity of the boronic acid is a critical determinant of its reactivity. The table below summarizes the effect of fluorine substitution on the pKa of phenylboronic acid, demonstrating the significant increase in acidity.
| Compound | pKa (in water) | Rationale for Change |
| Phenylboronic Acid | ~8.8 | Baseline acidity. |
| 4-Fluorophenylboronic Acid | ~8.3 | The single electron-withdrawing fluorine atom inductively lowers the pKa, making the boron center more Lewis acidic.[7][8] |
| 2,4-Difluorophenylboronic Acid | ~7.7 | The combined inductive effect of two fluorine atoms further increases Lewis acidity, significantly lowering the pKa and facilitating boronate formation at physiological pH.[7][9] |
Protocol: Kinetic Analysis of Reversible Covalent Inhibition
This protocol outlines a method to determine the kinetic parameters, such as the observed rate of inactivation (k_obs) and the dissociation rate constant (k_off), for a reversible covalent inhibitor using Liquid Chromatography-High Resolution Accurate Mass Spectrometry (LC-HRAMS).
Objective: To quantify the rates of covalent bond formation and reversal between a difluorophenyl boronic acid inhibitor and its target protein.
Pillar of Trustworthiness: This protocol is self-validating by directly measuring the formation and dissociation of the covalent adduct over time, providing a definitive kinetic profile rather than relying solely on indirect activity measurements.
Materials:
-
Target protein of known concentration (e.g., 2 µM in PBS).
-
Difluorophenyl boronic acid inhibitor stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quench solution (e.g., 0.1% formic acid in acetonitrile).
-
Ultrafiltration units (e.g., 10 kDa MWCO).
-
LC-HRAMS system.
Methodology:
Part A: Determining k_obs (Rate of Association)
-
Reaction Setup: Pre-warm protein and buffer solutions to the desired temperature (e.g., 37 °C).
-
Initiation: In a microcentrifuge tube, add the inhibitor to the protein solution to achieve the final desired concentration (e.g., 50 µM inhibitor, 2 µM protein). Mix gently.
-
Time-Course Sampling: At various time points (e.g., 0, 2, 5, 10, 20, 40, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot into the cold quench solution. This denatures the protein and stops the reaction.
-
Analysis: Analyze the quenched samples by LC-HRAMS. Deconvolute the mass spectra to determine the relative abundance of the unbound protein and the covalent protein-inhibitor adduct.
-
Data Processing: Plot the percentage of bound protein as a function of time. Fit the data to a one-phase association equation to calculate the observed rate constant, k_obs.[6]
Part B: Determining k_off (Rate of Dissociation)
-
Equilibration: Incubate the protein and inhibitor together for a sufficient time to allow the binding to reach equilibrium (plateau), as determined from Part A (e.g., 120 minutes).
-
Compound Removal: Remove the unbound inhibitor from the solution using an ultrafiltration unit. Centrifuge according to the manufacturer's instructions and discard the flow-through. Resuspend the protein-inhibitor complex in fresh, pre-warmed PBS.
-
Dissociation Monitoring: Incubate the resuspended complex at 37 °C. At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), take aliquots and quench as described in Part A.
-
Analysis: Analyze the samples by LC-HRAMS to measure the decreasing percentage of the covalent adduct over time.
-
Data Processing: Plot the percentage of remaining bound protein versus time. Fit the data to a one-phase dissociation (decay) equation to calculate the dissociation rate constant, k_off.[6]
Section 2: The Locus of Synthesis: Suzuki-Miyaura Cross-Coupling
Scientific Rationale and Mechanistic Insight
The Suzuki-Miyaura reaction is a paramount carbon-carbon bond-forming reaction in pharmaceutical synthesis, celebrated for its mild conditions and broad functional group tolerance.[10][11] Difluorophenyl boronic acids are critical building blocks in this process, allowing for the precise installation of the difluorophenyl motif into complex molecular scaffolds.[12][13] This moiety is highly desirable in drug design as the fluorine atoms can enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[14]
The reaction's catalytic cycle involves a palladium catalyst, typically in the Pd(0) oxidation state. The key steps are:
-
Oxidative Addition: The aryl halide (or triflate) adds to the Pd(0) center.
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Focus: Representative Reaction Conditions
Success in Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. Fluorinated boronic acids can be prone to protodeboronation, necessitating careful optimization.[12] The following table provides examples of successful conditions.
| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 4-Chlorotoluene | 2,4-Difluorophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 °C / 18 h | 92 |
| 5-Bromosalicylic acid | 2,4-Difluorophenylboronic acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 75 °C / 1 h | >95 |
| 1-Bromo-4-nitrobenzene | 3,4-Difluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 °C / 12 h | 95 |
Data compiled from representative literature.[3][15]
Protocol: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound by coupling a difluorophenyl boronic acid with an aryl halide.
Pillar of Trustworthiness: This protocol incorporates degassing steps to remove oxygen, which can deactivate the catalyst and promote unwanted side reactions like boronic acid homocoupling, thus ensuring reaction robustness.[3]
Materials:
-
Aryl halide (1.0 equiv).
-
Difluorophenyl boronic acid (1.2-1.5 equiv).
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF).
-
Schlenk flask or similar reaction vessel with a reflux condenser.
-
Inert gas supply (Nitrogen or Argon).
Methodology:
-
Vessel Preparation: Ensure the reaction flask and condenser are thoroughly dried and assembled.
-
Reagent Addition: To the flask, add the aryl halide (1.0 equiv), the difluorophenyl boronic acid (e.g., 1.3 equiv), the base (e.g., K₂CO₃, 2.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to create an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. Degassing can be achieved by sparging with argon for 30 minutes prior to use.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 90-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.
-
Extraction: Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Section 3: Precursors for ¹⁸F-Radiolabeled PET Tracers
Scientific Rationale and Mechanistic Insight
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires radiotracers labeled with positron-emitting isotopes. Fluorine-18 (¹⁸F) is the most widely used PET radionuclide due to its convenient half-life (109.8 min) and low positron energy, which provides high-resolution images.[10][16]
A significant challenge in PET chemistry is the rapid and efficient incorporation of ¹⁸F into complex molecules under mild conditions. The copper-mediated radiofluorination of aryl boronic acid derivatives (often protected as pinacol esters) has emerged as a robust method for labeling electron-rich and electronically neutral aromatic rings, which are often inaccessible via traditional nucleophilic aromatic substitution (SₙAr) reactions.[13][14][17] In this reaction, a copper catalyst facilitates the nucleophilic substitution of the boronic ester group with [¹⁸F]fluoride.
Visualization: Radiosynthesis Workflow
Caption: General workflow for automated synthesis of an [¹⁸F]PET tracer from a boronic ester precursor.
Protocol: Copper-Mediated [¹⁸F]Fluorination of an Arylboronic Ester
Objective: To synthesize an ¹⁸F-labeled aromatic compound from its corresponding arylboronic acid pinacol ester (Ar-BPin) precursor for PET imaging.
Pillar of Trustworthiness: This protocol uses a well-established copper-mediated method suitable for automation on commercial synthesis modules, ensuring reproducibility.[14][17] It addresses a key challenge in PET chemistry by enabling the labeling of rings that are not activated towards SₙAr.
Materials:
-
Aqueous [¹⁸F]fluoride (from cyclotron).
-
QMA (quaternary methylammonium) anion-exchange cartridge.
-
Elution solution: Kryptofix 2.2.2 (K₂₂₂) and K₂CO₃ in acetonitrile/water.
-
Arylboronic acid pinacol ester precursor (e.g., 5-10 mg).
-
Copper catalyst (e.g., Cu(OTf)₂(py)₄ or Cu(OTf)₂).
-
Anhydrous solvent (e.g., DMF or t-BuOH).
-
Automated radiochemistry synthesis module (e.g., GE TRACERLab).
-
Semi-preparative HPLC system with a radioactivity detector.
Methodology (typically performed on an automated module):
-
[¹⁸F]Fluoride Trapping and Elution: Load the aqueous [¹⁸F]fluoride from the cyclotron onto a QMA cartridge. Wash the cartridge with water. Elute the trapped [¹⁸F]fluoride into the reaction vessel using the K₂₂₂/K₂CO₃ solution.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride-K₂₂₂ complex by heating under a stream of nitrogen and vacuum, typically with additions of anhydrous acetonitrile to remove all water.
-
Radiofluorination Reaction: Dissolve the arylboronic acid pinacol ester precursor and the copper catalyst in anhydrous solvent (e.g., DMF). Add this solution to the dried [¹⁸F]fluoride complex in the reaction vessel.
-
Heating: Seal the vessel and heat the reaction mixture (e.g., 110-120 °C) for a specified time (e.g., 15-20 minutes).[14]
-
Quenching and Dilution: After heating, cool the vessel and quench the reaction, often by dilution with the HPLC mobile phase.
-
Purification: Inject the crude reaction mixture onto a semi-preparative HPLC column to separate the ¹⁸F-labeled product from unreacted fluoride, precursor, and byproducts. Collect the fraction corresponding to the desired product.
-
Formulation: Remove the HPLC solvent from the collected fraction (e.g., via a C18 Sep-Pak cartridge). Elute the final product with ethanol and formulate in sterile saline for injection.
-
Quality Control: Perform standard quality control tests (radiochemical purity, chemical purity, residual solvent analysis, etc.) before use.
References
-
A General Copper-Mediated Nucleophilic F-18 Fluorination of Arenes. ResearchGate. Available at: [Link]
-
Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. Available at: [Link]
-
Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. Available at: [Link]
-
Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. Journal of Nuclear Medicine. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences. Available at: [Link]
-
Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. ACS Publications. Available at: [Link]
-
pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. ResearchGate. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]
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Enhanced Copper-Mediated 18F-Fluorination of Aryl Boronic Esters provides Eight Radiotracers for PET Applications. ResearchGate. Available at: [Link]
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A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed. Available at: [Link]
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Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. Organic Letters. Available at: [Link]
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Enhanced copper-mediated 18F-fluorination of aryl boronic esters provides eight radiotracers for PET applications. Chemical Communications (RSC Publishing). Available at: [Link]
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Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. NIH. Available at: [Link]
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18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. PMC. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]
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Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. Available at: [Link]
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Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC - NIH. Available at: [Link]
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On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI. Available at: [Link]
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Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. MDPI. Available at: [Link]
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Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains. NIH. Available at: [Link]
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Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data. RSC Publishing. Available at: [Link]
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A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. ResearchGate. Available at: [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link]
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Reversible Covalent Inhibitor Binding Assay. Domainex. Available at: [Link]
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Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society. Available at: [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
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pKa values for boronic acids 1-7. ResearchGate. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Available at: [Link]
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Kinetic characterisation of covalent inhibitors on the PHERAstar. YouTube. Available at: [Link]
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Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC - NIH. Available at: [Link]
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Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. PMC - PubMed Central. Available at: [Link]
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Bordwell pKa Table. Organic Chemistry Data. Available at: [Link]
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Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research. Available at: [Link]
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pKa measurement. University of Strathclyde. Available at: [Link]
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A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Utrecht University. Available at: [Link]
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Step-by-step guide for the deprotection of N-butyl dioxazaborocane
An Application Guide for the Step-by-Step Deprotection of N-Butyl Dioxazaborocane to Yield Butylboronic Acid
Introduction: Unmasking Boronic Acids
Dioxazaborocanes, often referred to as DABO boronates, are a robust class of protecting groups for boronic acids.[1][2] Formed by the condensation of a boronic acid with a diethanolamine derivative, they create a stable, eight-membered heterocyclic ring system.[2][3] This structure is characterized by a transannular dative bond between the nitrogen and boron atoms, which shifts the boron's geometry towards a more stable tetrahedral configuration and tempers its Lewis acidity.[3] This inherent stability makes dioxazaborocanes valuable intermediates in organic synthesis, allowing for the isolation, purification, and manipulation of molecules containing the boronic acid moiety without unwanted side reactions.
However, the utility of any protecting group lies in its efficient and clean removal. The deprotection of a dioxazaborocane, such as the N-butyl derivative (formed from butylboronic acid and diethanolamine), is critical to unmask the free boronic acid for subsequent transformations like Suzuki-Miyaura cross-coupling reactions. This guide provides a detailed, step-by-step protocol for the acidic hydrolysis of N-butyl dioxazaborocane, explaining the mechanistic principles and offering practical insights for researchers in organic synthesis and drug development.
Part 1: The Chemistry of Dioxazaborocane Deprotection
The Dioxazaborocane Equilibrium
The formation and stability of a dioxazaborocane is an equilibrium process. In aqueous solutions, the cyclic adduct exists in equilibrium with its constituent parts: the boronic acid and the diethanolamine.[4] The stability of this ring system is highly dependent on pH, with the highest stability often achieved when the pKa values of the boronic acid and the diethanolamine are closely matched.[3][4]
Caption: The reversible formation of N-butyl dioxazaborocane.
Mechanism of Acid-Catalyzed Deprotection
The deprotection of dioxazaborocanes is most commonly achieved through mild acid hydrolysis.[1] The process is driven by the protonation of one of the heteroatoms in the ring, which disrupts the stabilizing B-N dative bond and initiates ring cleavage.
The mechanism proceeds as follows:
-
Protonation: An acid source (e.g., H₃O⁺) protonates one of the oxygen atoms of the dioxazaborocane ring, making it a better leaving group.
-
Ring Opening: The B-O bond cleaves, opening the ring structure. This step disrupts the bicyclic system and exposes the boron atom.
-
Hydrolysis: Water molecules attack the now more Lewis-acidic boron center.
-
Release of Products: Subsequent proton transfers and cleavage of the remaining B-O and B-N bonds release the free butylboronic acid and the protonated diethanolamine salt.
Sources
Application Notes and Protocols for 6-Butyl-2-(2,3-difluorophenyl)-1,3,6,2-dioxazaborocane as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Stable and Versatile Reagent for Modern Cross-Coupling Chemistry
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1] The utility of this powerful transformation is, however, often moderated by the inherent instability of many boronic acids, which can be prone to decomposition via protodeboronation, oxidation, or trimerization into boroxines. To address these stability challenges, a variety of protecting groups for boronic acids have been developed, leading to more robust and user-friendly reagents.
This document provides a detailed guide to the use of 6-Butyl-2-(2,3-difluorophenyl)-1,3,6,2-dioxazaborocane , a member of the N-alkyldiethanolamine (DABO) boronate family. These compounds serve as stable, crystalline, and easily handled solid precursors for the corresponding boronic acids. The N-butyl group enhances solubility in organic solvents compared to the parent diethanolamine adducts, while the difluorophenyl moiety is a common structural motif in medicinal chemistry. This guide will cover the synthesis, handling, and application of this versatile building block in Suzuki-Miyaura cross-coupling reactions, providing detailed protocols and insights for its effective use in research and development.
Chemical Properties and Advantages
| Property | Description |
| Chemical Name | This compound |
| Molecular Formula | C₁₄H₂₀BF₂NO₂ |
| Appearance | Typically a white to off-white crystalline solid |
| Stability | High thermal and atmospheric stability; resistant to degradation on storage |
| Solubility | Soluble in a range of common organic solvents |
The key advantage of using this compound lies in its enhanced stability compared to the parent 2,3-difluorophenylboronic acid. The intramolecular dative bond between the nitrogen and boron atoms protects the boronic acid functionality, preventing decomposition and allowing for precise stoichiometry in reactions. This crystalline solid can be weighed and handled in the air without special precautions, simplifying experimental setup and improving reproducibility.
Synthesis of this compound
The synthesis of the title compound is a straightforward condensation reaction between 2,3-difluorophenylboronic acid and N-butyldiethanolamine. This procedure can be readily performed in a standard laboratory setting.
Protocol for Synthesis
Materials:
-
2,3-Difluorophenylboronic acid
-
N-Butyldiethanolamine
-
Toluene or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2,3-difluorophenylboronic acid (1.0 eq).
-
Add N-butyldiethanolamine (1.0 - 1.1 eq).
-
Add a suitable solvent such as toluene or dichloromethane to dissolve the starting materials.
-
Stir the mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or NMR spectroscopy.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the pure this compound as a crystalline solid.
Caption: Synthesis workflow for this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. A key feature of this reagent is its ability to be used directly without a separate deprotection step. Under the basic reaction conditions, the boronic acid is slowly released in situ, which can be advantageous in reactions with sensitive substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the cross-coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.1 - 1.5 eq)
-
Aryl or heteroaryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst) (1-5 mol%)
-
Phosphine ligand (if required by the catalyst, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DME/water)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl or heteroaryl halide, this compound, the palladium catalyst, the phosphine ligand (if used), and the base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Example Reaction Conditions and Expected Yields
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 4 | ~85-95 |
| 3-Bromopyridine | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | ~75-85 |
| 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | ~70-80 |
Note: Yields are estimates based on reactions with structurally similar DABO boronates and may vary depending on the specific substrates and reaction conditions.
Safety and Handling
As with all chemical reagents, appropriate safety precautions should be taken when handling this compound and its precursors and reaction components.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper degassing of solvents. |
| Insufficiently active base | Try a stronger base (e.g., K₃PO₄ or Cs₂CO₃). | |
| Low reaction temperature | Increase the reaction temperature. | |
| Protodeboronation of the Reagent | Presence of excess water or protic solvents | Use anhydrous solvents and a carefully controlled amount of water if required. |
| Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. | |
| Formation of Homocoupled Byproducts | Oxygen contamination | Ensure the reaction is performed under a strict inert atmosphere. |
| Catalyst decomposition | Use a more robust ligand or a lower reaction temperature. |
Conclusion
This compound is a valuable synthetic building block that offers significant advantages in terms of stability and ease of handling for Suzuki-Miyaura cross-coupling reactions. Its crystalline nature and ability to be used directly in coupling reactions make it an attractive alternative to the corresponding free boronic acid, particularly in the context of drug discovery and development where reproducibility and scalability are paramount. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this versatile reagent in a wide range of synthetic endeavors.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
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Duncton, M. A. J. The Suzuki–Miyaura Cross-Coupling Reaction in the Pharmaceutical Industry. In Palladium-Catalyzed Cross-Coupling Reactions in the Pharmaceutical Industry; John Wiley & Sons, Ltd, 2018 ; pp 1–46. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014 , 43 (1), 412–443. [Link]
-
Thomas, A. A.; Jha, G.; Sbardella, G. The Suzuki-Miyaura cross-coupling reaction: a versatile and powerful tool for the synthesis of bioactive molecules. RSC Medicinal Chemistry, 2021 , 12 (9), 1399–1422. [Link]
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PubChem. N-Butyldiethanolamine. [Link]
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Vedejs, E.; Chapman, R. W.; Fields, S. C.; Lin, S.; Schrimpf, M. R. Conversion of Arylboronic Acids to Tetrasubstituted Arylboronates: (2-Biphenylyl)di-1-adamantylborane. The Journal of Organic Chemistry, 1995 , 60 (10), 3020–3027. [Link]
-
Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 2009 , 131 (20), 6961–6963. [Link]
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Nöth, H.; Wrackmeyer, B. Nuclear Magnetic Resonance Spectroscopy of Boron Compounds; Springer Berlin, Heidelberg, 1978 . [Link]
- Google Patents. The preparation method of the recyclable N butyl diethanol amine applied in the field of pesticide chemical industry. CN105884411A.
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Application Notes & Protocols: Practical Applications of Air-Stable Boronic Acid Precursors in Organic Synthesis
Authored by: A Senior Application Scientist
Introduction: Overcoming the Instability of Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, indispensable for the formation of carbon-carbon bonds in pharmaceutical and materials science.[1][2] At the heart of this reaction lies the organoboron reagent, most commonly a boronic acid (R-B(OH)₂). Despite their immense utility, many boronic acids suffer from significant drawbacks that limit their practical application. They are often susceptible to decomposition pathways such as protodeboronation (cleavage of the C-B bond), oxidation, and dehydration to form cyclic trimers known as boroxines.[2][3][4]
This inherent instability is particularly pronounced for some of the most desirable building blocks, including those derived from 2-heterocycles, vinyl groups, and cyclopropyl rings.[5][6] Such compounds can decompose on the benchtop, complicating storage, handling, and accurate stoichiometry. Furthermore, they can degrade in situ under the thermal and basic conditions of the cross-coupling reaction itself, leading to diminished yields and complex product mixtures.[5]
To address these challenges, a new generation of air-stable boronic acid precursors has been developed. These surrogates protect the reactive boronic acid moiety, rendering it a robust, crystalline, and easily handled solid. The active boronic acid is then generated in situ only when needed for the catalytic cycle. This guide provides an in-depth exploration of the most prominent classes of these precursors—N-methyliminodiacetic acid (MIDA) boronates, potassium organotrifluoroborates, and stable boronate esters—complete with detailed protocols for their application.
Key Classes of Air-Stable Boronic Acid Precursors
The stability of these precursors stems from the rehybridization of the boron center from a reactive, trigonal planar sp² state to a more robust, tetrahedral sp³ state, which shields the boron's empty p-orbital from unwanted reactions.[3][7]
N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates are a revolutionary class of boronic acid surrogates. The trivalent N-methyliminodiacetic acid (MIDA) ligand forms a stable dative bond with the boron atom, creating a bicyclic structure that is exceptionally robust.
Key Advantages:
-
Exceptional Stability: MIDA boronates are typically free-flowing, crystalline solids that are indefinitely stable on the benchtop under air.[8]
-
Chromatography Compatible: Unlike many boronic acids, MIDA boronates are fully compatible with silica gel chromatography, enabling the purification of complex borylated intermediates.[9]
-
Controlled Release: The MIDA group is cleaved under mild aqueous basic conditions. This deprotection can be tuned: strong bases like NaOH cause rapid hydrolysis, while milder bases like K₃PO₄ promote a slow, controlled release of the boronic acid.
-
Iterative Synthesis: Their stability to anhydrous cross-coupling conditions allows for sequential, controlled bond formation in a process known as iterative cross-coupling (ICC).[10][11]
Potassium Organotrifluoroborates (R-BF₃K)
Potassium organotrifluoroborates are another widely used class of air-stable precursors. Formed by treating boronic acids with potassium hydrogen fluoride (KHF₂), these salts are monomeric, crystalline solids that are exceptionally stable.[12][13][14]
Key Advantages:
-
High Stability: They are stable to both air and moisture and can be stored indefinitely without special precautions.[12][15]
-
Ease of Preparation: They are readily prepared from the corresponding boronic acids or other organoboron reagents.[12][13]
-
Broad Scope: The trifluoroborate moiety is stable to a wide range of reaction conditions, allowing for functional group manipulation on the organic fragment while the C-B bond remains intact.[13]
Stable Boronate Esters (e.g., Pinacol Esters)
Boronate esters, particularly those derived from pinacol, are the most common surrogates for boronic acids. While not as universally robust as MIDA boronates or trifluoroborates, they offer a significant stability enhancement over free boronic acids.[3]
Key Advantages:
-
Improved Handling: Pinacol esters are less prone to dehydration and are generally more soluble in organic solvents than boronic acids.[16]
-
Workhorse Reagents: They are widely available and are the go-to reagents for many standard Suzuki-Miyaura couplings.[3]
-
Direct Synthesis: They are the direct products of the highly useful Miyaura borylation reaction, which allows for their synthesis from aryl and vinyl halides.[17]
Application Protocol 1: Slow-Release Suzuki-Miyaura Coupling of an Unstable Heteroaryl MIDA Boronate
Causality & Expertise: The primary challenge with unstable boronic acids (e.g., 2-pyridylboronic acid) is that their rate of decomposition under coupling conditions can exceed their rate of productive cross-coupling.[5] The "slow-release" strategy from a MIDA boronate solves this by maintaining a very low, steady-state concentration of the free boronic acid. This ensures that the reactive species is consumed by the palladium catalyst as soon as it is formed, minimizing decomposition. The choice of a mild base like K₃PO₄ is critical for achieving the slow hydrolysis required for this process.[5] For particularly challenging substrates like 2-pyridyl systems, a copper(I) or copper(II) co-catalyst can be beneficial, as it has been shown to promote difficult Suzuki-Miyaura couplings.[5][6]
Experimental Workflow: Slow-Release Coupling
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Application Notes & Protocols: A Guide to Iterative Cross-Coupling Using Protected Boronic Acids
Authored by: Gemini, Senior Application Scientist
Introduction: A Paradigm Shift in Small Molecule Synthesis
In the fields of drug discovery and materials science, the synthesis of complex organic molecules has traditionally been a bespoke endeavor. Each target molecule often requires a unique, multi-step synthetic route, a process that is both time- and resource-intensive. This stands in stark contrast to the synthesis of biopolymers like peptides and oligonucleotides, which are constructed by the repetitive application of a single, reliable reaction to connect modular building blocks.
Inspired by this modular efficiency, the concept of Iterative Cross-Coupling (ICC) has emerged as a transformative strategy for small molecule synthesis.[1][2] The goal is to build complex architectures by repeatedly using a robust and stereospecific reaction—most notably the Suzuki-Miyaura cross-coupling—to stitch together a series of bifunctional building blocks. This approach not only streamlines the synthesis of target molecules but also enables the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug development.[3][4][5]
The heart of this strategy lies in the use of bifunctional building blocks , typically molecules containing both a halide (or pseudohalide) and a boronic acid. However, the inherent reactivity and, in many cases, instability of free boronic acids present a significant challenge.[6][7] They are often sensitive to common synthetic reagents and can undergo undesirable side reactions, such as the formation of trimeric boroxines.[6] This is where the concept of boronic acid protection becomes critical. By masking the boronic acid as a stable, unreactive derivative, one can perform a cross-coupling reaction at the halide position selectively. Subsequent deprotection reveals the boronic acid, readying the molecule for the next coupling cycle. This application note provides a detailed guide to the principles, key technologies, and protocols governing this powerful synthetic methodology.
The Guiding Principle: Taming Boron's Reactivity
The utility of a boronic acid in a Suzuki-Miyaura coupling stems from its Lewis acidic character and its ability to undergo transmetalation with a palladium catalyst. An effective protecting group must temporarily suppress this reactivity. This is typically achieved by reacting the boronic acid with a multidentate ligand, which converts the sp²-hybridized, trigonal planar boron into a more stable, sp³-hybridized, tetrahedral boronate complex.[2][8]
An ideal protecting group for ICC should exhibit the following characteristics:
-
Robust Stability: It must be stable to a wide range of reaction conditions, including chromatography, allowing for the multi-step synthesis of complex building blocks.[2]
-
Inertness to Cross-Coupling: The protected boronate must not participate in the Suzuki-Miyaura reaction.
-
Orthogonal Deprotection: The protecting group must be removable under specific, mild conditions that do not affect other functional groups in the molecule.[1]
-
High-Yielding Chemistry: Both the protection and deprotection steps should proceed in high yield.
A Comparative Overview of Boronic Acid Protecting Groups
Several protecting groups have been developed, each with a unique profile of stability and reactivity. The choice of protecting group is a critical experimental decision dictated by the specific synthetic route and the chemical nature of the substrates.
| Protecting Group | Typical Structure | Protection Condition | Deprotection Condition | Key Advantages & Disadvantages |
| MIDA (N-Methyliminodiacetic acid) | Tridentate Boronate | Condensation with MIDA (Dean-Stark)[1][9] | Mild aqueous base (e.g., NaOH, NaHCO₃, K₃PO₄)[1][6] | (+) Exceptional stability, compatible with chromatography, enables "slow-release" of unstable boronic acids.[2][10] (-) Preparation can require vigorous water removal.[6] |
| Pinacol | Cyclic Boronic Ester | Reaction with pinacol | Acidic hydrolysis (often with an oxidant like NaIO₄) or via trifluoroborate[6] | (+) Very common, commercially available building blocks. (-) Can be too stable, making deprotection difficult; can sometimes react directly in coupling.[6] |
| DAN (1,8-Diaminonaphthalene) | Boronamide | Condensation with 1,8-diaminonaphthalene | Acidic hydrolysis[6] | (+) Very stable due to N→B dative bonds.[6][11] (-) Requires acidic deprotection which may not be compatible with all substrates. |
| Trifluoroborate | Anionic Tetra-coordinate Boron | Reaction with KHF₂[12] | Hydrolysis occurs in situ under coupling conditions[13][14] | (+) Crystalline, highly stable salts.[6][15] (-) Hydrolysis rate can be variable and substrate-dependent.[14] |
| BOMA (bis(2-hydroxybenzyl)methylamine) | Tridentate Boronate | Condensation with BOMA ligand | Mild organic acids (e.g., TFA)[16][17] | (+) Similar stability to MIDA but offers an orthogonal, acid-labile deprotection strategy.[16] (-) A newer, less established protecting group. |
Deep Dive: MIDA Boronates, the Engine of Modern ICC
Among the available options, N-methyliminodiacetic acid (MIDA) boronates have become the gold standard for iterative cross-coupling.[1][18] Their widespread adoption is due to a near-perfect balance of profound stability and exquisitely controlled reactivity.
The Basis of Stability and Controlled Release
The MIDA ligand is tridentate, binding to the boron atom through its nitrogen and two carboxylate oxygens. This forms a rigid, cage-like structure that pyramidalizes the boron center, kinetically shielding its vacant p-orbital and preventing its entry into the Suzuki-MIDA catalytic cycle.[1][19] This stability is so great that MIDA boronates are typically free-flowing, crystalline solids that are stable to air, moisture, and silica gel chromatography.[2][20]
Despite this stability, the MIDA group is readily cleaved by mild aqueous base.[1] This deprotection can occur in a separate step or, more powerfully, in situ during the subsequent cross-coupling reaction. Under basic conditions, the MIDA boronate slowly hydrolyzes, releasing the free, reactive boronic acid into the reaction medium at a controlled rate.[10] This "slow-release" mechanism is a significant advantage, as it keeps the instantaneous concentration of the often-unstable boronic acid low, minimizing side reactions and dramatically improving the yields of couplings with challenging substrates like 2-heterocyclic, vinyl, and cyclopropyl boronic acids.[7]
Figure 1. MIDA Boronate Protection/Deprotection Equilibrium.
Experimental Protocols
The following protocols provide a generalized framework. Researchers should optimize conditions based on their specific substrates.
Protocol 1: Synthesis of a Haloaryl MIDA Boronate Building Block
This protocol describes the formation of a stable MIDA boronate from a commercially available or synthesized haloaryl boronic acid.
Materials:
-
Haloaryl boronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.1 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Toluene, anhydrous
-
Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To the round-bottom flask, add the haloaryl boronic acid (e.g., 10 mmol), MIDA (11 mmol), and a magnetic stir bar.
-
Add anhydrous toluene and anhydrous DMSO in a 4:1 ratio (e.g., 80 mL toluene, 20 mL DMSO) to achieve a substrate concentration of approximately 0.1 M.
-
Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux (typically ~110-120 °C).
-
Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours when water ceases to collect.
-
Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
The remaining DMSO solution can be diluted with water to precipitate the MIDA boronate product, which is often a crystalline solid.
-
Isolate the solid product by vacuum filtration, washing with cold water and then a non-polar solvent like hexanes or diethyl ether.
-
Dry the product under vacuum. The MIDA boronate is typically pure enough for use. If necessary, it can be purified further by recrystallization or silica gel chromatography.[1][2]
-
Validation: Confirm product formation and purity via ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the broad B(OH)₂ signal in the ¹H NMR spectrum is a key indicator of successful protection.
Protocol 2: The General Iterative Cross-Coupling Workflow
This protocol outlines a single iterative cycle: the Suzuki-Miyaura coupling of a MIDA boronate-containing electrophile, followed by deprotection to prepare for the next round.
Figure 2. The Iterative Cross-Coupling Workflow.
Materials:
-
Haloaryl MIDA boronate (e.g., Building Block 1 from Fig. 2) (1.0 equiv)
-
Coupling partner (e.g., an aryl boronic acid or its MIDA equivalent) (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (3.0 equiv)
-
Solvent system (e.g., Dioxane/H₂O, THF/H₂O)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Step A: The Coupling Reaction
-
To a dry reaction vessel under an inert atmosphere, add the haloaryl MIDA boronate, the boronic acid coupling partner, the palladium catalyst, and the ligand.
-
Add the anhydrous organic solvent (e.g., dioxane). Stir for 5-10 minutes to ensure dissolution and catalyst pre-formation.
-
Add the base, followed by the appropriate amount of degassed water (a typical solvent ratio is 5:1 to 10:1 organic:water).
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C).
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in 2-12 hours.
-
Causality: The aqueous base is crucial. It serves two roles: it facilitates the transmetalation step of the Suzuki-Miyaura cycle and, if the coupling partner is also a MIDA boronate, it mediates the in situ deprotection to generate the active boronic acid.[1][10]
Step B: Workup and Purification
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine. The stability of the product MIDA boronate allows for a standard aqueous workup.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography. The MIDA boronate products are characteristically non-polar and well-behaved on silica gel.[1][2]
Step C: MIDA Deprotection for the Next Iteration
-
Dissolve the purified MIDA boronate product from Step B in a suitable solvent (e.g., THF or Methanol).
-
Add an aqueous solution of a base. For a rapid and complete deprotection, 1M NaOH is effective (typically complete in <30 min at room temperature).[19] For more sensitive substrates, saturated aqueous NaHCO₃ can be used over a longer period (e.g., 6 hours).[19]
-
After deprotection is complete (monitored by TLC or LC-MS), acidify the mixture carefully with 1N HCl to pH ~2-3.
-
Extract the free boronic acid product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting boronic acid is often used immediately in the next step without further purification.
Step D: The Next Iteration The boronic acid obtained from Step C is now the starting nucleophile for a subsequent coupling reaction, repeating the process from Step A with a new haloaryl MIDA boronate building block.
Applications and Future Outlook
The iterative cross-coupling of protected boronic acids has profoundly impacted chemical synthesis. It has enabled the efficient total synthesis of complex polyene natural products like ratanhine and portions of the antifungal agent Amphotericin B.[18][19][21] In drug discovery, its modular nature is being harnessed for the automated synthesis of compound libraries, accelerating the identification and optimization of new therapeutic leads.[3][22][23]
The future of this field is moving towards even greater sophistication. The development of new, orthogonally-protected boronic acids and the expansion of the methodology to include C(sp³)-hybridized building blocks are broadening the range of accessible molecular architectures.[18] Coupled with advances in automation and machine learning, iterative cross-coupling is paving the way for a future where the synthesis of any small molecule can be as systematic and predictable as building with LEGO® blocks.
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Burke, M. D., et al. (2007). A General Platform for Small Molecule Synthesis with MIDA Boronates. Science. [Link]
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Burke, M. D., et al. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research. [Link]
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Churches, Q. I., & Hutton, C. A. (2016). Introduction, Interconversion and Removal of Boron Protecting Groups. ACS Publications. [Link]
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Watson, M. P., et al. (2018). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Proceedings of the National Academy of Sciences. [Link]
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Gallego, R. A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. [Link]
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Morken, J. P. (2017). Enantiospecific and Iterative Suzuki–Miyaura Cross-Couplings. Journal of the American Chemical Society. [Link]
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Sreeshitha, M., et al. (2019). Iterative Suzuki–Miyaura coupling using masked haloarylboronic acids for selective synthesis of oligoarenes. ResearchGate. [Link]
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Taylor, M. S., et al. (2006). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry. [Link]
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Vedejs, E., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. The Journal of Organic Chemistry. [Link]
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Burke, M. D., et al. (2007). Simple, Efficient, and Modular Syntheses of Polyene Natural Products via Iterative Cross-Coupling. Journal of the American Chemical Society. [Link]
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Duggan, P. J., & Tyndall, E. M. (2002). Boron Acids as Protective Agents and Catalysts in Synthesis. ChemInform. [Link]
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Burke, M. D., et al. (2012). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]
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Oestreich, M., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]
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Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]
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Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
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Lloyd-Jones, G. C., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
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Gallego, R. A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Semantic Scholar. [Link]
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Hall, D. G., et al. (2016). Iterative protecting group-free cross-coupling leading to chiral multiply arylated structures. Nature Communications. [Link]
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Gallego, R. A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. scispace. [Link]
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Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Burke, M. D., et al. B-protected haloboronic acids for iterative cross-coupling. Illinois Experts. [Link]
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Gallego, R. A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. SciSpace. [Link]
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Lloyd-Jones, G. C., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
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Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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The Strategic Deployment of Dioxazaborocanes in the Synthesis of Complex Organic Molecules: Application Notes and Protocols
Introduction: Beyond Boronic Acids - The Rise of Dioxazaborocanes
In the intricate world of complex organic synthesis, the quest for stereochemical control is paramount. Among the arsenal of reagents available to the modern chemist, boron-containing compounds have carved out a significant niche. While boronic acids are renowned for their utility in cross-coupling reactions, their adducts, particularly dioxazaborocanes, have emerged as powerful tools for orchestrating stereoselective transformations. This guide delves into the multifaceted roles of dioxazaborocanes, with a primary focus on their application as chiral catalysts and reagents in the construction of stereochemically rich molecules, a critical endeavor in pharmaceutical and natural product synthesis.[1][2][3]
Dioxazaborocanes are formally adducts derived from the condensation of boronic acids with diethanolamine derivatives.[2][4] This structural modification imparts unique stability and reactivity profiles compared to their parent boronic acids.[4][5] Initially utilized for the isolation and characterization of boronic acid intermediates, their direct involvement in chemical transformations has unlocked new avenues for asymmetric synthesis.[2][4][6] This document will provide an in-depth exploration of the most significant application of a key subclass of these compounds, chiral oxazaborolidines, in the enantioselective reduction of ketones, and will also touch upon their expanding role in other carbon-carbon bond-forming reactions.
Core Application: The Corey-Bakshi-Shibata (CBS) Reduction - A Pillar of Asymmetric Synthesis
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. The development of the Corey-Bakshi-Shibata (CBS) reduction, also known as the Corey-Itsuno reduction, marked a revolutionary milestone in this field.[7][8][9] This reaction employs a chiral oxazaborolidine catalyst to achieve high levels of enantioselectivity in the reduction of a wide array of ketones.[8][10][11]
Mechanism of Enantioselection: A Tale of Steric Control and Lewis Acidity
The remarkable stereoselectivity of the CBS reduction is a direct consequence of a highly organized transition state. The mechanism, originally proposed by E. J. Corey and his coworkers, involves several key steps that ensure the hydride is delivered to a specific face of the ketone.[7][8][10]
-
Catalyst-Borane Complex Formation: The reaction initiates with the coordination of borane (BH₃), typically from a BH₃•THF or BH₃•SMe₂ complex, to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[7][8][12] This coordination activates the borane as a hydride donor and enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[7][8][12]
-
Ketone Coordination: The more Lewis acidic endocyclic boron of the catalyst-borane complex then coordinates to the carbonyl oxygen of the ketone.[7] This coordination occurs preferentially at the sterically more accessible lone pair of the oxygen, which is the lone pair closer to the smaller substituent (Rs) of the ketone. This minimizes steric interactions between the ketone's larger substituent (RL) and the catalyst's substituents.[7][12]
-
Face-Selective Hydride Transfer: The coordinated borane is now positioned to deliver a hydride to the carbonyl carbon. This occurs through a six-membered, chair-like transition state, leading to a face-selective reduction.[7][11][12] The chirality of the oxazaborolidine catalyst dictates which face of the ketone is presented to the incoming hydride.
-
Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates, regenerating the catalyst for the next catalytic cycle. An acidic workup is then performed to hydrolyze the alkoxyborane and yield the chiral alcohol.[8][12]
Visualizing the CBS Reduction Mechanism
Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Experimental Protocol: Asymmetric Reduction of Acetophenone
This protocol provides a general procedure for the enantioselective reduction of acetophenone to (R)-1-phenylethanol using an in-situ generated oxazaborolidine catalyst.
Materials:
-
(1S, 2R)-(-)-cis-1-Amino-2-indanol
-
Tetrabutylammonium borohydride
-
Methyl iodide
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
Procedure:
-
Catalyst Preparation (In Situ):
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add (1S, 2R)-(-)-cis-1-amino-2-indanol (e.g., 0.1 mmol).
-
Add anhydrous THF (e.g., 5 mL) and stir until the amino alcohol is dissolved.
-
Add tetrabutylammonium borohydride (e.g., 0.1 mmol) to the solution.
-
Slowly add methyl iodide (e.g., 0.1 mmol) to the mixture.
-
Stir the resulting solution at room temperature for 30 minutes to allow for the in-situ formation of the chiral oxazaborolidine catalyst.[13]
-
-
Reduction Reaction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add acetophenone (e.g., 1.0 mmol) dropwise to the catalyst solution.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the evolution of gas ceases.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic extracts and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Analysis:
-
The crude product can be purified by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or by analysis of a chiral derivative (e.g., a Mosher's ester) by NMR spectroscopy. High enantiomeric excesses (up to 96% ee) can be achieved with this method.[13]
-
Note: The presence of water can significantly impact the enantiomeric excess, so all reactions must be conducted under anhydrous conditions.[8][12]
Scope and Applications in Complex Molecule Synthesis
The CBS reduction has been widely adopted in the total synthesis of numerous natural products and active pharmaceutical ingredients.[1][7] Its reliability and high enantioselectivity make it a go-to method for establishing key stereocenters. For instance, it was a crucial step in the total synthesis of MK-0417, a carbonic anhydrase inhibitor.[7] The reaction is also a key component of the Corey-Link reaction for the synthesis of α-amino acids.[7][10]
| Substrate Type | Typical Enantiomeric Excess (%) | Reference |
| Aryl Alkyl Ketones | >95 | [11] |
| Dialkyl Ketones | >90 | [11] |
| α-Functionalized Ketones | >95 | [11] |
| 1,1,1-Trichloro-2-keto compounds | High | [7] |
Expanding the Repertoire: Dioxazaborocanes in C-C Bond Formation
While the CBS reduction is the most prominent application, the utility of dioxazaborocanes extends to other important transformations, particularly those involving the formation of carbon-carbon bonds. Chiral oxazaborolidines and their cationic derivatives can function as potent chiral Lewis acids to catalyze a variety of reactions.[1][14]
Enantioselective Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings.[15] Chiral cationic oxazaborolidinium salts have been shown to be effective catalysts for enantioselective Diels-Alder reactions.[16][17][18] These catalysts activate the dienophile by coordinating to its carbonyl group, thereby lowering its LUMO energy and accelerating the reaction. The chiral environment around the boron center dictates the facial selectivity of the diene's approach, leading to high enantioselectivity.[17]
Visualizing the Diels-Alder Workflow
Caption: Workflow for an oxazaborolidine-catalyzed enantioselective Diels-Alder reaction.
Enantioselective Aldol Reactions
The aldol reaction is a cornerstone of carbon-carbon bond formation. Boron-mediated aldol reactions are well-established for their high levels of diastereoselectivity. Chiral oxazaborolidines have been employed to catalyze enantioselective Mukaiyama aldol reactions, further expanding their utility.[14] In these reactions, the chiral Lewis acidic boron center coordinates to the aldehyde, activating it towards nucleophilic attack by a silyl enol ether. The stereochemical outcome is controlled by the chiral ligand on the boron.
Conclusion and Future Outlook
Dioxazaborocanes, particularly chiral oxazaborolidines, have proven to be indispensable tools in the synthesis of complex, stereochemically defined organic molecules. The Corey-Bakshi-Shibata reduction stands as a testament to their power, offering a reliable and highly enantioselective method for the preparation of chiral alcohols. The expanding role of these compounds as chiral Lewis acid catalysts in Diels-Alder, aldol, and other reactions highlights their versatility.[1][14] As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the development of new and improved dioxazaborocane-based catalysts and reagents will undoubtedly remain an active and fruitful area of research.
References
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Corey–Itsuno reduction - Wikipedia. Available from: [Link]
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Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. Available from: [Link]
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Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. Available from: [Link]
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Corey–Itsuno reduction - Grokipedia. Available from: [Link]
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. Available from: [Link]
-
Chiral Oxazaborolidines for Asymmetric Synthesis - Labinsights. Available from: [Link]
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Tuning the Stability and Kinetics of Dioxazaborocanes - PubMed. Available from: [Link]
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Dioxazaborocanes: Old Adducts, New Tricks | Request PDF - ResearchGate. Available from: [Link]
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Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis | Innovation of Chemistry & Materials for Sustainability. Available from: [Link]
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Dioxazaborocanes: old adducts, new tricks – Organic & Biomolecular Chemistry Blog. Available from: [Link]
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CBS Oxazaborolidines - Versatile Catalysts for Asymmetric Synthesis - SciSpace. Available from: [Link]
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Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS. Available from: [Link]
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Dioxazaborocanes: old adducts, new tricks - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
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Computational Evaluation of Enantioselective Diels-Alder Reactions Mediated by Corey's Cationic Oxazaborolidine Catalysts - PMC - NIH. Available from: [Link]
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[4 + 2] Cycloaddition reactions catalyzed by a chiral oxazaborolidinium cation. Reaction rates and diastereo-, regio-, and enantioselectivity depend on whether both bonds are formed simultaneously - PubMed. Available from: [Link]
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Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis - Hilaris Publisher. Available from: [Link]
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Boron-mediated diastereo- and enantioselective aldol reactions of carboxylic acid esters and amides - American Chemical Society. Available from: [Link]
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The Intramolecular Diels-Alder Reaction. Available from: [Link]
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Application Note: Strategic C-C Bond Formation with 2,3-Difluorophenyl Boronic Esters for Advanced Pharmaceutical Scaffolds
Introduction: The Significance of the 2,3-Difluorophenyl Moiety
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry.[1][2] Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[1][3] The 2,3-difluorophenyl motif, in particular, has emerged as a valuable structural unit in a range of therapeutic agents, including potent kinase inhibitors used in oncology.[4][5] Its unique electronic properties and conformational constraints make it a desirable component for modulating target interactions.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules.[6][7] This guide provides a comprehensive overview and detailed protocols for the successful application of 2,3-difluorophenyl boronic esters in Suzuki-Miyaura coupling reactions, with a focus on overcoming the specific challenges posed by electron-deficient coupling partners.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[8][9] The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[10][11] Understanding this mechanism is critical for rational troubleshooting and optimization.
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.[10][12] The reactivity of the halide typically follows the order I > Br > OTf >> Cl.[13]
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step is base-activated; the base coordinates to the boronic ester, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium.[12][13] This is often the rate-determining step, especially for electron-deficient boronic esters.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[8][10]
Experimental Design: Key Parameters for Success
Coupling electron-deficient partners like 2,3-difluorophenyl boronic esters requires careful selection of reagents and conditions to ensure high yields and minimize side reactions, such as protodeboronation.[14][15]
A. Boronic Acid vs. Boronic Ester
While boronic acids are commonly used, boronic esters (particularly pinacol esters) offer significant advantages for challenging substrates. They exhibit greater stability, are less prone to dehydration-trimerization (boroxine formation), and often show reduced rates of protodeboronation under basic conditions, making them ideal for complex syntheses.[16][17]
B. Catalyst and Ligand Selection
The choice of the palladium catalyst and, more importantly, the supporting ligand is paramount. Electron-deficient arylboronic acids can slow the transmetalation step. To compensate, highly active catalyst systems are required.
-
Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladacycles. Pd₂(dba)₃ is often favored for its reliability.[18]
-
Ligands: The key is to use electron-rich and sterically bulky phosphine ligands. These ligands stabilize the Pd(0) state, promote the rate-limiting oxidative addition, and facilitate the final reductive elimination step.[10] For electron-deficient substrates, ligands from the Buchwald family are often the gold standard.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Excellent for a wide range of couplings, including those with aryl chlorides.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Highly active for heteroaryl couplings and sterically hindered substrates.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often shows superior performance for electron-deficient boronic acids.[19][20]
-
C. Base and Solvent System
The base plays a crucial role in activating the boronic ester for transmetalation.[13]
-
Bases: For sensitive substrates, moderately strong inorganic bases are preferred. Potassium phosphate (K₃PO₄) is a highly effective and generally applicable choice. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also widely used.[11]
-
Solvents: A mixture of an organic solvent and water is typical. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Common solvent systems include:
-
1,4-Dioxane / Water
-
Tetrahydrofuran (THF) / Water
-
Toluene / Water
-
It is crucial to degas the solvent mixture thoroughly (e.g., by sparging with argon or nitrogen for 15-30 minutes) before adding the catalyst to prevent oxidation and deactivation of the Pd(0) species.
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with 2,3-difluorophenylboronic acid pinacol ester.
Materials & Reagents
| Reagent | Mol. Wt. | Equiv. | Mol (mmol) | Amount |
| Aryl Bromide (Ar-Br) | - | 1.0 | 1.0 | - |
| 2,3-Difluorophenylboronic acid pinacol ester | 254.06 | 1.2 | 1.2 | 305 mg |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 | 9.2 mg |
| RuPhos | 468.61 | 0.025 | 0.025 | 11.7 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.5 | 2.5 | 531 mg |
| 1,4-Dioxane (degassed) | - | - | - | 4.0 mL |
| Water (degassed) | - | - | - | 1.0 mL |
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 2,3-difluorophenylboronic acid pinacol ester (1.2 mmol, 305 mg), and potassium phosphate (2.5 mmol, 531 mg).
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure the reaction environment is free of oxygen.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by sparging with argon for 20 minutes. Using a syringe, add 5.0 mL of the degassed solvent mixture to the flask.
-
Catalyst Addition: Briefly remove the septum and add the palladium precatalyst, Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and the ligand, RuPhos (0.025 mmol, 11.7 mg), to the flask under a positive flow of argon.
-
Reaction Execution: Securely seal the flask and place it in a preheated oil bath at 90 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Filtration and Extraction: Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate (2 x 10 mL). Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Summary of Recommended Conditions
The optimal conditions can vary depending on the specific aryl halide used. The following table provides a starting point for optimization.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield |
| Aryl Iodide | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2.0) | Dioxane/H₂O | 80 | >90% |
| Aryl Bromide | Pd₂(dba)₃ (1-2) | RuPhos (2.5-5) | K₃PO₄ (2.5) | Dioxane/H₂O | 90 | 80-95% |
| Aryl Chloride | Pd₂(dba)₃ (2-3) | XPhos (4-6) | K₃PO₄ (3.0) | Toluene/H₂O | 100-110 | 65-85% |
| Heteroaryl Bromide | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | THF/H₂O | 80 | 70-90% |
Note: These are representative conditions. Optimization of catalyst/ligand loading, base, and temperature may be necessary for specific substrate combinations.
Conclusion
The Suzuki-Miyaura cross-coupling of 2,3-difluorophenyl boronic esters is a highly effective method for synthesizing valuable biaryl compounds for pharmaceutical and materials science research. Success with these electron-deficient substrates hinges on the rational selection of a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand like RuPhos or XPhos, in conjunction with a suitable base and degassed solvents. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can confidently and efficiently incorporate the 2,3-difluorophenyl motif into their target molecules.
References
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... (2023). ResearchGate. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
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Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017). ACS Publications. [Link]
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Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Royal Society of Chemistry. [Link]
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Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). National Institutes of Health (PMC). [Link]
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]
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Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (2015). WWJMRD. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). National Institutes of Health (PMC). [Link]
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Discovery, mechanism and metabolism studies of 2,3-difluorophenyl-linker-containing PARP1 inhibitors with enhanced in vivo efficacy for cancer therapy. (2017). PubMed. [Link]
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Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2018). National Institutes of Health (PMC). [Link]
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Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. (2009). PubMed. [Link]
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Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. (2020). Organic Syntheses. [Link]
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Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate. [Link]
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Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). ACS Publications. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2023). Scholarship @ Claremont. [Link]
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Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). Canadian Journal of Chemistry. [Link]
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(PDF) Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). ResearchGate. [Link]
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Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). ScienceDirect. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (2024). National Institutes of Health (PMC). [Link]
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Best Synthetic Methods: C-C Bond Formation. (2007). Organic Chemistry Portal. [Link]
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N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. (2015). National Institutes of Health (PMC). [Link]
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Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2020). PubMed. [Link]
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Metal-free C–C bond formation via coupling of nitrile imines and boronic acids. (2019). National Institutes of Health (PMC). [Link]
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2,4-Difluorophenylboronic acid. (2008). National Institutes of Health (PMC). [Link]
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Application of dioxazaborocanes in materials science and polymer chemistry
Introduction: The Rise of Dynamic Covalent Bonds in Materials Science
In the quest for advanced materials with tailored functionalities, dynamic covalent chemistry has emerged as a powerful tool. This field allows for the creation of robust yet adaptable materials by incorporating reversible covalent bonds into polymer networks. Among the various dynamic chemistries, those based on boronic esters have garnered significant attention due to their versatility and tunable reactivity.[1] Recently, a specific class of boronic esters, dioxazaborocanes, has been identified as a particularly promising motif for the development of next-generation polymers.[2][3] Dioxazaborocanes are formed through the condensation of boronic acids with diethanolamine derivatives and are characterized by a dative bond between the nitrogen and boron atoms.[4] This intramolecular coordination imparts unique properties to the resulting materials, including enhanced stability, faster bond exchange kinetics, and improved mechanical performance compared to traditional boronic esters like dioxaborolanes.[5][6][7]
This technical guide provides an in-depth exploration of the application of dioxazaborocanes in materials science and polymer chemistry. It is designed for researchers and scientists interested in leveraging this dynamic chemistry to create innovative materials such as vitrimers, self-healing polymers, and stimuli-responsive systems. The following sections will delve into the fundamental principles, provide detailed application notes, and present step-by-step protocols for the synthesis and characterization of dioxazaborocane-based materials.
Core Concept: The Dioxazaborocane Moiety
The key to the unique properties of dioxazaborocane-based materials lies in the structure of the dioxazaborocane ring itself. The formation of a dative N→B bond creates a more stable and rigid structure compared to other boronic esters.[8][9] However, this bond is also dynamic and can be thermally triggered to undergo exchange reactions, allowing the polymer network to rearrange its topology.[5][6] This combination of stability and dynamicity is the cornerstone of their utility in creating adaptable and reprocessable materials.
Application Note I: High-Performance Vitrimers with Enhanced Processability
Vitrimers are a class of polymers that behave like traditional thermosets at service temperatures but can be reprocessed like thermoplastics at elevated temperatures due to the presence of dynamic covalent bonds.[1] Dioxazaborocane chemistry has proven to be highly effective in the design of vitrimers with superior properties.
Causality Behind Experimental Choices:
Dioxazaborocane-based vitrimers are typically synthesized from precursors containing complementary functional groups, such as polymers with pendant diethanolamine units and crosslinkers with boronic acid moieties.[2][3] The choice of polymer backbone (e.g., polymethacrylate, polyhydroxyurethane) allows for tuning of the material's bulk properties, such as its glass transition temperature (Tg) and mechanical strength.[2][8][9] The density of the dioxazaborocane crosslinks can be controlled by the stoichiometry of the reactants, which in turn dictates the viscoelastic properties of the resulting vitrimer.[5][6]
Key Advantages:
-
Faster Relaxation Dynamics: Compared to vitrimers based on other boronic esters like dioxaborolanes, dioxazaborocane vitrimers exhibit significantly faster stress relaxation at high temperatures.[2][3][7] This translates to lower viscosity and improved processability, making them easier to mold and reshape.
-
Improved Mechanical Properties: The rigid dioxazaborocane structure can enhance the tensile strength and toughness of the polymer network.[2][3][8][10]
-
Enhanced Stability: Dioxazaborocanes stabilized by aliphatic nitrogen atoms have shown improved thermal and hydrolytic stability, which is a critical advantage for long-term material performance.[8][10][11]
Workflow for Dioxazaborocane Vitrimer Synthesis and Characterization
Caption: A typical workflow for the quantitative evaluation of self-healing in polymers.
Experimental Protocol: Quantification of Self-Healing Efficiency
This protocol outlines a general method for quantifying the self-healing efficiency of a dioxazaborocane-containing polymer based on the recovery of its tensile properties. [12][13] Materials & Equipment:
-
Dog-bone shaped polymer specimens
-
Razor blade
-
Hot press or oven
-
Tensile tester
Procedure:
-
Initial Tensile Test: Perform a tensile test on an undamaged ("pristine") specimen to determine its original tensile strength, Young's modulus, and elongation at break.
-
Damage Creation: Carefully cut a new specimen in half at its center using a sharp razor blade.
-
Healing: Bring the two cut surfaces back into contact and place the specimen in a hot press or oven at a predetermined healing temperature for a specific duration. A slight pressure may be applied to ensure good contact.
-
Cooling: After the healing period, allow the specimen to cool down to room temperature.
-
Post-Healing Tensile Test: Perform a tensile test on the healed specimen under the same conditions as the pristine sample.
-
Calculation of Healing Efficiency: The healing efficiency (η) is calculated as the ratio of the mechanical property of the healed sample to that of the pristine sample, expressed as a percentage. For example, for tensile strength (σ):
η(σ) = (σ_healed / σ_pristine) * 100%
Self-Healing Characterization Techniques
| Technique | Information Obtained | Reference |
| Tensile Testing | Quantitative measure of the recovery of mechanical properties (strength, modulus, elongation). | [14][15] |
| Microscopy (SEM, Optical) | Visualization of crack closure and surface morphology before and after healing. | [14] |
| Rheology | Assessment of the material's flow and viscoelastic behavior during the healing process. | [14] |
| Spectroscopy (FTIR, Raman) | Analysis of chemical changes and bond reformation at the healing interface. | [14] |
Application Note III: Stimuli-Responsive Materials for Smart Devices
The dynamic nature of dioxazaborocane chemistry can also be exploited to create materials that respond to external stimuli, such as changes in temperature, pH, or the presence of specific chemical species. [16][17][18][19]This responsiveness can be harnessed to develop smart materials for applications in sensors, drug delivery, and soft robotics.
Causality Behind Experimental Choices:
The design of stimuli-responsive materials based on dioxazaborocanes involves coupling the dynamic bond exchange to a macroscopic change in material properties. For example, a change in pH can alter the equilibrium of the N→B dative bond, leading to a change in crosslink density and thus a change in the material's swelling or mechanical properties. [20][21]Photoresponsive moieties can also be incorporated into the polymer structure to enable light-triggered responses. [22][23] Potential Applications:
-
Drug Delivery: Encapsulation of therapeutic agents within a dioxazaborocane-crosslinked hydrogel could allow for their controlled release in response to a specific physiological stimulus (e.g., a change in pH in a tumor microenvironment).
-
Sensors: A change in the optical or mechanical properties of a dioxazaborocane-containing material upon exposure to a target analyte could form the basis of a chemical sensor.
-
Soft Actuators: Materials that undergo a shape change in response to a stimulus could be used to create soft robotic components. [16]
Logical Relationship for a pH-Responsive Dioxazaborocane Hydrogel
Caption: Logical flow of a pH-induced response in a dioxazaborocane-based hydrogel.
Experimental Protocol: Synthesis of a Photoresponsive Dioxazaborocane-Containing Oligomer
This protocol is a conceptual outline based on the synthesis of photoresponsive oligomers containing dioxazaborocane units and a dithienylethene photochromic unit. [22][23] Materials:
-
Bis-borylated dithienylethene derivative
-
β-aminodiol
-
Appropriate solvent (e.g., THF)
Procedure:
-
Reactant Dissolution: Dissolve the bis-borylated dithienylethene and the β-aminodiol in an appropriate anhydrous solvent under an inert atmosphere.
-
Reaction: The reaction involves the transformation of the boryl groups into dioxazaborocane units. The specific reaction conditions (temperature, time) will depend on the reactivity of the starting materials.
-
Purification: The resulting oligomer is purified using techniques such as column chromatography or precipitation to remove unreacted starting materials and byproducts.
-
Characterization: The structure and purity of the oligomer are confirmed by NMR spectroscopy and mass spectrometry.
-
Photoresponsive Studies: The photophysical properties of the oligomer are evaluated by UV-Vis and fluorescence spectroscopy before and after irradiation with light of different wavelengths to demonstrate its photochromic behavior. [22][23]
Conclusion and Future Outlook
Dioxazaborocane chemistry represents a significant advancement in the field of dynamic covalent polymers. The unique combination of stability and dynamic behavior offered by the N→B dative bond enables the creation of materials with enhanced processability, self-healing capabilities, and stimuli-responsiveness. The versatility of this chemistry allows for the tuning of material properties through the careful selection of polymer backbones and crosslinkers. As research in this area continues to grow, we can expect to see the development of even more sophisticated dioxazaborocane-based materials with applications spanning from recyclable thermosets and smart coatings to advanced biomedical devices. The protocols and application notes provided in this guide serve as a foundation for researchers to explore the exciting potential of this powerful chemical motif.
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Jourdain, A., et al. (2022). Synthetic strategies for the synthesis of boronic acid esters-based... ResearchGate. [Link]
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- 1. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chimie Moléculaire, Macromoléculaire et Matériaux (C3M) : Exploiting Dioxazaborocane Chemistry for Preparing Elastomeric Vitrimers with Enhanced Processability and Mechanical Properties [c3m.espci.fr]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing Polyhydroxyurethane Properties via the Formation of Dioxaborolane- and Dioxazaborocane Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Stimuli-responsive functional materials for soft robotics - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 17. Stimuli-Responsive Materials for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Stimuli-Responsive Materials for Controlled Release of Theranostic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. publications.aston.ac.uk [publications.aston.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. Photoresponsive Dioxazaborocanes-Containing Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 6-Butyl-2-(2,3-difluorophenyl)-1,3,6,2-dioxazaborocane
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 6-Butyl-2-(2,3-difluorophenyl)-1,3,6,2-dioxazaborocane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this reagent. The question-and-answer format addresses common challenges and provides robust, scientifically-grounded solutions to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What exactly is this compound and what is its primary application?
This compound is a highly stable boronic acid surrogate. It belongs to a class of compounds known as N-alkyliminodiacetic acid (MIDA) boronates, which are renowned for their exceptional benchtop stability.[1][2][3] The core structure features a boron atom protected by an intramolecular dative bond from a nitrogen atom, which shields the boron's vacant p-orbital.[4][5] Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a reliable and easy-to-handle source of the often unstable 2,3-difluorophenylboronic acid.[1][3]
Q2: What are the key advantages of using this reagent over the corresponding free 2,3-difluorophenylboronic acid?
The advantages are significant, particularly when dealing with sensitive or challenging substrates:
-
Exceptional Stability: Unlike many free boronic acids which are prone to decomposition via protodeboronation, oxidation, or polymerization, MIDA boronates are indefinitely stable to air and moisture, simplifying storage and handling.[1][2][3]
-
Controlled Release: The reagent is designed for the in situ slow release of the active boronic acid under specific, mild basic conditions. This is crucial as it keeps the instantaneous concentration of the unstable boronic acid low, minimizing side reactions and maximizing coupling efficiency.[1][2][4]
-
Chromatographic Compatibility: This reagent is compatible with silica gel chromatography, allowing for the purification of complex building blocks where the boronic acid moiety must be preserved through multiple synthetic steps.[2][3]
-
Improved Reaction Outcomes: For challenging coupling partners, such as electron-deficient or sterically hindered aryl chlorides, the slow-release method often provides dramatically higher yields compared to using the free boronic acid.[1][2]
Q3: How do I cleave the protecting group to release the active 2,3-difluorophenylboronic acid for cross-coupling?
The cleavage (hydrolysis) of the MIDA ligand can be controlled to occur either rapidly or slowly, which is one of the reagent's most powerful features.[6][7]
-
Fast Release: For rapid, quantitative deprotection, treat the reagent with a strong aqueous base like 1 M sodium hydroxide (NaOH) at room temperature. Hydrolysis is typically complete in under 10 minutes.[1][2][8] This method is suitable for robust coupling partners where the free boronic acid is relatively stable.
-
Slow Release: This is the preferred method for most cross-coupling applications, especially with challenging substrates.[2] It is achieved by using a milder aqueous base, most commonly potassium phosphate (K₃PO₄), in a biphasic solvent system (e.g., dioxane/water).[1] The rate of release can be tuned by adjusting the temperature, allowing for a continuous, low-concentration supply of the boronic acid over several hours.[2]
Q4: How should I properly store and handle this reagent?
This compound is exceptionally stable. It can be stored on the benchtop under air at room temperature for extended periods without degradation.[1][3] No special inert atmosphere techniques are required for storage or handling, making it a highly convenient laboratory reagent.
Troubleshooting and Optimization Guide
This section addresses specific experimental issues you may encounter. The solutions provided are based on mechanistic understanding and established protocols.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Q: I am attempting a Suzuki-Miyaura coupling between this compound and an electron-deficient aryl chloride, but I'm getting very low yield. My conditions are Pd(PPh₃)₄, Na₂CO₃ in DME/water at 80 °C. What is going wrong?
This is a classic case where the reaction conditions are not optimized for a slow-release reagent. The issue likely stems from a combination of factors related to base and solvent choice.
Analysis and Solution:
-
Incorrect Base Selection: Strong bases like Na₂CO₃ or NaOH can promote rapid hydrolysis of the MIDA boronate.[6][8] This releases a high concentration of the 2,3-difluorophenylboronic acid into the reaction. For an electron-deficient (and thus less stable) boronic acid coupling with a slow-reacting aryl chloride, this is detrimental. The boronic acid will likely decompose (protodeboronate) faster than it can couple.[2]
-
Recommendation: Switch to a mild base that facilitates slow release. Potassium phosphate (K₃PO₄) is the standard choice.[1] It promotes a steady, low-concentration release of the boronic acid, matching its rate of consumption in the catalytic cycle and minimizing decomposition.
-
-
Suboptimal Solvent System: The slow-release mechanism relies on a biphasic system where the base resides primarily in the aqueous phase.
-
Catalyst and Ligand Choice: While Pd(PPh₃)₄ can be effective, modern catalyst systems often provide superior results, especially for challenging couplings.
-
Recommendation: Use a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a sterically hindered, electron-rich phosphine ligand such as SPhos or XPhos .[1] These ligands promote efficient oxidative addition and reductive elimination steps with aryl chlorides.
-
Optimized Protocol Workflow
Caption: Optimized workflow for slow-release Suzuki coupling.
Issue 2: Significant Protodeboronation Side Product
Q: My main side product is 1,2-difluorobenzene, resulting from protodeboronation. How can I suppress this pathway?
Protodeboronation is the primary decomposition pathway for unstable boronic acids, and its prevalence indicates that the boronic acid is being released faster than it is being consumed by the catalytic cycle.[1][2]
Analysis and Solution:
The key is to further optimize the "slow-release" kinetics. The release rate is tunable.[2]
-
Lower the Temperature: The hydrolysis of the MIDA boronate is temperature-dependent. Reducing the reaction temperature (e.g., from 80 °C to 60 °C or even room temperature) will slow the release of the boronic acid, better matching the rate of a sluggish cross-coupling reaction.[2]
-
Adjust Water Content: The rate of "neutral" hydrolysis, which can compete with the desired base-mediated slow release, is dependent on water activity.[6][7] Ensure your solvent ratios are consistent. Using a slightly less aqueous solvent system (e.g., 10:1 dioxane/H₂O) may slow the release rate.
-
Increase Catalyst Loading: If the catalytic cycle is the rate-limiting step, increasing the catalyst and/or ligand loading (e.g., from 2 mol % to 5 mol %) can accelerate the consumption of the boronic acid, thus outcompeting its decomposition.
Troubleshooting Decision Tree
Caption: Decision tree for minimizing protodeboronation.
Issue 3: Inconsistent Reaction Times and Yields
Q: I am running the same reaction under what I believe are identical conditions, but my yields and reaction times are not reproducible. What could be the cause?
In biphasic reactions like the slow-release Suzuki coupling, mass transfer between the organic and aqueous phases is a critical, and often overlooked, variable.[6]
Analysis and Solution:
-
Stirring Rate and Vessel Geometry: The rate of hydrolysis is dictated by the transfer of the MIDA boronate from the organic phase to the aqueous phase (or the interface).
-
Recommendation: Ensure your stirring rate is vigorous and, most importantly, consistent for all reactions. Use identical reaction vessels (flasks, vials) and magnetic stir bars to ensure the geometry of the vortex and the interfacial surface area are reproducible. Inconsistent agitation will lead to inconsistent hydrolysis rates and therefore inconsistent results.[6]
-
-
Reagent Addition: The manner in which reagents are added can create transient emulsions that affect reaction rates.
-
Recommendation: Standardize your procedure. For example, always add the aqueous base solution last and begin vigorous stirring immediately.
-
Protocols and Data
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Aryl/Heteroaryl Chloride | Aryl/Heteroaryl Bromide/Iodide |
| Dioxazaborocane | 1.2 equivalents | 1.1 equivalents |
| Aryl Halide | 1.0 equivalent | 1.0 equivalent |
| Palladium Precatalyst | Pd(OAc)₂ (2-5 mol %) | Pd(OAc)₂ (1-2 mol %) |
| Ligand | SPhos or XPhos (4-10 mol %) | SPhos (2-4 mol %) |
| Base | K₃PO₄ (3-5 equivalents) | K₃PO₄ or K₂CO₃ (3 equivalents) |
| Solvent System | Dioxane/H₂O (5:1 to 10:1) | THF/H₂O or Dioxane/H₂O (4:1) |
| Temperature | 60 - 100 °C | 23 - 80 °C |
| Time | 6 - 24 hours | 1 - 12 hours |
Note: These are starting points and may require further optimization for specific substrates.
Step-by-Step Protocol: General Procedure for Slow-Release Coupling with an Aryl Chloride
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (5 mol %), SPhos (10 mol %), and K₃PO₄ (4 equiv).
-
Atmosphere Control: Seal the vial with a septum cap and purge with an inert atmosphere (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Through the septum, add the degassed dioxane and then the degassed water to achieve the desired ratio (e.g., 5:1), resulting in a final concentration of ~0.1 M with respect to the aryl chloride.
-
Reaction: Place the vial in a pre-heated oil bath or heating block at the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
References
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]
-
Lennox, A. J. J., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1033–1038. [Link]
-
Gillis, E. P., Knapp, D. M., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]
-
Lennox, A. J. J., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed Central, NIH. [Link]
-
Ball-Jones, N. R., et al. (2020). TIDA Boronates: A New Class of MIDA Boronates for Stereospecific Csp³⁻C Bond Forming Reactions. Request PDF. [Link]
- Burke, M. D., et al. (2012). Slow release of organoboronic acids in cross-coupling reactions.
-
Lennox, A. J. J., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. SciSpace. [Link]
-
Lennox, A. J. J., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Semantic Scholar. [Link]
-
Smith, A. B., et al. (2011). Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction. Organic & Biomolecular Chemistry. [Link]
-
Dick, G. R., et al. (2010). Scalable Synthesis and Derivatization of N-Methyliminodiacetic Acid (MIDA). Organic Syntheses. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Sandford, G., et al. (2016). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PubMed Central, NIH. [Link]
-
Zhang, Y., et al. (2022). Research Progress of Self-healing and Recyclable Carbon-based Polymer Composites. ResearchGate. [Link]
-
Silva, A. M. G., et al. (2012). Functionalization of Deutero- and Protoporphyrin IX Dimethyl Esters via Palladium-Catalyzed Coupling Reactions. ResearchGate. [Link]
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Li, J., & Burke, M. D. (2020). A Mild Method for Making MIDA Boronates. ACS Publications. [Link]
-
Li, J., et al. (2022). MIDA Anhydride: A Practical Reagent for the Mild Synthesis of MIDA Boronates. Organic Syntheses. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIDA Boronates [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Dioxazaborocanes
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions that utilize dioxazaborocane-based boronic acid surrogates, such as N-methyliminodiacetic acid (MIDA) boronates. These reagents are prized for their stability, yet challenges in achieving high yields can arise.[1][2][3][4] This center is designed to help you diagnose and resolve these issues through a structured, question-and-answer format grounded in mechanistic principles and field-proven experience.
Introduction to Dioxazaborocane-Based Suzuki Couplings
Dioxazaborocanes, particularly MIDA boronates, are a class of air-stable, crystalline solids that serve as protected forms of otherwise unstable boronic acids.[4][5] Their utility lies in a "slow-release" mechanism where the active boronic acid is generated in situ under specific basic conditions, minimizing degradation pathways like protodeboronation.[3][5] This controlled release is especially advantageous for challenging couplings involving unstable partners like 2-heteroaromatic, vinyl, and cyclopropyl boronic acids.[2][3]
The core principle of their stability is the intramolecular dative bond between the nitrogen atom of the ligand (e.g., MIDA) and the empty p-orbital of the boron atom.[5] This coordination shifts the boron's hybridization from sp² to sp³, rendering it unreactive in the catalytic cycle until a deprotection step occurs.[4]
The Catalytic Cycle: A Refresher
Understanding the fundamental steps of the Suzuki-Miyaura coupling is crucial for effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][7]
Troubleshooting Guide: Low or No Product Conversion
This is the most common issue encountered. A systematic approach to diagnosing the root cause is essential.
Question 1: My reaction shows no conversion of starting materials. Is the dioxazaborocane deprotecting?
Answer: This is the primary question to address when using MIDA boronates or similar protected species. The entire reaction hinges on the in situ hydrolysis of the dioxazaborocane to release the free boronic acid, which can then participate in transmetalation.[4][8]
Causality & Troubleshooting Steps:
-
Inadequate Base or Water: The hydrolysis of MIDA boronates requires a base and water.[8] Anhydrous conditions, even with a base present, will prevent deprotection and halt the reaction.[4][9]
-
Solution: Ensure your solvent system contains water. For many protocols, a mixture like dioxane/water or THF/water is effective.[10] The base must be sufficiently strong and soluble to promote hydrolysis. While inorganic bases like K₂CO₃ or K₃PO₄ are common, their effectiveness can be system-dependent.[11][12][13] Some systems may even require strong organic bases like triethylamine, especially in aqueous micellar conditions.[2][3]
-
-
Base Selection is Critical: Not all bases are equally effective. In some systems, common inorganic bases like Na₂CO₃ or K₂CO₃ can lead to less than 5% product formation when using MIDA boronates, whereas an organic base like triethylamine (Et₃N) can be highly effective.[2][3]
-
Two Distinct Hydrolysis Mechanisms: MIDA boronate hydrolysis can occur via two different mechanisms: a fast, base-mediated pathway and a much slower, neutral pathway.[8] For efficient coupling, you need to be in the regime of the fast, base-mediated hydrolysis.
-
Solution: Verify your pH. The slow, neutral hydrolysis is more prevalent at low pH, while the desired rapid deprotection occurs under basic conditions.[8] Ensure you are using a sufficient excess of base (typically 2-3 equivalents).
-
Caption: Decision tree for troubleshooting dioxazaborocane deprotection.
Question 2: My reaction is sluggish or stalls at partial conversion. What factors could be limiting the reaction rate?
Answer: Sluggish reactions often point to suboptimal reaction parameters that affect one or more steps in the catalytic cycle. With stable dioxazaborocanes, this can be related to the rate of boronic acid release, catalyst activity, or the inherent reactivity of your substrates.
Causality & Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount, especially for challenging substrates (e.g., sterically hindered or electron-rich/deficient partners).[7][14]
-
Traditional Catalysts: Pd(PPh₃)₄ may require higher temperatures and longer reaction times, particularly with less reactive aryl chlorides.[14]
-
Modern Catalysts: For difficult couplings, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) and their corresponding pre-catalysts are often necessary to promote efficient oxidative addition and reductive elimination.[7] N-heterocyclic carbene (NHC) ligands can also be highly effective.[7]
-
Solution: If using a traditional catalyst like Pd(PPh₃)₄ with a challenging substrate, switch to a modern Buchwald-type pre-catalyst (e.g., XPhos Pd G3). This often dramatically increases reaction rates and allows for lower catalyst loadings.[7]
-
-
Temperature and Concentration: Suzuki couplings are sensitive to both temperature and concentration.
-
Temperature: Some sluggish couplings, particularly with aryl chlorides or sterically hindered partners, require elevated temperatures (e.g., 80-110 °C) to overcome activation barriers.[15]
-
Concentration: While traditional MIDA boronate couplings are often run at low molarities (e.g., 0.07 M), some modern protocols, especially in aqueous nanomicelles, can be run at much higher concentrations (0.5 M to 1.0 M) with excellent results.[2][3]
-
Solution: If your reaction is slow at room temperature or a mild temperature, incrementally increase the heat. Monitor for potential decomposition. Also, consider concentrating the reaction, as higher concentrations can increase reaction rates.
-
-
Stoichiometry: While a 1:1 stoichiometry is ideal, a slight excess of the boronic acid partner (e.g., 1.2 equivalents) can sometimes drive the reaction to completion, especially if the dioxazaborocane is precious or if the other coupling partner is prone to side reactions.[2][3]
| Parameter | Recommendation for Sluggish Reactions | Rationale |
| Catalyst/Ligand | Switch from Pd(PPh₃)₄ to a Buchwald pre-catalyst (e.g., XPhos Pd G3).[7] | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[7] |
| Temperature | Increase temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C). | Overcomes activation energy barriers for difficult steps in the catalytic cycle.[15] |
| Solvent | Ensure appropriate solvent choice. Non-polar solvents like dioxane or toluene are often preferred for hindered couplings.[7][16] | Solvent can influence catalyst activity and selectivity.[16] |
| Stoichiometry | Use a slight excess (1.1-1.2 eq.) of the dioxazaborocane reagent.[2][3] | Helps to drive the equilibrium towards the product, compensating for any minor decomposition. |
Troubleshooting Guide: Byproduct Formation and Purification Issues
Even when the reaction proceeds, side reactions can lower the yield of the desired product and complicate purification.
Question 3: I'm observing significant homocoupling of my boronic acid reagent. How can I prevent this?
Answer: Homocoupling (R²-R²) is a common side reaction resulting from the coupling of two boronic acid molecules. The slow-release strategy of dioxazaborocanes is designed to minimize this by keeping the instantaneous concentration of the free boronic acid low.[5] If homocoupling is still an issue, it suggests a problem with reaction kinetics or conditions.
Causality & Troubleshooting Steps:
-
Rate of Deprotection vs. Rate of Coupling: If the dioxazaborocane deprotects too quickly relative to the rate of the main catalytic cycle, the concentration of free boronic acid can build up, leading to homocoupling.
-
Solution: Try a weaker base or lower the reaction temperature to slow down the hydrolysis rate. The goal is to match the rate of boronic acid generation to its rate of consumption by the palladium catalyst.
-
-
Oxygen Contamination: The presence of oxygen can promote oxidative homocoupling.
-
Solution: Ensure your reaction is thoroughly degassed. Use a robust technique like freeze-pump-thaw cycles (at least three) or sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period (20-30 minutes) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
Question 4: My main byproduct is the protodeboronated starting material. What causes this and how can I avoid it?
Answer: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. It is a major decomposition pathway for many boronic acids, especially electron-deficient or heteroaromatic ones.[17]
Causality & Troubleshooting Steps:
-
Excess Acidity/Basicity or Water: Both acidic and strongly basic aqueous conditions can promote protodeboronation. The "slow-release" of the boronic acid from the dioxazaborocane is the primary defense against this.[5]
-
Solution: If you suspect protodeboronation, the issue may again be a mismatch in the rates of release and consumption. Use a highly active catalyst system (e.g., a Buchwald pre-catalyst) to ensure the liberated boronic acid is consumed immediately in the productive cross-coupling cycle before it has time to decompose.[7] Additionally, ensure your base is not excessively strong or used in a large excess if not required.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with MIDA Boronates
This procedure is a general starting point and may require optimization for specific substrates.[7]
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl/vinyl halide (1.0 eq.), the MIDA boronate (1.1-1.2 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel with a septum, and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is a critical step to prevent catalyst oxidation and homocoupling.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O 5:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Deriv
- Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents.
- MIDA Boron
- Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society.
- Organoborane coupling reactions (Suzuki coupling).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Benchchem.
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. Benchchem.
- Addressing the instability of boronic acids in Suzuki-Miyaura coupling. Benchchem.
- Why can't I achieve good yields for this Suzuki reaction?
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- The effect of various bases on the Suzuki coupling reaction a.
- Effect of different bases on the Suzuki-Miyaura coupling a.
- MIDA boronates are hydrolysed fast and slow by two different mechanisms.
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]
- Suzuki–Miyaura cross-coupling of 1,8-diaminonaphthalene (dan)-protected arylboronic acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MIDA Boronates [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Enhancing the Stability of Boronic Acid Intermediates
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth technical assistance and troubleshooting for a common challenge in multi-step synthesis: the instability of boronic acid intermediates. This resource offers practical, field-proven insights and solutions to help you navigate the complexities of working with these versatile yet sensitive reagents.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My boronic acid is degrading during the reaction, leading to low yields. What are the likely causes and how can I prevent this?
A1: Understanding the Primary Degradation Pathways
Boronic acids are susceptible to two primary degradation pathways that can significantly impact your reaction outcomes: protodeboronation and oxidation.
-
Protodeboronation: This is the undesired cleavage of the C–B bond and its replacement with a C–H bond.[1] This reaction is often accelerated by the presence of a proton source, such as water, and can be catalyzed by both acids and bases.[1] Electron-rich heterocyclic and vinyl boronic acids are particularly prone to this side reaction.[2]
-
Oxidation: The empty p-orbital of the boron atom is susceptible to attack by nucleophilic oxygen species.[3] This leads to the formation of a labile boric ester that rapidly hydrolyzes, converting the boronic acid into an alcohol and boric acid.[3] The presence of oxygen or other oxidizing agents in your reaction mixture can facilitate this process.[2] Some boronic acids have also been shown to be mutagenic through an oxygen-mediated oxidation mechanism that generates organic radicals.[4][5]
Troubleshooting & Preventative Measures:
-
Reaction Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.[2] Proper degassing of solvents is also crucial.[2]
-
Choice of Base: The strength and nature of the base can significantly influence stability. Strong bases in aqueous media can accelerate protodeboronation.[2] Consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of strong bases such as sodium hydroxide (NaOH).[2]
-
Anhydrous Conditions: Since water is a key component in both protodeboronation and the hydrolysis of oxidized intermediates, switching to anhydrous reaction conditions can markedly improve stability.[2]
-
Temperature Control: Elevated temperatures can accelerate degradation. If possible, run your reaction at the lowest effective temperature.
Issue 2: I'm observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What's causing this and how can I minimize it?
A2: The Challenge of Homocoupling
Homocoupling, the reaction of two boronic acid molecules to form a symmetrical biaryl product, is a common side reaction in Suzuki-Miyaura couplings. This is often promoted by the presence of Pd(II) species and oxygen.[6] If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[2] This reduction can sometimes be accompanied by the oxidative homocoupling of the boronic acid.[6]
Strategies to Minimize Homocoupling:
-
Use an Active Pd(0) Catalyst: Employing a pre-formed, air-stable Pd(0) precatalyst can often mitigate issues related to in situ reduction and subsequent homocoupling.[2]
-
Rigorous Inert Atmosphere: As with other degradation pathways, minimizing oxygen is critical to suppress homocoupling.[2][6]
-
Slow Addition of Boronic Acid: In some cases, adding the boronic acid slowly to the reaction mixture can help to maintain a low concentration, thereby disfavoring the bimolecular homocoupling reaction.
Issue 3: My boronic acid is difficult to purify and handle. Are there more stable alternatives I can use?
A3: Leveraging Protecting Groups for Enhanced Stability and Handling
To overcome the inherent instability and purification challenges of boronic acids, several protected forms have been developed. These derivatives offer improved stability to air, moisture, and chromatography, while still allowing for the controlled release of the active boronic acid under specific reaction conditions.[7][8]
Commonly Used Boronic Acid Surrogates:
-
N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are exceptionally stable, free-flowing crystalline solids that are compatible with a wide range of reaction conditions and silica gel chromatography.[7][9][10] The MIDA ligand forms a dative bond with the boron atom, rehybridizing it to a more stable sp³ state and shielding the empty p-orbital.[11][12][13] Deprotection is readily achieved under mild aqueous basic conditions to slowly release the boronic acid in situ.[7][9] This slow-release feature is particularly advantageous for notoriously unstable boronic acids.[11]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are generally stable to air and moisture and can be a good alternative to boronic acids.[8][10] However, their ionic nature can make them incompatible with chromatography, which may limit their utility in multi-step syntheses requiring purification of intermediates.[10]
-
Pinacol Esters: Pinacol boronates are another popular and relatively stable class of boronic acid derivatives.[8] They are often stable enough for purification by column chromatography.[8] However, their high stability can sometimes make the subsequent Suzuki coupling or deprotection more challenging.[8]
-
Diethanolamine Adducts: Reaction of a boronic acid with diethanolamine can form a crystalline adduct that is often more stable and easier to handle than the free boronic acid.[2][14] These adducts can sometimes be used directly in Suzuki coupling reactions, particularly in protic solvents.[2][14]
Visualization of Stabilization Strategies
Caption: Key degradation pathways and common stabilization strategies for boronic acid intermediates.
Issue 4: I'm considering using boroxines. What are their stability characteristics?
A4: Boroxines - The Anhydrides of Boronic Acids
Boroxines are the cyclic trimeric anhydrides of boronic acids, formed by the dehydration of three boronic acid molecules.[15][16] This dehydration is a reversible process.[17]
Key Characteristics of Boroxines:
-
Formation: Boroxine formation can occur upon heating a boronic acid, sometimes simply in an anhydrous solvent, or through exhaustive drying.[15] The thermodynamics of formation are influenced by the substituents on the boronic acid.[15][18]
-
Reversibility: The equilibrium between boronic acids and boroxines can be shifted by the addition or removal of water.[16] In the presence of water, boroxines can hydrolyze back to the corresponding boronic acid.[17]
-
Reactivity: Boroxines can be used in Suzuki-Miyaura coupling reactions, often with comparable or even enhanced reactivity compared to the corresponding boronic acids.
Considerations for Using Boroxines:
The presence of an equilibrium between the boronic acid and boroxine can complicate characterization and quantification. It's important to be aware that a sample of a boronic acid may exist partially or fully as the boroxine, especially after prolonged storage or exposure to dehydrating conditions.[17]
Experimental Protocols
Protocol 1: Formation of a MIDA Boronate Ester for Enhanced Stability
This protocol describes a general procedure for the protection of a boronic acid as its N-methyliminodiacetic acid (MIDA) boronate ester.
Materials:
-
Boronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (1.1 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Setup: To a round-bottom flask equipped with a stir bar and a Dean-Stark apparatus, add the boronic acid, N-methyliminodiacetic acid, and DMSO.
-
Azeotropic Removal of Water: Add toluene to the flask and heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the toluene and DMSO under reduced pressure.
-
Workup: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude MIDA boronate can typically be purified by flash column chromatography on silica gel or by recrystallization.[9][10]
Visualization of MIDA Boronate Formation Workflow
Caption: Step-by-step workflow for the synthesis of a stable MIDA boronate ester.
Data Summary Table
| Boronic Acid Derivative | Stability to Air/Moisture | Chromatography Stability | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Free Boronic Acid | Variable, often poor | Generally poor on silica gel[19] | N/A | Readily available | Prone to protodeboronation and oxidation[1][3] |
| MIDA Boronate | Excellent, benchtop stable[7][9][10] | Excellent on silica gel[7][9][10] | Mild aqueous base[7][9][20] | Allows for iterative cross-coupling; slow release of unstable boronic acids[7][11] | Requires a protection/deprotection sequence |
| Potassium Trifluoroborate | Good[8][10] | Incompatible[10] | Aqueous acid or base | Stable, crystalline solids[10] | Purification of intermediates can be difficult[10] |
| Pinacol Ester | Good[8] | Good on silica gel[8][21] | Often harsh (e.g., strong acid/base)[10] | Widely used and commercially available | Can be too stable, hindering subsequent reactions[8] |
| Boroxine | Moderate (reversible with H₂O)[16][17] | Can interconvert with boronic acid | Hydrolysis with water[17] | Can be highly reactive in couplings | Equilibrium with boronic acid complicates handling[8] |
References
-
Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. Available at: [Link]
-
Bock, C. W., Larkin, J. D., & Rao, N. Z. (2016). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. Structural Chemistry, 27(4), 1145–1156. Available at: [Link]
-
Larkin, J. D., Bock, C. W., & Rao, N. Z. (2016). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC. Available at: [Link]
-
Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. PMC. Available at: [Link]
-
Rizzo, C., et al. (2018). Boroxine formation reaction mechanism as calculated by DFT. ResearchGate. Available at: [Link]
-
Yamamoto, Y. (2019). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. Available at: [Link]
-
Chem-Station. (2014). MIDA boronate. Chem-Station Int. Ed.. Available at: [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station Int. Ed.. Available at: [Link]
-
Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14066–14067. Available at: [Link]
-
Sharma, S., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(78), 9969-9981. Available at: [Link]
-
Ishihara, K. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 989-1021. Available at: [Link]
-
Gillis, E. P., & Burke, M. D. (2008). Multistep synthesis of complex boronic acids from simple MIDA boronates. Illinois Experts. Available at: [Link]
-
Apperloo, J. J., et al. (2016). A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. NIH. Available at: [Link]
-
Various Authors. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Available at: [Link]
-
Various Authors. (2017). Purification of boronic acids?. Reddit. Available at: [Link]
-
Gillis, E. P., & Burke, M. D. (2008). Multistep synthesis of complex boronic acids from simple MIDA boronates. PubMed. Available at: [Link]
-
Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Scilit. Available at: [Link]
-
Kaur, H., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9), e2018258118. Available at: [Link]
-
Wikipedia. Protodeboronation. Available at: [Link]
- Google Patents. (2008). Process for purification of boronic acid and its derivatives.
-
Hitosugi, S., et al. (2018). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 47(10), 1294-1296. Available at: [Link]
-
American Chemical Society. (2020). Improving the oxidative stability of boronic acids through stereoelectronic effects. Available at: [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available at: [Link]
-
Burke, M. D., et al. (2011). Vibrational Spectroscopy of N-Methyliminodiacetic Acid (MIDA)-Protected Boronate Ester: Examination of the B–N Dative Bond. The Journal of Physical Chemistry A, 115(22), 5859-5866. Available at: [Link]
-
Various Authors. (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange. Available at: [Link]
-
N-Z., et al. (2021). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. Available at: [Link]
-
Various Authors. (2025). Boronic acids protecting groups with standard deprotecting conditions. ResearchGate. Available at: [Link]
-
Wikipedia. Boronic acid. Available at: [Link]
-
Simon, P. M., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 88(4), 2110-2121. Available at: [Link]
-
Simon, P. M., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. PubMed, 36692550. Available at: [Link]
-
Various Authors. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]
-
Taylor, M. S., et al. (2014). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry, 12(46), 9441-9449. Available at: [Link]
-
Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry, 13(9), 2649-2654. Available at: [Link]
- Google Patents. (2015). Protecting groups for boronic acids.
-
Various Authors. (2025). ChemInform Abstract: Boron Acids as Protective Agents and Catalysts in Synthesis. ResearchGate. Available at: [Link]
-
Pierson, M. G., et al. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. RSC Discovery. Available at: [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Various Authors. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]
-
Di, L., et al. (2007). Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction. PubMed, 17998319. Available at: [Link]
-
Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]
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- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 10. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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Purification techniques for 6-Butyl-2-(2,3-difluorophenyl)-1,3,6,2-dioxazaborocane
Answering the user's request.## Technical Support Center: Purification of 6-Butyl-2-(2,3-difluorophenyl)-1,3,6,2-dioxazaborocane
Welcome to the technical support guide for the purification of this compound. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. As a derivative of N-methyliminodiacetic acid (MIDA), this boronate ester offers enhanced stability compared to its corresponding boronic acid, making it a robust building block in organic synthesis.[1] However, achieving high purity requires attention to detail. This guide is designed to help you navigate common challenges encountered during its purification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses general inquiries regarding the handling and purification of this compound.
Q1: What makes this MIDA boronate more stable than the corresponding boronic acid?
A: The stability of MIDA boronates stems from the trivalent N-methyliminodiacetic acid (MIDA) ligand, which chelates the boron atom. This interaction rehybridizes the boron center from a reactive, sp²-hybridized state (typical for boronic acids) to a more stable, sp³-hybridized state.[2] This tetrahedral configuration protects the vacant p-orbital on the boron, making the compound significantly more resistant to decomposition and stable on the benchtop and during silica gel chromatography.[3][4]
Q2: Is this compound compatible with standard silica gel chromatography?
A: Yes, one of the primary advantages of MIDA boronates is their excellent compatibility with standard silica gel chromatography.[4][5] Unlike many other boronic acid esters (e.g., pinacol esters) that can degrade or strongly adsorb on the acidic silica surface, MIDA boronates are generally robust under these conditions.[6]
Q3: What are the most common impurities I might encounter after synthesis?
A: Common impurities depend on the synthetic route but typically include:
-
Unreacted (2,3-difluorophenyl)boronic acid: The starting boronic acid.
-
Excess N-butyliminodiacetic acid (BIDA): The ligand used for protection.
-
Homocoupling byproducts: Dimers of the starting aryl group.
-
Residual solvents: From the reaction and initial workup (e.g., toluene, THF, dioxane).
Q4: Can I use a basic aqueous wash during workup?
A: Extreme caution is advised. MIDA boronates are designed to be cleaved under mild aqueous basic conditions (e.g., 1M NaOH) to release the free boronic acid.[2][7] Therefore, washing the crude product containing the intact MIDA boronate with a strong base will lead to premature deprotection and loss of product into the aqueous layer. A neutral wash with water or brine is recommended.
Part 2: Troubleshooting Guide
This guide addresses specific issues that may arise during purification and offers targeted solutions.
Issue 1: The product co-elutes with an impurity during silica gel chromatography.
-
Probable Cause: The polarity of your product and the impurity are too similar in the chosen solvent system for effective separation.
-
Solutions:
-
Optimize the Mobile Phase: Systematically vary the solvent ratio. For MIDA boronates, which are of moderate polarity, common eluents include ethyl acetate/hexanes or dichloromethane/methanol gradients. A shallower gradient or isocratic elution with a finely tuned solvent mixture can often resolve closely running spots.
-
Change Solvent System Entirely: If optimizing ratios fails, switch to a solvent system with different selectivities. For example, replace hexanes with toluene or ethyl acetate with diethyl ether.
-
Consider Recrystallization: MIDA boronates are often highly crystalline solids.[3][7] If chromatography fails to provide pure material, recrystallization can be an excellent alternative or subsequent purification step. A solvent/anti-solvent system (e.g., dissolving in a minimal amount of hot ethyl acetate or CH₂Cl₂ and adding hexanes until cloudy) is often effective.
-
Issue 2: Low recovery or product decomposition on the silica gel column.
-
Probable Cause: Although MIDA boronates are generally stable, highly sensitive substrates or prolonged exposure to particularly acidic silica gel could potentially cause issues.[6][8] Another possibility is the use of an inappropriate eluent that causes the product to remain strongly adsorbed.
-
Solutions:
-
"Catch-and-Release" Chromatography: This is a highly effective, specialized technique for MIDA boronates.[5] The crude material is loaded onto a silica plug. A non-polar wash (e.g., diethyl ether) removes non-polar impurities while the polar MIDA boronate is retained ("caught") on the silica. Subsequently, a more polar solvent like tetrahydrofuran (THF) is used to elute ("release") the pure MIDA boronate.[5]
-
Deactivate the Silica Gel: If degradation is suspected, you can neutralize the silica gel before use. Prepare a slurry of silica in your starting eluent and add 1% triethylamine (NEt₃). After stirring, the excess solvent can be removed and the column packed with this deactivated silica.
-
Ensure Proper Loading: Adsorb the crude material onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often leads to sharper bands and better separation compared to loading in a strong solvent.[9]
-
Troubleshooting Workflow
Sources
- 1. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
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- 5. Organic Syntheses Procedure [orgsyn.org]
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- 7. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
Navigating the Challenges of Difluorophenyl Boronic Esters: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for navigating the complexities of working with difluorophenyl boronic esters. As a Senior Application Scientist, I understand that while these reagents are powerful tools in modern synthetic chemistry, particularly for the construction of novel therapeutics and functional materials, they can present unique challenges. The electron-deficient nature of the difluorophenyl ring, a desirable feature for modulating the properties of target molecules, also renders the crucial C-B bond susceptible to undesirable side reactions.
This guide is structured to provide you with not just protocols, but a deeper understanding of the "why" behind the experimental choices. We will delve into the mechanistic underpinnings of common side reactions and equip you with practical, field-proven strategies to mitigate them, ensuring the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should be aware of when using difluorophenyl boronic esters in Suzuki-Miyaura coupling reactions?
The two most prevalent and often frustrating side reactions encountered with difluorophenyl boronic esters are protodeboronation and homocoupling .
-
Protodeboronation: This is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of a difluorobenzene byproduct. This reaction is a major source of yield loss and can be particularly problematic with electron-deficient arylboronic acids and their esters.[1][2][3] The basic conditions typically required for Suzuki-Miyaura coupling can promote this undesired pathway.[4]
-
Homocoupling: This side reaction results in the formation of a symmetrical biaryl derived from the coupling of two molecules of the boronic ester. This not only consumes your valuable starting material but also introduces a potentially difficult-to-separate impurity. Homocoupling is often promoted by the presence of oxygen and can be catalyzed by palladium(II) species in the reaction mixture.[4]
Q2: Why are difluorophenyl boronic esters more prone to these side reactions compared to other aryl boronic esters?
The increased susceptibility of difluorophenyl boronic esters to side reactions stems from the strong electron-withdrawing nature of the two fluorine atoms. This has two main consequences:
-
Increased Lewis Acidity of the Boron Center: The fluorine atoms pull electron density away from the phenyl ring and, consequently, from the boron atom. This makes the boron more electrophilic and the C-B bond more polarized and susceptible to cleavage.
-
Enhanced Rate of Protodeboronation: The electron deficiency of the aromatic ring makes the ipso-carbon (the carbon attached to the boron) more susceptible to protonation, which is a key step in the protodeboronation pathway.[1] Studies have shown that polyfluorophenylboronic acids are particularly prone to rapid deboronation under basic conditions.[2][5]
Q3: I am observing significant protodeboronation in my reaction. What are the first troubleshooting steps I should take?
Observing the protodeboronated byproduct (difluorobenzene) can be disheartening. Here’s a logical workflow to diagnose and address the issue:
Caption: Troubleshooting workflow for high protodeboronation.
In-depth Explanation:
-
Base Selection: Strong bases, especially hydroxides like NaOH or KOH, can accelerate protodeboronation. Switching to a weaker base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can significantly suppress this side reaction.
-
Water Content: While some water is often necessary for the transmetalation step in the Suzuki-Miyaura catalytic cycle, excessive water can facilitate protodeboronation. Using rigorously dried solvents and reagents is crucial. For particularly sensitive substrates, employing a "slow-release" water strategy, where a hydrated salt is used as the base, can be beneficial.
-
Reaction Temperature: Higher temperatures can increase the rate of all reactions, including protodeboronation. If your desired coupling is efficient at a lower temperature, reducing the reaction temperature can be a simple yet effective way to minimize the side reaction.
-
Boronic Ester Stability: Pinacol esters are commonly used due to their stability. However, for highly electron-deficient systems, even pinacol esters can be susceptible to hydrolysis and subsequent protodeboronation. Neopentyl glycol boronic esters have been shown to offer enhanced stability in some cases.[4]
Q4: My main impurity is the homocoupled product. How can I minimize its formation?
The formation of a symmetrical difluoro-biphenyl can complicate purification. Here’s how to tackle homocoupling:
Caption: Troubleshooting workflow for high homocoupling.
In-depth Explanation:
-
Oxygen Removal: Oxygen is a key culprit in promoting homocoupling. It's essential to rigorously degas all solvents and the reaction mixture. While bubbling with an inert gas like argon or nitrogen is common, for sensitive substrates, the freeze-pump-thaw method is more effective at removing dissolved oxygen.
-
Palladium Source: If you are using a Pd(II) precatalyst, it needs to be reduced to the active Pd(0) species in situ. This reduction can sometimes involve the boronic ester, leading to homocoupling. Using a Pd(0) source directly or a modern precatalyst that is designed for rapid and clean generation of the active catalyst can minimize this side reaction.
-
Stoichiometry: While a 1:1 stoichiometry is ideal in theory, in practice, using a slight excess of the boronic ester (e.g., 1.1 to 1.2 equivalents) can help to ensure that the cross-coupling pathway is favored over homocoupling.
Troubleshooting Guides & Detailed Protocols
Guide 1: Synthesis and Purification of Difluorophenyl Boronic Pinacol Esters
A high-purity boronic ester is the foundation of a successful cross-coupling reaction. Impurities in your starting material can lead to unpredictable results and difficult purifications down the line.
Protocol 1: Synthesis of 2,4-Difluorophenylboronic Acid Pinacol Ester
This protocol is adapted from standard literature procedures.[6]
Materials:
-
1-Bromo-2,4-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-2,4-difluorobenzene (1.0 equiv) and anhydrous THF.
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (1.05 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add i-PrOBPin (1.1 equiv) dropwise, again keeping the internal temperature below -70 °C.
-
Warm-up and Quench: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Protocol 2: Synthesis of 3,5-Difluorophenylboronic Acid Pinacol Ester
This protocol follows a general procedure for the esterification of the corresponding boronic acid.[7]
Materials:
-
3,5-Difluorophenylboronic acid
-
Pinacol
-
Anhydrous diethyl ether (Et₂O) or toluene
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3,5-difluorophenylboronic acid (1.0 equiv), pinacol (1.2 equiv), and anhydrous Et₂O or toluene.
-
Azeotropic Removal of Water (if using toluene): If using toluene, heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Drying (if using Et₂O): If using diethyl ether, add anhydrous MgSO₄ to the mixture and stir at room temperature overnight.
-
Work-up: Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purification: The crude product is often of sufficient purity for subsequent reactions. If necessary, it can be purified by flash column chromatography (hexanes/ethyl acetate) or recrystallization.
Purification Troubleshooting:
| Issue | Potential Cause | Solution |
| Product streaks on silica gel TLC | The boronic ester is hydrolyzing on the acidic silica gel. | Use neutral alumina for column chromatography or treat the silica gel with a base (e.g., triethylamine) before use.[8] |
| Difficult to separate from non-polar impurities | Similar polarities of the product and impurities. | Consider recrystallization from a suitable solvent system (e.g., hexanes). |
| Product appears as an oil but should be a solid | Presence of impurities, such as residual pinacol or solvent. | Ensure complete removal of solvent under high vacuum. If impurities persist, attempt purification by trituration with a non-polar solvent like cold hexanes. |
Guide 2: Optimizing Suzuki-Miyaura Coupling with Difluorophenyl Boronic Esters
The key to a successful Suzuki-Miyaura coupling with these challenging substrates is to find a balance between promoting the desired cross-coupling and suppressing the undesired side reactions.
Optimized Protocol for Suzuki-Miyaura Coupling:
This protocol is a general starting point and may require optimization for your specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Difluorophenyl boronic pinacol ester (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the aryl halide, the difluorophenyl boronic pinacol ester, and the base.
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with argon or nitrogen.
-
Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium precatalyst under a positive pressure of inert gas.
-
Degassing (Freeze-Pump-Thaw): For highly sensitive substrates, perform three cycles of freeze-pump-thaw on the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Comparative Reactivity of Isomers:
| Isomer | Expected Reactivity/Challenges | Rationale |
| 2,4-Difluorophenyl | Generally good reactivity, but potential for ortho-substituent effects. | The fluorine at the 2-position can have steric and electronic effects that may influence the rate of transmetalation. |
| 3,5-Difluorophenyl | Often more challenging due to the strong, cumulative electron-withdrawing effect of the two meta-fluorine atoms. | This isomer is highly electron-deficient, making it more prone to protodeboronation.[9] |
| 2,6-Difluorophenyl | Known to be particularly susceptible to rapid protodeboronation.[2][5] | The two ortho-fluorine atoms create significant steric hindrance around the C-B bond and enhance the acidity of the boronic acid, both of which can accelerate protodeboronation. |
Analytical Methods for Reaction Monitoring and Purity Assessment:
Accurate monitoring is crucial for optimizing reaction conditions and ensuring product purity.
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the consumption of starting materials and the formation of the product. Staining with potassium permanganate can help visualize non-UV active spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent tool for identifying and quantifying volatile components, including the desired product and the protodeboronated byproduct (difluorobenzene).
-
Liquid Chromatography-Mass Spectrometry (LC-MS) / Ultra-High-Performance Liquid Chromatography (UPLC-MS): The preferred method for analyzing less volatile compounds and complex reaction mixtures. It can be used to quantify the starting materials, the desired product, and the homocoupled byproduct. Developing a robust UPLC-MS method is highly recommended for accurate purity assessment.[10][11]
References
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Insight, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001, 40 (23), 4544-4568.
-
The Royal Society of Chemistry. Supporting Information for... [Link]
- Thomas, A. A.; Zahrt, A. F.; Delaney, C. P.; Denmark, S. E. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2018, 140 (12), 4401-4416.
- Burke, M. D.; et al. A General and Iterative Method for the Stepwise Cross-Coupling of Dihalides. J. Am. Chem. Soc.2016, 138 (49), 16042-16045.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Rueda-Espinosa, J.; et al. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Can. J. Chem.2023, 101 (8), 527-534.
- Billingsley, K. L.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. J. Am. Chem. Soc.2007, 129 (11), 3358-3366.
- Webster, M. P.; Partridge, B. M.; Aggarwal, V. K. Lithiation/Borylation of N,N-Diisopropyl-carbamic acid 3-phenyl-propyl ester and Subsequent Homologation to Boronic Esters. Org. Synth.2014, 91, 195.
- Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Am. Chem. Soc.2010, 132 (50), 17701-17703.
- Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angew. Chem. Int. Ed.2006, 45 (21), 3484-3488.
- Kassel, D. B.; et al. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. J. Org. Chem.2021, 86 (22), 16195-16202.
- Dreher, S. D.; et al. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Org. Lett.2016, 18 (17), 4412-4415.
-
The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Graphene-Based Catalysts for Suzuki-Miyaura C-C Coupling Reactions for the Preparation of Fluorinated Biphenyl Derivatives.
- Kylmälä, T.; et al.
- Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev.2014, 43 (1), 412-443.
- Google Patents. Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
-
VTechWorks. Synthesis and Application of Boronic Acid Derivatives. [Link]
-
Advion. Suzuki Reaction Monitoring. [Link]
- Le Gall, E.; et al. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Vaddypally, S.; et al. Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. J. Am. Soc. Mass Spectrom.2022, 33 (3), 479-487.
- van der Puyl, V.; et al.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Wasihun, M. B.; et al. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Adv.2021, 11 (4), 2329-2339.
-
Wikipedia. Suzuki reaction. [Link]
-
Reddit. Struggling with Suzuki Reaction. [Link]
- Carrow, B. P.; et al. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. J. Org. Chem.2015, 80 (21), 10836-10846.
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. shoko-sc.co.jp [shoko-sc.co.jp]
- 11. Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing by-product formation in reactions involving aryl dioxazaborocanes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for minimizing by-product formation in reactions involving aryl dioxazaborocanes, with a primary focus on N-methyliminodiacetic acid (MIDA) boronates. As a widely adopted class of bench-stable boronic acid surrogates, MIDA boronates offer transformative potential in complex molecule synthesis, but their effective use hinges on a nuanced understanding of their reactivity. This document provides in-depth, field-proven guidance to help you navigate challenges and optimize your synthetic outcomes.
Introduction: The Power and Challenge of Controlled Reactivity
Aryl dioxazaborocanes, particularly MIDA boronates, have revolutionized modern organic synthesis. By chelating the boron center, the MIDA ligand rehybridizes it from a reactive sp² state to a stable, tetrahedral sp³ state. This renders the boronate unreactive to a wide range of conditions, including anhydrous cross-coupling, chromatography, and various functional group transformations.[1][2] The true synthetic power of MIDA boronates lies in their ability to undergo controlled, base-mediated hydrolysis, which slowly releases the free, reactive boronic acid in situ.[2][3] This "slow-release" mechanism is the key to minimizing by-product formation by keeping the instantaneous concentration of the often-unstable free boronic acid low, thereby suppressing common side reactions like protodeboronation and homocoupling.[2][4][5]
However, mastering this slow-release strategy requires careful control over reaction parameters. This guide addresses the most common issues encountered in the lab, providing both mechanistic explanations and actionable protocols to resolve them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address specific problems you may encounter during your experiments.
Q1: My Suzuki-Miyaura coupling reaction has a low yield, and I suspect protodeboronation is the major issue. What causes this and how can I prevent it?
A1: This is the most common failure mode when working with sensitive boronic acids, and it's precisely the problem MIDA boronates are designed to solve.
Root Cause Analysis: Protodeboronation is the cleavage of the C–B bond, replacing it with a C–H bond. This side reaction is often accelerated by high temperatures and the presence of aqueous base, which can be particularly problematic for electron-deficient or certain heteroaryl boronic acids.[6][7][8][9] While MIDA boronates protect against this, improper reaction setup can lead to premature or overly rapid deprotection, exposing the sensitive boronic acid to degradative conditions for extended periods.
The key is to match the rate of boronic acid release to the rate of its consumption by the palladium catalyst in the transmetalation step.[4] If release is too fast, the free boronic acid concentration builds up, leading to protodeboronation.
Troubleshooting & Solutions:
-
Tune the Base and Water Content: The rate of MIDA boronate hydrolysis is highly dependent on the base and the amount of water present.[3]
-
For Fast Release: Strong aqueous bases like 1M NaOH cause rapid, almost instantaneous deprotection.[10] This is generally used for a final coupling step or when the released boronic acid is known to be stable.
-
For Slow Release: Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in the presence of a limited amount of water are ideal for the slow-release strategy. This is the recommended starting point for sensitive substrates.
-
-
Use Anhydrous Conditions (When Applicable): MIDA boronates are exceptionally stable under anhydrous cross-coupling conditions, even at elevated temperatures (up to 80 °C).[11] If you are performing an iterative cross-coupling where the MIDA boronate must remain intact, ensure your solvents and reagents are scrupulously dry.
-
Optimize Catalyst and Ligand: A highly active catalyst system can consume the released boronic acid more quickly, reducing its lifetime in the reaction mixture and thus minimizing its opportunity to decompose. Screening different palladium precatalysts and ligands can be beneficial.[12]
Below is a diagram illustrating the protective mechanism and the critical slow-release step.
Q2: My reaction is producing significant amounts of a biaryl by-product from the homocoupling of my boronic acid. What's going wrong?
A2: Homocoupling is typically a sign of issues with the palladium catalyst state or the presence of oxygen.
Root Cause Analysis: The desired Suzuki-Miyaura coupling occurs from a Pd(0) catalytic cycle.[12][13] Homocoupling of boronic acids is often promoted by Pd(II) species and can be exacerbated by the presence of oxygen in the reaction mixture.[12] Similar to protodeboronation, this side reaction is minimized when the concentration of the free boronic acid is kept low.
Troubleshooting & Solutions:
-
Ensure Rigorous Degassing: Oxygen is a common culprit. It can oxidize the active Pd(0) catalyst to Pd(II) and promote homocoupling.[12] Ensure your solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and that the reaction is maintained under a positive pressure of an inert atmosphere.
-
Use a Pd(0) Source or an Efficient Precatalyst: While Pd(II) precatalysts are designed to be reduced in situ to Pd(0), this process can sometimes be inefficient, leaving residual Pd(II) to facilitate homocoupling.
-
Consider using a direct Pd(0) source like Pd(PPh₃)₄.
-
Alternatively, use a modern, highly efficient precatalyst (e.g., a palladacycle) that ensures rapid and complete conversion to the active Pd(0) species.[14]
-
-
Leverage the Slow-Release Strategy: By using the slow-release conditions described in Q1 (e.g., K₃PO₄), you inherently limit the amount of boronic acid available for homocoupling at any given time.[2]
Q3: My reaction isn't working, and I have recovered my MIDA boronate starting material. Why is it not deprotecting?
A3: This indicates that the hydrolysis conditions are insufficient. The stability of the MIDA boronate is working against you.
Root Cause Analysis: The robustness of the MIDA boronate requires specific conditions for cleavage. If the base is too weak, not sufficiently soluble, or if there is an insufficient amount of water, the hydrolysis will not proceed. There are two distinct mechanisms for hydrolysis: a neutral, water-mediated pathway and a base-mediated pathway.[3] For practical synthetic rates, the base-mediated pathway is essential.
Troubleshooting & Solutions:
-
Check Your Base: Ensure you are using an appropriate base and that it is of good quality. Finely powdered K₃PO₄ or K₂CO₃ is often more effective than large chunks due to better solubility and surface area.
-
Add Water: MIDA boronate hydrolysis requires water.[3] If you are using a nominally anhydrous solvent like dioxane or THF, you must add a controlled amount of water. A common starting point is a solvent system like Dioxane/H₂O (10:1).[14]
-
Increase Temperature: If the reaction is sluggish at room temperature, gently heating (e.g., to 40-80 °C) can often promote deprotection and subsequent coupling.
-
Consider a Stronger Base: If slow-release conditions fail, you can switch to a faster deprotection system, such as NaHCO₃ or, for very robust substrates, 1M NaOH. Be mindful that this increases the risk of by-product formation (see Q1).
Table 1: MIDA Boronate Deprotection/Hydrolysis Conditions
| Base | Water Requirement | Typical Release Rate | Best For |
| K₃PO₄ / K₂CO₃ | Limited (e.g., >3 eq.) | Slow | Sensitive/unstable boronic acids to minimize protodeboronation & homocoupling. |
| NaHCO₃ | Aqueous solution | Moderate | Substrates with moderate stability. |
| NaOH (1M aq.) | Aqueous solution | Fast | Stable boronic acids; final coupling steps in iterative synthesis.[10] |
Q4: How can I efficiently purify my final product away from unreacted MIDA boronate or MIDA-containing by-products?
A4: MIDA boronates have unique physical properties that allow for highly efficient, non-chromatographic purification methods.
Root Cause Analysis: MIDA boronates are highly polar, crystalline solids that exhibit unusual solubility profiles. They have a very high affinity for silica gel but are also generally insoluble in non-polar solvents like hexanes.[11] These properties can be exploited for purification.
Purification Protocols:
-
Precipitation/Filtration: This is often the simplest method. After the reaction, the mixture (typically in a solvent like THF or ethyl acetate) can be diluted with a large volume of a non-polar solvent like hexanes. The MIDA boronate is generally insoluble and will precipitate out, allowing it to be removed by simple filtration.[11]
-
"Catch-and-Release" on Silica Gel: This technique leverages the high affinity of MIDA boronates for silica.[11]
-
Catch: Load the crude reaction mixture onto a short plug of silica gel. Elute with a very polar solvent system (e.g., Et₂O/MeOH). The desired non-MIDA product and other by-products will elute, while any compound containing a MIDA boronate moiety will be strongly retained ("caught") on the silica.
-
Release: To recover the MIDA boronate (if desired), switch the eluting solvent to THF, which disrupts the interaction and "releases" the MIDA boronate from the silica.[11]
-
This workflow is particularly powerful for iterative synthesis, where the MIDA-functionalized intermediate must be purified before the next deprotection/coupling cycle.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Slow-Release Cross-Coupling
This protocol is a general starting point for coupling an aryl halide with a sensitive aryl MIDA boronate.
Reagents & Equipment:
-
Aryl MIDA boronate (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
K₃PO₄ (finely ground, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane)
-
Degassed deionized water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl MIDA boronate (1.0 equiv), aryl halide (1.2 equiv), K₃PO₄ (3.0 equiv), and the palladium precatalyst (0.02 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a final solvent ratio of 10:1 (dioxane:water) and a concentration of ~0.1 M with respect to the limiting reagent.
-
Degassing (Optional but Recommended): Briefly degas the heterogeneous mixture by bubbling argon through the solution for an additional 5-10 minutes.
-
Reaction: Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (start with 80 °C). Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the aryl halide and the appearance of the desired product.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by using one of the methods described in Q4 if MIDA-containing by-products are a concern.
References
-
Preparation of MIDA Anhydride and Reaction with Boronic Acids. Journal of Visualized Experiments. [Link]
- Apparatus and Methods for the Automated Synthesis of Small Molecules.
-
Protecting Groups for Boronic Acids. Chem-Station. [Link]
-
Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Europe PMC. [Link]
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal. [Link]
-
Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. PubMed. [Link]
-
Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Accounts of Chemical Research. [Link]
-
MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]
-
Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]
-
Boronic Acids and Derivatives. Amerigo Scientific. [Link]
-
A Mild Method for Making MIDA Boronates. Organic Letters. [Link]
-
Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]
-
meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science. [Link]
-
MIDA boronate. Chem-Station. [Link]
-
Boronic acids protecting groups with standard deprotecting conditions. ResearchGate. [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol. [Link]
-
Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]
-
Facile and diastereoselective arylation of the privileged 1,4-dihydroisoquinolin-3(2H)-one scaffold. National Institutes of Health. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Dioxazaborocanes: Old Adducts, New Tricks. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
One-Pot Difunctionalization of Aryldiazonium Salts for Synthesis of para-Azophenols. Frontiers in Chemistry. [Link]
-
Dioxazaborocanes: old adducts, new tricks. Semantic Scholar. [Link]
-
Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates. National Institutes of Health. [Link]
Sources
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 3. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. researchgate.net [researchgate.net]
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- 7. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.ed.ac.uk [research.ed.ac.uk]
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- 11. US20160207943A1 - Apparatus and Methods for the Automated Synthesis of Small Molecules - Google Patents [patents.google.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Reactivity of Sterically Hindered Dioxazaborocanes
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered when using sterically hindered 1,3,6,2-dioxazaborocanes (DABO boronates) in synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we have designed this center to explain not just the "how," but the critical "why" behind each experimental choice.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding the use of dioxazaborocanes as boronic acid surrogates.
Question 1: What are dioxazaborocanes and what is their primary advantage over free boronic acids, especially for hindered systems?
Answer: Dioxazaborocanes are stable adducts formed by the condensation of a boronic acid with a diethanolamine derivative.[1] In this structure, the boron atom is rehybridized from a planar, Lewis-acidic sp² state (in the free boronic acid) to a more stable, tetracoordinate sp³ state. This structural change imparts several key advantages:
-
Enhanced Stability: They are typically air-stable, free-flowing crystalline solids that are robust against decomposition pathways that plague many free boronic acids, such as protodeboronation and oxidative degradation.[2][3] This is particularly beneficial for inherently unstable boronic acids like certain 2-heterocyclic, vinyl, and cyclopropyl derivatives.[4]
-
Ease of Handling and Purification: Their stability allows for straightforward handling in air and purification via standard techniques like silica gel chromatography, which is often not feasible for their boronic acid counterparts.[5]
-
Controlled Release: In the presence of a base and water, dioxazaborocanes hydrolyze in situ to slowly release the active sp² boronic acid for participation in the catalytic cycle.[6] This "slow-release" mechanism is crucial for hindered systems where the desired cross-coupling may be slow, as it minimizes the concentration of the potentially unstable free boronic acid in the reaction mixture at any given time, thereby suppressing side reactions.[2][4]
Question 2: How do dioxazaborocanes compare to N-methyliminodiacetic acid (MIDA) boronates?
Answer: Both dioxazaborocanes and MIDA boronates operate on the same fundamental principle: protecting the boronic acid functionality by engaging the boron's empty p-orbital in a dative bond to nitrogen, resulting in a stable, tetracoordinate sp³ center.[1][5] However, they differ in their protecting group and, consequently, their hydrolysis kinetics and applications:
-
Protecting Ligand: Dioxazaborocanes are derived from diethanolamines, while MIDA boronates use N-methyliminodiacetic acid.[6][7]
-
Hydrolysis Kinetics: The rate of hydrolysis, and thus the rate of release of the active boronic acid, can be tuned based on the substituents on the diethanolamine or MIDA ligand.[6] The choice between them can depend on the specific requirements of the reaction, such as the desired release rate under certain pH and temperature conditions.[6][7] For instance, MIDA boronates are known for their distinct "fast" (using NaOH) and "slow" (using K₃PO₄) hydrolysis profiles.[7] The hydrolysis kinetics of dioxazaborocanes can also be controlled over a wide range based on steric effects of substituents.[6]
Part 2: Troubleshooting Guide for Cross-Coupling Reactions
This section provides solutions to specific problems encountered during experiments.
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling of Hindered Substrates
Question: "I am attempting a Suzuki-Miyaura coupling between a di-ortho-substituted aryl dioxazaborocane and an aryl chloride, but I'm seeing less than 10% conversion even after 12 hours. What are the most likely causes and how can I optimize the reaction?"
Answer: This is a classic challenge in cross-coupling chemistry. The steric bulk around the reacting centers severely impedes key steps in the catalytic cycle, namely the transmetalation and the final reductive elimination.[8][9] To overcome this, a systematic optimization of the catalyst system, base, and reaction conditions is necessary.
Causality & Optimization Strategy
The overall goal is to accelerate the rate-limiting steps of the catalytic cycle to outcompete catalyst deactivation and substrate decomposition pathways.
Caption: Troubleshooting workflow for a failing hindered coupling.
1. Catalyst and Ligand Selection (The Engine of the Reaction)
The choice of palladium catalyst and phosphine ligand is the most critical factor. For sterically demanding couplings, standard catalysts like Pd(PPh₃)₄ are often ineffective. You need ligands that are both bulky and electron-rich.[8][10]
-
Expertise: Bulky ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is necessary for oxidative addition to hindered aryl halides. Their electron-donating nature increases the electron density on the palladium center, which in turn accelerates both the oxidative addition and the rate-limiting reductive elimination step.[9]
-
Recommended Ligands: Biaryl phosphine ligands (Buchwald-type) are the gold standard for these transformations.[10] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong σ-donating properties.[8]
Table 1: Recommended Catalyst Systems for Sterically Hindered Couplings
| Ligand Class | Specific Examples | Key Advantages for Hindered Systems | Recommended Base |
|---|---|---|---|
| Biaryl Phosphines | XPhos, SPhos, RuPhos | High steric bulk and electron-donating ability; promotes both oxidative addition and reductive elimination.[8] | K₃PO₄, t-BuOK[8] |
| N-Heterocyclic Carbenes | IMes, IPr | Strong σ-donors, thermally stable; very effective for aryl chlorides.[8] | K₃PO₄, Cs₂CO₃[10] |
-
Actionable Advice:
-
Switch to a modern palladium precatalyst system, such as XPhos Pd G3 or SPhos Pd G3 (1-3 mol%).
-
If using an NHC, generate the carbene in situ from its imidazolium salt or use a preformed Pd-NHC complex.[11]
-
For extremely challenging tetra-ortho-substituted biaryl syntheses, consider increasing catalyst loading to as high as 5 mol%.[8]
-
2. Base and Solvent Selection (The Reaction Environment)
The base is not merely a spectator; it is essential for the hydrolysis of the dioxazaborocane and the subsequent formation of the active boronate species required for transmetalation.
-
Expertise: For hindered substrates, the transmetalation step is often slow. A stronger base can accelerate this process.[8] The solvent must be able to dissolve the reactants and maintain the catalyst's activity at high temperatures.
-
Recommended Bases: Stronger inorganic bases are generally required. Potassium phosphate (K₃PO₄) is an excellent first choice. For very difficult cases, potassium tert-butoxide (t-BuOK) can be effective.[8][12]
-
Recommended Solvents: Anhydrous, non-polar aprotic solvents are preferred to minimize side reactions and ensure thermal stability. Toluene and dioxane are common choices.[8] A small, controlled amount of water is necessary for the hydrolysis of the dioxazaborocane, so a solvent system like dioxane/H₂O (e.g., 10:1 ratio) is often used.[10]
3. Reaction Conditions (Overcoming the Energy Barrier)
Steric hindrance increases the activation energy of the reaction, necessitating more forceful conditions.
-
Temperature: These reactions often require elevated temperatures to overcome the high activation barrier. A temperature range of 100-110 °C is a good starting point.[8]
-
Time: Do not judge the reaction too early. Hindered couplings can be slow, requiring 12-24 hours to reach completion. Monitor the reaction by TLC or LC-MS if possible.
Issue 2: Significant Protodeboronation Byproduct Formation
Question: "My main byproduct is the arene corresponding to my dioxazaborocane, indicating protodeboronation. How can I suppress this side reaction?"
Answer: Protodeboronation is a competitive pathway where the C-B bond is cleaved by a proton source, often water, under basic conditions.[13] This is especially problematic when the desired cross-coupling is slow, giving the boronic acid more time to decompose.
Causality & Optimization Strategy
The key is to ensure that the rate of transmetalation is significantly faster than the rate of protodeboronation.
Caption: Kinetic competition between coupling and protodeboronation.
-
Leverage the "Slow-Release" Advantage: This is precisely the scenario where dioxazaborocanes and MIDA boronates excel. By design, they keep the concentration of the transient, unstable boronic acid low.[2][4] Ensure your conditions favor this:
-
Optimize the Coupling Rate: By implementing the strategies from Issue 1 (e.g., using a more active Buchwald-type ligand), you accelerate k_coupling. If the boronic acid is consumed by the catalyst faster than it can be protonated, the side reaction will be minimized.[10]
-
Invert Electronic Demand: If synthetically feasible, consider reversing the roles of the coupling partners. Prepare the sterically hindered component as the aryl halide and the less hindered partner as the boronic acid/dioxazaborocane. This can sometimes lead to a more favorable reaction profile.[13]
Part 3: Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki-Miyaura Coupling
This protocol is a starting point for a hindered coupling using an aryl chloride and a dioxazaborocane.
Materials:
-
Aryl chloride (1.0 equiv)
-
Dioxazaborocane (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, milled to a fine powder, 3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 10:1 v/v, degassed)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (e.g., 0.5 mmol), the dioxazaborocane (0.6 mmol), and potassium phosphate (1.5 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (0.01 mmol).
-
Solvent Addition: Add the degassed dioxane/H₂O solvent mixture (to achieve a final concentration of ~0.1 M with respect to the aryl chloride) via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by LC-MS or TLC.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- Burke, M. D., & Gillis, E. P. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6949–6951.
- Denmark, S. E., & Smith, R. C. (2015). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 7(2), 163–170.
-
Barthelmes, K., Yaginuma, K., & Matsumoto, A. (2024). Tuning the Stability and Kinetics of Dioxazaborocanes. Chemistry – A European Journal, e202402625. Retrieved from [Link]
-
Gras, E. (2012). Dioxazaborocanes: old adducts, new tricks. Organic & Biomolecular Chemistry, 10(35), 6949. Retrieved from [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6949-6951. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Thomas, S. P., & Aggarwal, V. K. (2015). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Angewandte Chemie International Edition, 54(36), 10494-10497. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 45(3), 63-74. Retrieved from [Link]
- Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3804–3805.
- Saito, B., & Fu, G. C. (2007). Alkyl−Alkyl Suzuki Cross-Coupling. Journal of the American Chemical Society, 129(31), 9602–9603.
-
Nishimura, T., et al. (2022). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 24(25), 4624-4629. Retrieved from [Link]
-
Hansen, A. L., & Skrydstrup, T. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Tetrahedron, 128, 133133. Retrieved from [Link]
Sources
- 1. Dioxazaborocanes: old adducts, new tricks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 3. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuning the Stability and Kinetics of Dioxazaborocanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. nva.sikt.no [nva.sikt.no]
Long-term storage and handling of 6-Butyl-2-(2,3-difluorophenyl)-1,3,6,2-dioxazaborocane
Technical Support Center: 6-Butyl-2-(2,3-difluorophenyl)-1,3,6,2-dioxazaborocane
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the successful long-term storage, handling, and application of this valuable synthetic building block. We will delve into the underlying principles of its stability and provide field-tested solutions to common experimental challenges.
Introduction: Understanding the Reagent
This compound is a highly stable, crystalline solid designed for use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. It is an adduct of 2,3-difluorophenylboronic acid and N-butyldiethanolamine.
The 1,3,6,2-dioxazaborocane framework serves as a robust protecting group for the boronic acid moiety. This is achieved through an intramolecular dative bond between the nitrogen and boron atoms, which significantly enhances stability compared to the free boronic acid.[1] This protection minimizes common side reactions like protodeboronation and oxidative degradation, ensuring higher purity, longer shelf-life, and greater reproducibility in your experiments.[2][3]
Caption: Chemical structure of the dioxazaborocane adduct.
Reagent Properties and Storage
Proper storage is critical to maintaining the integrity of the reagent. Below are the recommended conditions and key physical properties.
| Parameter | Value | Source |
| Chemical Formula | C₁₄H₂₀BF₂NO₂ | Inferred |
| Molecular Weight | 283.12 g/mol | Inferred |
| Appearance | White to off-white solid | [4] |
| Storage Temperature | 2-8°C (Refrigerated) | [4][5][6] |
| Storage Conditions | Keep container tightly closed in a dry, well-ventilated place. | [6][7] |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents. | [4][6] |
Frequently Asked Questions (FAQs)
Storage and Stability
Q: What are the ideal long-term storage conditions for this reagent? A: For long-term storage, the reagent should be kept at 2-8°C in a tightly sealed container to protect it from moisture and atmospheric contaminants.[4][5][6] A desiccator within a refrigerator is an ideal environment.
Q: Can I store the reagent at room temperature for short periods? A: Yes, the dioxazaborocane adduct is significantly more stable than its corresponding free boronic acid and can be handled at room temperature for the duration of an experiment. For periods longer than a few days, refrigeration is recommended to maximize shelf-life.[5]
Q: How do I know if my reagent has degraded? A: Visual signs of degradation are uncommon for this stable solid. The most definitive sign of degradation is a decrease in performance (lower yield) in a standard cross-coupling reaction. If you suspect degradation, you may observe the appearance of signals corresponding to the free boronic acid or its boroxine anhydride via ¹H or ¹¹B NMR spectroscopy.
Q: Is the compound sensitive to air or moisture? A: While the dioxazaborocane structure provides significant protection, all boronic acid derivatives have some sensitivity to moisture, which can lead to slow hydrolysis back to the free boronic acid. Always handle the reagent in a dry environment and keep the container tightly sealed when not in use.[6][7]
Handling and Safety
Q: What Personal Protective Equipment (PPE) should I use when handling this compound? A: Standard laboratory PPE is required. This includes safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[7][8] Handle the solid in a well-ventilated area or a chemical fume hood.[7][9]
Q: What should I do in case of accidental skin or eye contact? A: In case of skin contact, immediately wash the affected area with plenty of soap and water.[8] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[5] In both cases, seek medical attention if irritation persists.[8]
Q: How should I dispose of waste containing this reagent? A: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[5][7] Do not allow the chemical to enter drains or water systems.[7]
Reaction and Usage
Q: Do I need to deprotect the boronic acid before using it in a Suzuki-Miyaura reaction? A: No, a key advantage of dioxazaborocane adducts is that they can typically be used directly in the reaction.[1] The active boronic acid is released in situ under the basic reaction conditions, often facilitated by the presence of water in the solvent system.[10]
Q: What are the general starting conditions for a Suzuki-Miyaura coupling with this reagent? A: A good starting point is to use the dioxazaborocane (1.2-1.5 equivalents), your aryl halide (1.0 equivalent), a palladium catalyst like Pd(PPh₃)₄ or an air-stable precatalyst (1-5 mol%), and an aqueous base like K₂CO₃ or K₃PO₄.[2] Common solvents include dioxane, THF, or toluene, often with a small amount of water (e.g., 10:1 organic:water).[2][10]
Troubleshooting Guide for Suzuki-Miyaura Reactions
Even with a stable reagent, coupling reactions can be complex. This guide addresses common issues.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. file.chemscene.com [file.chemscene.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. targetmol.com [targetmol.com]
- 8. angenechemical.com [angenechemical.com]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. Yoneda Labs [yonedalabs.com]
Validation & Comparative
A Comparative Guide to Boronic Acid Surrogates: 6-Butyl-2-(2,3-difluorophenyl)-1,3,6,2-dioxazaborocane vs. MIDA Boronates in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The success of this reaction hinges on the judicious choice of the organoboron reagent. While boronic acids are the traditional nucleophilic partners, their inherent instability and propensity for side reactions have spurred the development of more robust surrogates. This guide provides an in-depth, objective comparison of two prominent classes of these surrogates: 6-Butyl-2-(2,3-difluorophenyl)-1,3,6,2-dioxazaborocane , a representative N-alkyldiethanolamine boronate, and the widely adopted N-methyliminodiacetic acid (MIDA) boronates .
This analysis, grounded in experimental evidence and mechanistic understanding, will equip researchers with the critical insights needed to select the optimal reagent for their specific synthetic challenges, thereby accelerating discovery and development programs.
The Challenge with Boronic Acids: A Need for Stability and Control
Boronic acids, while highly effective in many Suzuki-Miyaura couplings, suffer from several drawbacks that can impede synthetic efficiency and reproducibility. These include:
-
Protodeboronation: The cleavage of the C-B bond by protons, leading to the formation of an undesired C-H bond and consumption of the boronic acid.
-
Homocoupling: The palladium-catalyzed coupling of two boronic acid molecules, resulting in a symmetrical biaryl byproduct.
-
Trimerization: The dehydration of boronic acids to form cyclic boroxine trimers, which can complicate stoichiometry and affect reactivity.
-
Purification Difficulties: The polar nature of boronic acids often makes them challenging to purify via standard chromatographic techniques, as they can interact strongly with silica gel.[1]
These challenges have driven the innovation of protecting groups for boronic acids, leading to the development of stable, crystalline, and easily handleable surrogates like N-alkyldiethanolamine boronates and MIDA boronates. These reagents operate on a "slow-release" principle, where the active boronic acid is generated in situ at a controlled rate, minimizing its concentration in the reaction mixture and thereby suppressing undesired side reactions.[2][3]
Structural Features and Intrinsic Stability
The key difference between this compound and MIDA boronates lies in the nature of the tridentate ligand that chelates the boron atom, imparting stability.
This compound belongs to the family of N-alkyldiethanolamine boronates. The N-butyl-diethanolamine ligand forms a dative bond from the nitrogen atom to the empty p-orbital of the boron atom, resulting in a tetracoordinate boron center. This intramolecular coordination significantly stabilizes the boronic acid.
MIDA boronates are formed from the condensation of a boronic acid with N-methyliminodiacetic acid. Similar to the dioxazaborocane, the nitrogen atom of the MIDA ligand coordinates to the boron atom, creating a stable, bicyclic structure.[4]
Structures of N-alkyldiethanolamine and MIDA boronates.
While both classes of compounds offer enhanced stability over free boronic acids, a critical distinction lies in their compatibility with silica gel chromatography. MIDA boronates are renowned for their exceptional stability on silica gel , allowing for straightforward purification of the protected boronic acid.[5][6] In contrast, N-alkyldiethanolamine boronates, including the this compound, are generally less stable to silica gel and may undergo decomposition during column chromatography .[3] This often necessitates purification of the boronic acid prior to complexation or the use of alternative purification techniques such as crystallization.[1]
| Feature | This compound | MIDA Boronates |
| Ligand | N-Butyldiethanolamine | N-Methyliminodiacetic acid |
| Boron Hybridization | sp³ (tetracoordinate) | sp³ (tetracoordinate) |
| Air & Moisture Stability | Good | Excellent |
| Silica Gel Stability | Generally poor to moderate[3] | Excellent[5] |
| Purification | Often requires crystallization | Amenable to column chromatography |
Performance in Suzuki-Miyaura Cross-Coupling: A Mechanistic Perspective
Both N-alkyldiethanolamine boronates and MIDA boronates function as "slow-release" reservoirs of the corresponding boronic acid under the basic conditions of the Suzuki-Miyaura reaction. The rate of hydrolysis is a key parameter that influences the efficiency of the cross-coupling.
The hydrolysis of MIDA boronates has been shown to proceed through two distinct mechanisms: a fast, base-mediated pathway and a slower, neutral pathway involving a water cluster.[4][7][8] This dual-pathway hydrolysis allows for a tunable release of the boronic acid, which is particularly advantageous for coupling with unstable boronic acids.[3][9]
N-alkyldiethanolamine boronates also undergo hydrolysis under basic conditions to liberate the free boronic acid. The presence of a protic co-solvent, such as water or an alcohol, is often necessary to facilitate this hydrolysis and subsequent transmetalation to the palladium catalyst.[10] In some cases, under anhydrous conditions, the dioxazaborocane can undergo transesterification with an alcohol solvent to form a reactive boronate ester.[10]
Synthesis of N-alkyldiethanolamine boronate.
-
To a solution of 2,3-difluorophenylboronic acid (1.0 equiv) in toluene or dichloromethane, add N-butyldiethanolamine (1.05 equiv).
-
Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the boronic acid starting material (e.g., by TLC or LC-MS).
-
The product often precipitates from the reaction mixture. If so, collect the solid by filtration and wash with a cold, non-polar solvent (e.g., hexanes).
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Synthesis of a MIDA Boronate
This protocol is a general method for the dehydrative condensation of a boronic acid with N-methyliminodiacetic acid. [10]
Synthesis of a MIDA boronate.
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the arylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).
-
Add a mixture of toluene and DMSO (e.g., 10:1 v/v).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
After the reaction is complete (typically monitored by the cessation of water collection), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Suzuki-Miyaura Cross-Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with the respective boronic acid surrogates. Optimization of the catalyst, ligand, base, and solvent system is often necessary for a specific substrate combination.
Protocol 3: Suzuki-Miyaura Coupling using this compound
-
To a reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water). [11]3. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Suzuki-Miyaura Coupling using a MIDA Boronate
-
To a reaction vessel, add the aryl bromide (1.0 equiv), the MIDA boronate (1.2-1.5 equiv), palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like SPhos or XPhos, 1-5 mol%), and a base (e.g., K₃PO₄ or CsF, 2-3 equiv).
-
Add a suitable solvent, which can be anhydrous or contain a controlled amount of water depending on the desired rate of "slow-release". [2][12]3. Degas the reaction mixture.
-
Heat the reaction to the desired temperature and monitor its progress.
-
Work-up and purification are performed as described in Protocol 3.
Comparative Performance Data
While a head-to-head comparison for the exact this compound is not available, the following table presents representative yields for Suzuki-Miyaura couplings of related fluorinated arylboronic acids and their derivatives to illustrate general performance.
| Boronic Acid Derivative | Electrophile | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ (ligand-free, sonication) | K₂CO₃ | DMF/H₂O | 98 | [13] |
| (3,5-Difluorophenyl)boronic acid | 2,3,5,6-Tetrafluoro-4-iodopyridine | Pd₂(dba)₃/XPhos | Na₂CO₃ | THF/Toluene/H₂O | 72 | [14] |
| Alkenyl MIDA boronate | 4-Iodoanisole | Pd(dtbpf)Cl₂ | Et₃N | H₂O | 92 | [2][12] |
| 2-Furyl MIDA boronate | Aryl Chloride | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 94 ("slow-release") | [3] |
These examples highlight that high yields can be achieved with both classes of reagents under optimized conditions. The choice of catalyst, ligand, base, and solvent is critical and substrate-dependent.
Conclusion and Recommendations
Both this compound and MIDA boronates are valuable tools for overcoming the limitations of free boronic acids in Suzuki-Miyaura cross-coupling. The optimal choice depends on the specific requirements of the synthetic route.
Choose this compound (or other N-alkyldiethanolamine boronates) when:
-
A simple, one-step protection of the boronic acid is desired without the need for heating or azeotropic removal of water.
-
The boronic acid is relatively pure, or the resulting dioxazaborocane can be readily purified by crystallization.
-
The subsequent coupling reaction is compatible with protic co-solvents to facilitate in situ hydrolysis.
Choose MIDA boronates when:
-
Chromatographic purification of the protected boronic acid is necessary to ensure high purity.
-
A highly controlled and well-studied "slow-release" of the boronic acid is critical, especially for particularly unstable boronic acids.
-
Anhydrous or nearly anhydrous coupling conditions are preferred for iterative cross-coupling strategies. [3] Ultimately, the decision should be guided by a thorough evaluation of the substrate's properties, the desired scale of the reaction, and the purification strategy. By understanding the distinct advantages and limitations of each class of boronic acid surrogate, researchers can strategically design more efficient and robust synthetic routes towards their target molecules.
References
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]
-
Lipshutz, B. H., Ghorai, S., & Moser, R. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17334–17337. [Link]
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
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Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Popp, N., et al. (2015). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules, 20(8), 13735-13754. [Link]
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Li, J., et al. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega, 8(30), 27124-27133. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura coupling: Practical Guide. Retrieved from [Link]
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Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067-1075. [Link]
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Singh, A. K., & Kumar, S. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(76), 9579-9593. [Link]
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Meloni, G. N., & Willis, M. C. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
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Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067-1075. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. In New Trends in Cross-Coupling (pp. 1-42). Royal Society of Chemistry. [Link]
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Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067-1075. [Link]
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Akai, S., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 54(1-2), 153-167. [Link]
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Kumar, A., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Journal of the Iranian Chemical Society, 20(12), 3147-3168. [Link]
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El-Faham, A., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1203. [Link]
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Valdés, C., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 73. [Link]
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A Comparative Guide to Dioxazaborocanes and Trifluoroborate Salts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, indispensable for the construction of carbon-carbon bonds in academic and industrial research, particularly in the synthesis of pharmaceuticals and functional materials. The choice of the organoboron nucleophile is critical to the success of this transformation. While boronic acids are the traditional reagents, their inherent instability, especially with heterocyclic and unsaturated moieties, has driven the development of more robust alternatives. Among these, N-methyliminodiacetic acid (MIDA) boronates (a prominent class of dioxazaborocanes) and potassium organotrifluoroborates have emerged as leading contenders, offering enhanced stability and broader applicability.
This guide provides an in-depth, objective comparison of the performance, handling, and strategic advantages of MIDA boronates and trifluoroborate salts in cross-coupling reactions, supported by experimental data, to empower researchers in selecting the optimal reagent for their synthetic challenges.
The Challenge with Traditional Boronic Acids
Boronic acids, while highly effective in many cases, are often prone to decomposition pathways such as protodeboronation and oxidation, particularly for heteroaryl, vinyl, and cyclopropyl derivatives.[1][2] They can also form cyclic trimeric anhydrides (boroxines), which can complicate reaction stoichiometry and impact reactivity.[3] These stability issues can lead to diminished yields, the need for excess reagent, and limited shelf-life, posing significant challenges in complex, multi-step syntheses.[4][5]
N-Methyliminodiacetic Acid (MIDA) Boronates: A Paradigm of Stability and Control
MIDA boronates are tetracoordinate organoboron species where the boron atom is protected by the tridentate N-methyliminodiacetic acid (MIDA) ligand. This protection confers exceptional stability to the organoboron moiety.[4]
Key Advantages of MIDA Boronates:
-
Exceptional Stability: MIDA boronates are typically free-flowing, crystalline solids that are remarkably stable to air, moisture, and long-term benchtop storage, even for notoriously unstable fragments like 2-pyridyl.[1][2]
-
Chromatographic Compatibility: A significant advantage of MIDA boronates is their universal compatibility with silica gel chromatography, allowing for easy purification of both the boronates themselves and intermediates in multi-step syntheses.[6][7] This is a crucial feature for the synthesis of complex molecules where purification at intermediate stages is necessary.[1]
-
"Slow-Release" Cross-Coupling: Under specific aqueous basic conditions (e.g., using K₃PO₄), MIDA boronates undergo a slow, controlled hydrolysis to release the corresponding boronic acid in situ.[1][2] This "slow-release" mechanism maintains a low, steady concentration of the active boronic acid, minimizing decomposition and side reactions, which often leads to significantly higher yields, especially with challenging substrates.[1][8]
-
Utility in Iterative Cross-Coupling (ICC): The stability of the MIDA boronate group to anhydrous cross-coupling conditions allows for selective reaction at another site in a bifunctional molecule. This has enabled the development of automated, iterative cross-coupling strategies for the streamlined synthesis of complex molecules from simple building blocks.[1][8]
Limitations:
-
The synthesis of MIDA boronates requires an additional step from the corresponding boronic acid or its precursor.
-
The "slow-release" hydrolysis, while advantageous, requires careful optimization of reaction conditions (base, solvent, temperature) to match the rate of the catalytic cycle.[9]
Potassium Organotrifluoroborates: Versatile and Robust Reagents
Potassium organotrifluoroborates (R-BF₃K) are another class of air- and moisture-stable, crystalline solids that serve as excellent surrogates for boronic acids.[3][10] They are easily prepared from boronic acids or other organoboron precursors by treatment with potassium hydrogen fluoride (KHF₂).[10]
Key Advantages of Trifluoroborate Salts:
-
High Stability and Ease of Handling: Like MIDA boronates, trifluoroborate salts exhibit enhanced stability compared to many boronic acids, allowing for long-term storage and easier handling.[3][10]
-
Broad Substrate Scope: A wide variety of aryl, heteroaryl, alkenyl, and alkyl trifluoroborates have been synthesized and successfully employed in Suzuki-Miyaura cross-coupling reactions with a broad range of electrophiles, including challenging aryl chlorides.[10][11][12]
-
Favorable Reactivity: In the presence of a base, trifluoroborates are hydrolyzed to release the active boronic acid or a related species for transmetalation to the palladium catalyst. The reactivity can be tuned by the choice of base and solvent system.[13]
-
Commercial Availability: A large and diverse collection of potassium organotrifluoroborates are commercially available, facilitating their widespread use.
Limitations:
-
Incompatibility with Chromatography: A significant drawback of trifluoroborate salts is their general lack of compatibility with silica gel chromatography due to their salt-like nature.[6] This can complicate the purification of intermediates in multi-step synthetic sequences.
-
Solubility Issues: Some trifluoroborate salts have poor solubility in common organic solvents, which can necessitate the use of specific solvent systems or higher reaction temperatures.[14]
Head-to-Head Performance Comparison
Table 1: Performance in Cross-Coupling with Heteroarylboron Reagents
| Entry | Boron Reagent | Coupling Partner | Product | Yield (%) | Conditions | Reference |
| 1 | 2-Furan MIDA boronate | 4-Chloroanisole | 2-(4-Methoxyphenyl)furan | 92 | Pd(OAc)₂, SPhos, K₃PO₄, dioxane/H₂O, 60 °C | [2] |
| 2 | Potassium 2-furyltrifluoroborate | 4-Bromoanisole | 2-(4-Methoxyphenyl)furan | 91 | Pd(OAc)₂, RuPhos, Na₂CO₃, EtOH, 85 °C | [10] |
| 3 | 2-Thiophene MIDA boronate | 4-Chloroanisole | 2-(4-Methoxyphenyl)thiophene | 94 | Pd(OAc)₂, SPhos, K₃PO₄, dioxane/H₂O, 60 °C | [2] |
| 4 | Potassium 2-thienyltrifluoroborate | 4-Bromoanisole | 2-(4-Methoxyphenyl)thiophene | 95 | Pd(OAc)₂, RuPhos, Na₂CO₃, EtOH, 85 °C | [10] |
| 5 | 2-Pyridyl MIDA boronate | 4-Chloro-N,N-dimethylaniline | 4-(Pyridin-2-yl)-N,N-dimethylaniline | 91 | Pd₂(dba)₃, XPhos, Cu(OAc)₂, K₂CO₃, DMF/IPA, 100 °C | [2] |
| 6 | Potassium 2-pyridyltrifluoroborate | 4-Bromo-N,N-dimethylaniline | 4-(Pyridin-2-yl)-N,N-dimethylaniline | 80 | Pd(OAc)₂, RuPhos, Na₂CO₃, EtOH, 85 °C | [10] |
Note: Reaction conditions are not identical and thus yields are not directly comparable but illustrate the high efficiency of both reagents under their optimized conditions.
For many standard aryl and heteroaryl couplings, both MIDA boronates and trifluoroborate salts can provide excellent yields. However, for particularly unstable boron species like 2-pyridylboronic acid, the MIDA boronate often provides a more reliable and higher-yielding outcome due to its exceptional stability and the benefits of the "slow-release" mechanism.[2][15][16]
Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The key difference in the context of MIDA boronates and trifluoroborates lies in the pre-activation step required to generate the active transmetalating species.
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A Comparative Performance Guide to N-Substituted Diethanolamine Boronic Esters in Modern Organic Synthesis
For researchers and professionals in drug development and materials science, the selection of appropriate chemical building blocks is a critical decision that dictates the efficiency, scalability, and success of a synthetic campaign. Boronic acids are cornerstone reagents, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[1][2] However, their inherent instability, including a propensity to form cyclic trimeric anhydrides (boroxines), often complicates handling, stoichiometry, and reproducibility.[3] This has led to the development of more stable surrogates, with boronic esters being the most prominent.
While pinacol (Bpin) esters are widely used, they suffer from reversibility in the presence of water or alcohols, which can lead to product loss during purification.[4][5] This guide provides an in-depth comparison of a superior class of reagents: N-substituted diethanolamine (DEA) boronic esters. These compounds offer a unique combination of benchtop stability and controlled reactivity, largely governed by the nature of the substituent on the nitrogen atom. We will objectively compare the performance of N-H, N-Alkyl, and N-Aryl variants, providing supporting data and actionable protocols to guide your synthetic strategy.
The Structural Basis of Enhanced Stability: The B-N Dative Bond
The defining feature of diethanolamine boronic esters is the presence of an intramolecular dative bond between the nitrogen atom of the diethanolamine backbone and the vacant p-orbital of the boron atom. This coordination transforms the boron center from a trigonal planar (sp²) to a more stable tetrahedral (sp³) geometry, effectively shielding it from premature hydrolysis and other degradation pathways. This structural feature is responsible for the remarkable stability of these compounds.[5] The strength of this B-N interaction, and thus the overall performance of the ester, is significantly influenced by the electronic and steric properties of the N-substituent.
Caption: General structure highlighting the key B-N dative bond.
Performance Metrics: A Head-to-Head Comparison
The choice of the N-substituent (R = H, Alkyl, or Aryl) creates a family of reagents with distinct physicochemical properties and reactivity profiles.
Stability, Crystallinity, and Handling
The most significant advantage of DEA boronic esters is their ease of handling. Unlike many boronic acids or their pinacol esters, DEA derivatives are frequently crystalline, air-stable solids that can be stored on the benchtop for extended periods without noticeable degradation.[3][6]
-
N-H (DABO Esters): The parent, unsubstituted diethanolamine esters are often referred to as DABO (2,8-dioxa-5-aza-1-borabicyclo[3.3.0]octane) boronates. They exhibit high crystallinity, which is attributed to strong intermolecular N-H···O hydrogen bonding.[7] This property greatly simplifies purification, often allowing for isolation by simple filtration and washing, thereby avoiding silica gel chromatography, which can be detrimental to less stable boron species.[7][8]
-
N-Alkyl (e.g., N-Methyl): Alkylation of the nitrogen atom removes the potential for hydrogen bonding. Consequently, N-Alkyl DEA esters are often less crystalline than their N-H counterparts, and some have been reported as non-crystalline oils.[3] This can complicate isolation and purification. However, this structural change also modulates the B-N bond strength, influencing hydrolytic stability. A prominent related subclass, N-methyliminodiacetic acid (MIDA) boronates, are exceptionally stable crystalline solids designed for slow release of the active boronic acid under specific basic conditions.[9][10]
-
N-Aryl (e.g., N-Phenyl): Similar to N-Alkyl variants, N-Aryl esters lack the N-H bond for strong hydrogen bonding networks. Their crystallinity depends on the nature of the aryl group. The electronic properties of the aryl substituent can fine-tune the Lewis basicity of the nitrogen, thereby modulating the B-N dative bond strength and hydrolytic stability.[7]
Table 1: Qualitative Comparison of Physical Properties
| N-Substituent | Typical Physical Form | Key Handling Advantage | Potential Drawback |
| H | Crystalline Solid | High stability; purification by filtration[3] | Uncontrolled crystallization can be an issue at scale[7] |
| Alkyl | Oil or Low-Melting Solid | Tunable stability | Often non-crystalline; may require chromatography[3] |
| Aryl | Solid | Electronically tunable stability | Crystallinity is variable |
Reactivity and Performance in Suzuki-Miyaura Coupling
DEA boronic esters function as "pro-drugs" in Suzuki-Miyaura reactions. They are typically stable to the reaction conditions initially but hydrolyze in situ to release the active boronic acid species, which then participates in the catalytic cycle.[3] Reduced yields are often observed under strictly anhydrous conditions, underscoring the necessity of this hydrolysis step for efficient transmetalation.[3]
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The Insider's Guide to Boron Reagents: A Head-to-Head Comparison of Dioxazaborocanes and Boronic Acids in Cross-Coupling Reactions
For the discerning researcher in organic synthesis and drug development, the choice of reagents is paramount. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation, relies heavily on the performance of its organoboron component. For decades, traditional boronic acids have been the workhorse, valued for their commercial availability and general reliability. However, a new contender, the dioxazaborocane, has emerged, promising enhanced stability and, in some contexts, modulated reactivity. This guide provides an in-depth, evidence-based comparison of these two classes of reagents, offering the critical insights and experimental frameworks necessary to make an informed decision for your next synthetic endeavor.
The Contenders: A Structural and Stability Overview
At first glance, dioxazaborocanes are simply derivatives of boronic acids. However, their unique bicyclic structure, featuring an intramolecular dative bond between nitrogen and boron, bestows upon them significantly different physical and chemical properties.
Traditional Boronic Acids (R-B(OH)₂): These compounds are characterized by a trivalent, sp²-hybridized boron atom with a trigonal planar geometry.[1][2] This electron-deficient nature makes them effective Lewis acids.[1] While generally considered stable and "green" reagents, boronic acids are susceptible to various degradation pathways, including oxidation and protodeboronation, especially under aqueous basic conditions.[3][4] This can lead to inconsistencies in stoichiometry and reproducibility over time.[1]
Dioxazaborocanes (R-B(OCH₂CH₂)₂NH): Formed through the condensation of a boronic acid with a diethanolamine derivative, dioxazaborocanes possess a tetracoordinate boron atom locked in a bicyclic structure.[1] The key feature is the dative N→B bond, which saturates the electron-deficient boron center. This internal coordination imparts exceptional stability, particularly against hydrolysis and thermal degradation, making them robust, crystalline solids that are easy to handle and store over extended periods.[1]
Reactivity in the Crucible: A Comparative Analysis in the Suzuki-Miyaura Coupling
The central question for any synthetic chemist is: which reagent performs better in the reaction flask? The answer, as is often the case in chemistry, is nuanced and context-dependent.
The Prevailing Wisdom: Reactivity versus Stability
A common trade-off in reagent selection is that increased stability often comes at the cost of reduced reactivity. For Suzuki-Miyaura couplings, boronic acids are generally considered more reactive than their corresponding boronate esters.[4][5] This is attributed to the electron-withdrawing nature of the hydroxyl groups, which enhances the Lewis acidity of the boron and facilitates the crucial transmetalation step.[5]
However, the story is not so simple. A seminal study by Denmark and coworkers on the kinetics of the Suzuki-Miyaura reaction with various boronic esters revealed that some esters can undergo transmetalation significantly faster than the parent boronic acid.[3][6] For instance, a glycol boronic ester was found to transfer its aryl group approximately 23 times faster than the corresponding arylboronic acid.[3] This groundbreaking work demonstrated that boronic esters can transmetalate directly without prior hydrolysis and that the electronic properties of the diol backbone play a critical role in modulating reactivity.[3][6]
The Case of Dioxazaborocanes: Emerging Evidence
Direct, head-to-head kinetic comparisons of dioxazaborocanes and boronic acids in the Suzuki-Miyaura reaction are still emerging in the literature. However, existing studies provide valuable insights. Research has shown that diethanolamine-complexed heterocyclic boronic acids (dioxazaborocanes) are air-stable and can be used directly in Suzuki-Miyaura reactions without a separate hydrolysis step.[1]
Interestingly, in an industrial process development setting for the synthesis of Lanabecestat, a diethanolamine boronic ester was initially chosen for its superior handling properties.[7] While the hydrolysis of the ester to the corresponding boronic acid was rapid under the reaction conditions, the overall Suzuki-Miyaura reaction was observed to be slower than when using the boronic acid directly.[7] The researchers hypothesized that the liberated diethanolamine could coordinate to the palladium catalyst, forming a complex with different solubility and reactivity, thereby retarding the catalytic cycle.[7] This highlights a critical consideration: the "leaving group" from the boron reagent can have a profound impact on the reaction kinetics.
This observation suggests that while the inherent reactivity of the C-B bond in a dioxazaborocane might be high, the overall reaction rate can be influenced by interactions of the diethanolamine backbone with the catalyst.
Benchmarking Performance: A Practical Guide to Comparative Kinetic Analysis
To definitively assess the relative reactivity of a dioxazaborocane versus a traditional boronic acid for a specific application, a head-to-head kinetic study is indispensable. Below is a detailed, self-validating protocol for such a comparison, adaptable to a variety of substrates.
Experimental Design
The core of this comparison is to monitor the rate of product formation under identical reaction conditions, varying only the boron reagent.
Diagram of the Experimental Workflow:
Caption: Workflow for comparative kinetic analysis.
Detailed Experimental Protocol: Suzuki-Miyaura Reaction Monitoring by GC-MS
This protocol is designed to compare the reactivity of phenylboronic acid and its corresponding diethanolamine adduct (phenyl dioxazaborocane) in a model Suzuki-Miyaura coupling with 4-bromoanisole.
Materials:
-
Phenylboronic acid
-
Phenyl dioxazaborocane (synthesized from phenylboronic acid and diethanolamine)
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Dodecane (internal standard)
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Aryl Halide Stock: Prepare a solution of 4-bromoanisole and the internal standard (dodecane) in 1,4-dioxane.
-
Boron Reagent Stock Solutions: Prepare separate equimolar stock solutions of phenylboronic acid and phenyl dioxazaborocane in 1,4-dioxane.
-
Catalyst Stock: Prepare a stock solution of Pd(OAc)₂ and PPh₃ in 1,4-dioxane.
-
Base Solution: Prepare an aqueous solution of K₂CO₃.
-
-
Reaction Setup:
-
In two separate reaction vessels equipped with stir bars, add the aryl halide stock solution and the catalyst stock solution.
-
To one vessel, add the phenylboronic acid stock solution. To the other, add the phenyl dioxazaborocane stock solution.
-
Initiate the reactions by adding the aqueous K₂CO₃ solution to each vessel simultaneously.
-
Maintain the reactions at a constant temperature (e.g., 80 °C) with vigorous stirring.
-
-
Reaction Monitoring:
-
At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.
-
Immediately quench the aliquot with a small volume of water and extract with diethyl ether.
-
Analyze the organic layer by GC-MS to determine the concentration of the product (4-methoxybiphenyl) relative to the internal standard.[8]
-
-
Data Analysis:
-
Plot the concentration of the product versus time for both reactions.
-
Determine the initial reaction rate for each boron reagent from the slope of the initial linear portion of the curve.
-
For a more rigorous comparison, fit the data to an appropriate rate law to determine the rate constants.
-
Mechanistic Implications: The Role of the N→B Dative Bond
The differences in reactivity between boronic acids and dioxazaborocanes can be rationalized by considering the mechanism of the Suzuki-Miyaura reaction, particularly the transmetalation step.
The Catalytic Cycle:
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A Researcher's Guide to Cross-Validation of Dioxazaborocanes: Integrating Experimental Spectroscopy with Computational Modeling
In the landscape of contemporary drug discovery and materials science, the structural elucidation of novel chemical entities is paramount. Dioxazaborocanes, a class of boron-containing heterocycles, have garnered significant interest due to their unique chemical properties and potential applications as stable boronic acid surrogates.[1] The robust validation of their molecular structure is a critical step in harnessing their full potential. This guide provides an in-depth comparison of experimental spectroscopic techniques with computational models for the cross-validation of dioxazaborocane structures, offering researchers a comprehensive framework for achieving high-confidence structural characterization.
The Imperative of Cross-Validation in Structural Chemistry
The synergy between empirical observation and theoretical prediction forms the bedrock of modern chemical analysis. While experimental techniques provide tangible data on molecular properties, computational models offer a window into the underlying quantum mechanical principles governing these observations. Cross-validation, the process of corroborating experimental findings with theoretical calculations, is not merely a confirmatory step but a vital component of rigorous scientific inquiry. It allows for a deeper understanding of structure-property relationships and provides a robust framework for interpreting complex spectral data.
This guide will navigate through the practical aspects of obtaining experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for dioxazaborocanes and detail the computational workflows required to predict these spectroscopic parameters. By juxtaposing experimental data with calculated values, we can achieve a higher degree of confidence in structural assignments and gain insights that neither approach could yield alone.
Experimental Characterization: Capturing the Molecular Fingerprint
The experimental investigation of dioxazaborocanes primarily relies on spectroscopic techniques that probe the magnetic and vibrational properties of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2][3] For dioxazaborocanes, ¹H, ¹³C, and ¹¹B NMR are particularly informative.
Key Nuclei for Dioxazaborocane Analysis:
-
¹H NMR: Provides information on the proton environment, including the number of distinct proton sets, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling).
-
¹³C NMR: Reveals the number and type of carbon atoms in the molecule, offering insights into the carbon skeleton.
-
¹¹B NMR: As the quadrupolar nucleus at the heart of the heterocycle, ¹¹B NMR is exceptionally sensitive to the coordination environment of the boron atom.[4] The chemical shift of the ¹¹B nucleus can definitively distinguish between trigonal and tetrahedral boron species.[5]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups.[6] For dioxazaborocanes, IR spectroscopy is instrumental in identifying key stretching and bending vibrations associated with B-O, B-N, C-O, C-N, and C-H bonds.
Computational Modeling: Predicting Spectroscopic Properties from First Principles
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting a wide range of molecular properties, including NMR and IR spectra.[7][8][9] The accuracy of these predictions is highly dependent on the chosen theoretical level (functional and basis set).
The Power of Density Functional Theory (DFT)
DFT offers a favorable balance between computational cost and accuracy for medium-sized organic molecules like dioxazaborocanes.[9] By approximating the electron density of a molecule, DFT can be used to calculate the optimized molecular geometry, electronic structure, and, crucially for our purposes, the response to external magnetic and electric fields, which are the basis for NMR and IR spectroscopy, respectively.
A Unified Workflow for Cross-Validation
The following workflow illustrates the integration of experimental and computational approaches for the robust structural validation of a dioxazaborocane.
Caption: Integrated workflow for the cross-validation of dioxazaborocane structures.
Experimental Protocols
Protocol 1: NMR Spectroscopy of a Dioxazaborocane Sample
Objective: To obtain high-resolution ¹H, ¹³C, and ¹¹B NMR spectra.
Materials:
-
Dioxazaborocane sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified dioxazaborocane sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to an NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition of ¹H NMR Spectrum:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Integrate the signals to determine the relative number of protons.
-
-
Acquisition of ¹³C NMR Spectrum:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Acquisition of ¹¹B NMR Spectrum:
-
Switch the probe to the ¹¹B frequency.
-
Acquire a one-dimensional ¹¹B NMR spectrum. A proton-decoupled spectrum is often preferred for sharper signals.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Protocol 2: FTIR Spectroscopy of a Dioxazaborocane Sample
Objective: To obtain a high-quality infrared spectrum of the dioxazaborocane.
Method: KBr Pellet
Materials:
-
Dioxazaborocane sample (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr) (approx. 200 mg)
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Sample Preparation:
-
Pellet Formation:
-
Transfer a portion of the powder into the pellet press die.
-
Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
Computational Protocols
Protocol 3: DFT Calculation of NMR and IR Spectra
Objective: To calculate the theoretical ¹H, ¹³C, ¹¹B NMR chemical shifts and the IR vibrational frequencies of the dioxazaborocane.
Software: Gaussian, ORCA, or other quantum chemistry software package.
Procedure:
-
Molecular Structure Input:
-
Construct a 3D model of the target dioxazaborocane molecule using a molecular builder.
-
-
Geometry Optimization:
-
Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step is crucial as the calculated spectroscopic properties are highly dependent on the molecular geometry.[11]
-
-
Frequency Calculation:
-
Using the optimized geometry, perform a frequency calculation at the same level of theory. This will yield the harmonic vibrational frequencies (IR spectrum).[12] The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
-
NMR Chemical Shift Calculation:
-
Data Analysis:
-
IR Spectrum: Visualize the calculated vibrational modes and compare the frequencies with the experimental IR spectrum. A scaling factor may be applied to the calculated frequencies to account for anharmonicity and basis set limitations.[7]
-
NMR Spectra: The calculation will output absolute shielding tensors. These need to be converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., Tetramethylsilane for ¹H and ¹³C, BF₃·OEt₂ for ¹¹B) calculated at the same level of theory.
-
Case Study: Cross-Validation of a Phenyl Dioxazaborocane
Let's consider a hypothetical case study of a simple phenyl-substituted dioxazaborocane.
Experimental Data:
-
¹¹B NMR: A single resonance is observed at δ = 15.2 ppm.
-
FTIR: A strong absorption band is observed at 1350 cm⁻¹, and another at 1100 cm⁻¹.
Computational Results (B3LYP/6-31G(d) for geometry and frequencies, mPW1PW91/6-311+G(2d,p) for NMR):
-
Calculated ¹¹B NMR Chemical Shift: After referencing, the calculated chemical shift is δ = 15.8 ppm.
-
Calculated Vibrational Frequencies: The calculations predict a strong vibrational mode at 1365 cm⁻¹ (scaled) and another at 1115 cm⁻¹ (scaled).
Data Comparison and Interpretation:
The close agreement between the experimental and calculated data provides strong evidence for the proposed structure.
| Spectroscopic Parameter | Experimental Value | Calculated Value |
| ¹¹B NMR Chemical Shift | 15.2 ppm | 15.8 ppm |
| Key FTIR Peak 1 | 1350 cm⁻¹ | 1365 cm⁻¹ |
| Key FTIR Peak 2 | 1100 cm⁻¹ | 1115 cm⁻¹ |
The calculated vibrational modes can be visualized to assign the experimental IR bands. The mode at 1365 cm⁻¹ can be attributed to the B-O asymmetric stretch, while the mode at 1115 cm⁻¹ corresponds to the B-N stretch, confirming the integrity of the dioxazaborocane ring.
Conclusion: A New Standard for Structural Integrity
The integration of experimental spectroscopy and computational modeling represents a paradigm shift in the structural validation of novel compounds like dioxazaborocanes. This cross-validation approach not only enhances the confidence in structural assignments but also provides a deeper understanding of the electronic and vibrational properties of these important molecules. By adopting the workflows and protocols outlined in this guide, researchers can ensure the scientific rigor of their findings and accelerate the development of new drugs and materials based on the dioxazaborocane scaffold.
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Gao, P., et al. (2019). Experimental and Predicted ¹¹B NMR Chemical Shifts (in ppm) for Selected Boron-Hydrogen Compounds. ResearchGate. Available at: [Link]
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A Comparative Guide to the Efficacy of 6-Butyl-2-(2,3-difluorophenyl)-1,3,6,2-dioxazaborocane in Fluoride-Free Suzuki-Miyaura Coupling
Introduction: Navigating the Nuances of Modern Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds, particularly in the synthesis of biaryls and other conjugated systems vital to pharmaceuticals and materials science.[1][2][3] A standard reaction protocol involves a palladium catalyst, an organoboron reagent, an organic halide, and a base.[2] The base is critical, as it facilitates the crucial transmetalation step in the catalytic cycle. However, the choice of base is far from trivial.
Historically, fluoride ions (e.g., from CsF or KF) have been employed as effective bases or activators. Yet, their use is a double-edged sword. Many advanced intermediates, especially those containing fluorine substituents or other sensitive functionalities, are prone to degradation or undesired side reactions like protodeboronation in the presence of strong bases or fluoride.[4][5] This limitation has spurred the development of fluoride-free coupling protocols. This guide provides an in-depth analysis of 6-Butyl-2-(2,3-difluorophenyl)-1,3,6,2-dioxazaborocane, a stable boronic acid surrogate, and objectively compares its performance against alternative fluoride-free methodologies.
The Contender: this compound
Structure and Intrinsic Stability
This compound belongs to a class of compounds formed by the condensation of a boronic acid with an N-substituted diethanolamine.[6] In this case, 2,3-difluorophenylboronic acid is protected by N-butyldiethanolamine.
The key to its utility lies in the intramolecular dative bond between the nitrogen and the vacant p-orbital of the boron atom.[6] This coordination transforms the typically trigonal planar and highly reactive boronic acid into a more stable, tetrahedral boronate complex.[7][8] This structural feature confers several advantages:
-
Enhanced Stability: Dioxazaborocanes are generally stable, crystalline solids that are resistant to the degradation pathways that plague free boronic acids, such as oxidation and protodeboronation.[7][9]
-
Improved Handling: Their stability simplifies purification, handling, and storage, removing the need for strictly anhydrous or inert conditions often required for boronic acids.[10]
-
Controlled Release: The boronic acid moiety can be unmasked under the reaction conditions, providing a slow and controlled release of the active coupling partner.
Mechanism in Fluoride-Free Coupling
In a fluoride-free Suzuki-Miyaura coupling, the dioxazaborocane does not act as a passive spectator. The reaction is typically initiated by a non-fluoride base, such as a carbonate (K₂CO₃) or phosphate (K₃PO₄), in a protic solvent mixture (e.g., toluene/water). The base's role is to facilitate the hydrolysis of the dioxazaborocane to the corresponding boronic acid, which then forms a reactive boronate anion. This anion is then competent to undergo transmetalation with the palladium(II)-halide complex.
The catalytic cycle, illustrated below, proceeds through the canonical steps of oxidative addition, transmetalation, and reductive elimination. The critical distinction is the avoidance of fluoride, thereby preserving the integrity of sensitive substrates.
Comparative Performance Analysis
The true measure of this compound's efficacy is its performance relative to other fluoride-free coupling strategies. We will consider three primary alternatives:
-
Potassium Alkyltrifluoroborates (R-BF₃K): These are also highly stable, crystalline solids.[11][12] While they contain fluoride, it is part of the boronate salt itself and not added as an external base. They typically require a base like a carbonate or hydroxide for activation.[13]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of exceptionally stable boronic acid surrogates designed for slow release, making them ideal for complex syntheses and iterative cross-coupling.[14]
-
Base-Free Nickel-Catalyzed Coupling: A paradigm shift involves changing the catalyst and electrophile. Nickel catalysts can couple aryl boronic acids with acyl fluorides (generated in situ from carboxylic acids) in a completely base-free manner.[4][15] The fluoride from the substrate itself facilitates the transmetalation step.[16][17]
Data Presentation: A Head-to-Head Comparison
To provide a quantitative comparison, we present hypothetical but representative data for the coupling of a generic aryl bromide with various boronic acid species under their optimized fluoride-free conditions.
| Coupling Partner | Method/Base | Catalyst System (mol%) | Temp (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Dioxazaborocane (Target) | K₃PO₄ | Pd(OAc)₂ / SPhos (2%) | 80-100 | 2-12 | 85-95 | High stability, easy handling, good yields.[7] | Requires base for activation. |
| 2,3-Difluorophenylboronic Acid (Parent) | K₃PO₄ | Pd(OAc)₂ / SPhos (2%) | 80-100 | 2-12 | 70-85 | Commercially available.[18][19] | Prone to protodeboronation and degradation, reducing yield and reproducibility.[9] |
| Potassium 2,3-Difluorophenyltrifluoroborate | K₂CO₃ | Pd(dppf)Cl₂ (3%) | 90 | 12 | 80-90 | Air- and moisture-stable crystalline solid.[11] | Stoichiometric fluoride byproduct; can be sluggish. |
| 2,3-Difluorophenyl MIDA Boronate | K₂CO₃ / H₂O | Pd₂(dba)₃ / SPhos (2%) | 100 | 16 | 80-90 | Extremely stable, suitable for slow-release strategies.[14] | Often requires longer reaction times or higher temperatures. |
| 2,3-Difluorophenylboronic Acid | Base-Free (Ni-Cat.) | Ni(cod)₂ / PCy₃ (10%) | 100 | 16 | 88-98 | No exogenous base required, broad scope for base-sensitive substrates.[15] | Requires use of acyl fluoride electrophile; higher catalyst loading.[4] |
Experimental Protocols
A self-validating protocol is one where the steps are clear, logical, and designed to maximize success and reproducibility.
Protocol 1: Fluoride-Free Suzuki-Miyaura Coupling using Dioxazaborocane
This protocol details a representative coupling reaction between 4-bromoanisole and this compound.
Rationale for Experimental Choices:
-
Catalyst System: The combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos is highly effective for coupling challenging substrates.[1] SPhos promotes fast reductive elimination and stabilizes the active Pd(0) species.
-
Base and Solvent: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective at promoting transmetalation without causing significant substrate degradation.[1] The toluene/water solvent system allows the inorganic base and organic substrates to interact effectively.
Step-by-Step Methodology:
-
Vessel Preparation: A 25 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an argon atmosphere.
-
Reagent Addition: The flask is charged with this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Atmosphere Exchange: The flask is sealed, and the atmosphere is exchanged by evacuating and backfilling with argon three times.
-
Solvent Addition: Degassed toluene (10 mL) and degassed water (1 mL) are added via syringe.
-
Reaction: The flask is placed in a preheated oil bath at 100 °C and stirred vigorously for 4-8 hours. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The mixture is washed sequentially with water (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion and Outlook
This compound emerges as a highly effective and practical reagent for fluoride-free Suzuki-Miyaura coupling reactions. Its primary advantage lies in its exceptional stability, which translates to enhanced reproducibility, simplified handling, and the potential for higher yields compared to its parent boronic acid, particularly when dealing with sensitive substrates.
While alternatives like potassium trifluoroborates and MIDA boronates offer similar stability, dioxazaborocanes provide a compelling balance of reactivity and ease of use without introducing fluoride byproducts. The advent of base-free, nickel-catalyzed systems presents a powerful alternative, especially for base-sensitive substrates, but it necessitates a switch in electrophile to an acyl fluoride.
For researchers and drug development professionals, the choice of reagent will depend on the specific synthetic challenge. This compound is an excellent choice for routine and complex couplings where substrate stability is a concern and the use of a mild, non-fluoride base is permissible. Its performance, rooted in the clever protection of the boronic acid moiety, makes it a valuable tool in the modern synthetic chemist's arsenal.
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Ahmed, I., Mushtaq, I., & Singh, A. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Monatshefte für Chemie - Chemical Monthly. [Link]
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Al-Amin, M., & Malig, Y. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1152. [Link]
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Menberu, W., Chen, W.-C., & Desta, M. B. (2021). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances, 11(35), 21435-21444. [Link]
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Gessner, L. (2018). Base-Free Suzuki-Miyaura Coupling. ChemistryViews. [Link]
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Menberu, W., Chen, W.-C., & Desta, M. B. (2021). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances. [Link]
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Sirie, N. G., et al. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. [Link]
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Maji, B., et al. (2022). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. [Link]
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Menberu, W., Chen, W.-C., & Desta, M. B. (2021). Mechanistic insights into base-free nickel- catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Publishing. [Link]
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Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B‐Alkyl Suzuki–Miyaura Cross‐Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]
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Malapit, C. A., Bour, J. R., Brigham, C. E., & Sanford, M. S. (2018). Base-Free Nickel-Catalysed Decarbonylative Suzuki-Miyaura Coupling of Acid Fluorides. Nature, 563(7729), 100-104. [Link]
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Singh, A. K., et al. (2022). Visible Light-Mediated Metal-Free Alkyl Suzuki-Miyaura Coupling of Alkyl Halides and Alkenylboronic Acids/Esters : A Green Method for the Synthesis Allyl Difluoride Derivatives. ResearchGate. [Link]
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Tobisu, M., & Chatani, N. (2012). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. ACS Catalysis, 2(11), 2357-2363. [Link]
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Cherney, A. H., et al. (2021). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry, 86(21), 15401–15412. [Link]
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Sirie, N. G., et al. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(22), 16195-16202. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Butyl-2-(2,3-difluorophenyl)-1,3,6,2-dioxazaborocane
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed protocol for the safe disposal of 6-Butyl-2-(2,3-difluorophenyl)-1,3,6,2-dioxazaborocane (CAS No. 1190989-00-4), a member of the organoboron family of compounds. This document moves beyond a simple checklist, offering a framework grounded in chemical principles to ensure a self-validating and safe disposal process.
While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, the procedures outlined here are based on the known hazards of its core chemical components: the 2,3-difluorophenylboronic acid moiety and general principles for handling organoboron and fluorinated organic compounds.[1][2][3]
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a boronic acid derivative. Boronic acids and their esters are widely used in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[4][5] Although many boronic acids are considered to have low toxicity, they can cause irritation, and recent studies have called for more careful handling and removal from final products.[1][6]
The primary hazards are associated with the parent 2,3-difluorophenylboronic acid, which is classified as causing skin, eye, and respiratory tract irritation.[3][7] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) in a controlled environment.
Key Hazard Considerations:
-
Irritant: Causes skin, eye, and respiratory irritation upon contact or inhalation.[1][3][7]
-
Organoboron Compound: While generally stable, boron compounds can be harmful to wildlife and should not be released into the environment.
-
Fluorinated Organic Compound: Halogenated organic compounds are often subject to specific waste disposal regulations and must be segregated from non-halogenated waste streams.[8]
| Hazard Class | Description | Recommended Precautions |
| Skin Irritant | May cause redness, itching, or inflammation upon contact.[1] | Wear nitrile gloves and a lab coat. Ensure gloves are inspected before use.[9] |
| Eye Irritant | May cause serious eye irritation.[3] | Wear chemical safety goggles conforming to OSHA or EN166 standards.[1][2] |
| Respiratory Irritant | Inhalation of dust may irritate the respiratory tract.[3] | Handle only in a chemical fume hood or a well-ventilated area.[8][9] |
| Environmental | Boron compounds can be ecotoxic. | Do not dispose of down the drain or in regular trash.[9][10] |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for chemical disposal is to manage waste in a safe, compliant, and environmentally sound manner.[11] All chemical waste should be treated as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[12][13]
Before handling the material, ensure all safety measures are in place.
-
Engineering Controls: All handling, including weighing, solution preparation, and the disposal procedure itself, must be performed inside a certified chemical fume hood.[9][14]
-
Personal Protective Equipment:
Proper segregation is critical to prevent dangerous reactions.[15][16]
-
Designate a Waste Container: Use a clearly labeled, leak-proof container compatible with organic chemicals (plastic is often preferred).[11][16] The container must be labeled as "Halogenated Organic Waste".[8]
-
Labeling: As soon as waste is added, label the container with a hazardous waste tag.[13][15] The label must include:
-
Incompatibilities: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases in the same container.[17][18]
Any materials that come into contact with the chemical are also considered hazardous waste.
-
Solids: Contaminated items such as weighing paper, gloves, and pipette tips should be placed in a designated solid waste container, also labeled as "Halogenated Organic Waste."
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., sand or vermiculite).[14] Sweep up the mixture, place it in the designated hazardous waste container, and clean the area thoroughly. All spill cleanup materials must be disposed of as hazardous waste.[12][13]
Unused or expired this compound must be disposed of as hazardous chemical waste.
-
Collection: Collect the material in its original container or a compatible, properly labeled waste container.
-
Storage: Store the waste container in a designated Satellite Accumulation Area within the lab.[11] The container must be kept tightly closed except when adding waste.[3][11]
-
Pickup: Contact your institution's EHS or a licensed hazardous waste disposal company to arrange for pickup.[11][14] Do not transport hazardous waste yourself.[13]
Empty containers that held this chemical must be decontaminated before being discarded as regular trash.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in your "Halogenated Organic Waste" container.[19]
-
Final Disposal: Once rinsed, deface or remove the original label from the empty container and dispose of it according to your facility's procedures for non-hazardous lab glass or plastic.[12]
The Chemistry of Disposal: Inactivation and Neutralization Considerations
For certain boronic acid derivatives, chemical inactivation can be a viable pre-treatment step, though it should only be performed by trained personnel following a validated institutional protocol. The dioxazaborocane structure is a protecting group for the boronic acid. Hydrolysis, which can be achieved under aqueous acidic or basic conditions, would release the free 2,3-difluorophenylboronic acid.
-
Basic Wash: Boronic acids can be converted to their corresponding boronate salts with a mild base (e.g., sodium bicarbonate or dilute NaOH).[10][20] These salts are typically more water-soluble and can be partitioned into an aqueous layer for separate disposal.
-
Methanol Treatment: Boron compounds can sometimes be removed by repeated evaporation with methanol, which forms the volatile trimethyl borate.[21] However, this is more of a purification technique and is not a recommended disposal method as it releases the compound into the ventilation system.[10][13]
Important: Chemical treatment of waste in the lab is highly regulated.[22] Unless you have an established and approved protocol from your EHS department, do not attempt to neutralize or chemically treat the waste. The standard and safest procedure is direct disposal through your institution's hazardous waste program.[23]
Logical Framework for Disposal Decisions
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
By adhering to this structured, scientifically-grounded disposal protocol, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, building a culture of trust and responsibility in our scientific community.
References
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania. Available from: [Link]
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Properly Managing Chemical Waste in Laboratories . Ace Waste. Available from: [Link]
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl . U.S. Environmental Protection Agency (EPA). Available from: [Link]
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Material Safety Data Sheet - 2,4-Difluorophenylboronic acid . Cole-Parmer. Available from: [Link]
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How To Safely Dispose of Boric Acid . Lab Alley. Available from: [Link]
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Material Safety Data Sheet - 2,5-Difluorophenylboronic acid . Cole-Parmer. Available from: [Link]
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SAFETY DATA SHEET - 2,4-Difluorobenzeneboronic acid . Thermo Fisher Scientific. Available from: [Link]
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Hazardous Waste Management System; Identification and Listing of Hazardous Waste . Federal Register. Available from: [Link]
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Guidelines for Disposing of PFAs . MCF Environmental Services. Available from: [Link]
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Boronic acid . Wikipedia. Available from: [Link]
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Trying to remove a boronic acid in a workup. Help! . Reddit. Available from: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
